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  • Product: [HIS19]-CHARYBDOTOXIN
  • CAS: 175069-96-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Function of [HIS19]-Charybdotoxin

This guide provides a comprehensive technical overview of [HIS19]-charybdotoxin, a synthetic analog of the potent scorpion venom-derived potassium channel blocker, charybdotoxin (ChTX). Designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of [HIS19]-charybdotoxin, a synthetic analog of the potent scorpion venom-derived potassium channel blocker, charybdotoxin (ChTX). Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural integrity, and functional implications of substituting the native arginine at position 19 with a histidine residue. We will explore the nuanced impact of this modification on the toxin's interaction with calcium-activated potassium channels and discuss the broader applications of such analogs in the field of ion channel pharmacology.

Introduction: Charybdotoxin as a Prototypical Potassium Channel Blocker

Charybdotoxin (ChTX) is a 37-amino acid neurotoxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus (the deathstalker).[1][2][3] It has become an invaluable tool in neuroscience and pharmacology due to its high-affinity blockade of several types of potassium (K+) channels, including large-conductance calcium-activated (BK) channels and certain voltage-gated K+ channels like Kv1.3.[4][5][6] The toxin physically occludes the ion conduction pore of these channels, effectively preventing the efflux of potassium ions and thereby modulating cellular excitability.[1][4][7]

The structure of ChTX is compact and stable, featuring a short α-helix packed against a three-stranded antiparallel β-sheet, all cross-linked by three intramolecular disulfide bonds.[2][8][9] This rigid scaffold presents a specific molecular surface that interacts with the outer vestibule of the K+ channel pore.[10] Understanding the contribution of individual amino acid residues to this interaction is crucial for elucidating the precise mechanism of channel blockade and for engineering novel peptide-based therapeutics.

The Rationale for [HIS19] Substitution

The development of synthetic ChTX analogs is a key strategy for dissecting its structure-function relationships. The substitution of specific residues allows for the probing of their roles in channel binding and selectivity. The creation of the [Arg19→His] analog, hereafter referred to as [HIS19]-ChTX, was specifically designed to investigate the role of the charged residue at position 19 in the toxin's structure and activity.[11][12]

Arginine (Arg) is a strongly basic amino acid with a long, positively charged guanidinium group. In contrast, histidine (His) has an imidazole side chain, which is also basic but has a pKa near physiological pH, allowing it to exist in both neutral and positively charged states. This substitution, therefore, probes the importance of a permanent positive charge at this position for high-affinity binding.

Synthesis and Structural Integrity of [HIS19]-Charybdotoxin

The synthesis of [HIS19]-ChTX, along with the wild-type toxin, is typically achieved through solid-phase peptide synthesis (SPPS) using an Fmoc-tBu protocol.[11][12][13] This methodology allows for the precise, residue-by-residue construction of the 37-amino acid polypeptide chain.

Experimental Workflow: Peptide Synthesis and Folding

The general workflow for producing functional [HIS19]-ChTX involves several critical stages, from initial synthesis to final purification and validation.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_folding Folding & Purification cluster_validation Validation A 1. Solid-Phase Peptide Synthesis (Fmoc-tBu Chemistry) B 2. Cleavage & Deprotection (TFA Cocktail) A->B Linear Peptide Chain C 3. Oxidative Folding (Air Oxidation) B->C Crude Linear Peptide D 4. Purification (Reversed-Phase HPLC) C->D Folded Toxin E 5. Mass Spectrometry (Confirm Mass) D->E Purified Toxin F 6. Analytical HPLC (Assess Purity) E->F

Figure 1: A generalized workflow for the synthesis and validation of [HIS19]-ChTX.

Structural Characterization via NMR

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) studies have been conducted to assess the structural impact of the Arg to His substitution at position 19. The results indicate that the [HIS19]-ChTX analog maintains a three-dimensional structure that is very similar to that of the native molecule.[12] This is a critical finding, as it demonstrates that any observed functional differences are likely due to the altered side chain at position 19 itself, rather than a global disruption of the toxin's scaffold. This structural conservation is attributed to the rigid framework provided by the three disulfide bonds (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35), which define the core fold of the toxin.[13]

Functional Consequences of the [HIS19] Modification

The primary function of [HIS19]-ChTX is to block potassium channels, albeit with a slightly reduced potency compared to its wild-type counterpart. The functional activity is typically assessed using electrophysiological techniques, such as patch-clamp, on cells expressing the target ion channel.

Impact on Channel Blocking Affinity

Studies on the human erythrocyte Ca2+-activated K+ channel revealed that [HIS19]-ChTX has a moderately reduced affinity compared to the native toxin.[11][12] This is quantified by an increase in the half-maximal inhibitory concentration (IC50).

Toxin AnalogTarget ChannelIC50 Fold-Increase (vs. Wild-Type)Implication
[Arg19→His]-ChTX Human Erythrocyte Ca2+-activated K+ Channel2.3-foldSlightly reduced binding affinity
Table 1: Quantitative comparison of the inhibitory potency of [HIS19]-ChTX.[11][12]

This 2.3-fold increase in IC50 signifies that a higher concentration of the [HIS19] analog is required to achieve the same level of channel block as wild-type ChTX. This suggests that the strongly basic, positively charged arginine at position 19 contributes to the electrostatic interactions that stabilize the toxin-channel complex, although it is not the most critical residue for binding. This is consistent with other mutagenesis studies which have shown that mutations at position 19 have only minor effects on binding affinity, whereas substitutions at residues like Arg25, Lys27, and Arg34 dramatically decrease affinity.[14][15]

Mechanism of Action: Pore Occlusion

Like the wild-type toxin, [HIS19]-ChTX functions by physically occluding the external vestibule of the potassium channel pore. The toxin binds to the mouth of the channel, with key residues making direct contact with the channel's turret and pore-helix regions. A critical lysine residue (Lys27) in ChTX is known to insert into the selectivity filter entrance, directly blocking the ion conduction pathway.[4][14] The reduced affinity of the [HIS19] analog implies a less stable interaction with the channel vestibule, likely due to a subtle alteration in the electrostatic profile of the toxin's binding surface.

Figure 2: A conceptual diagram of [HIS19]-ChTX blocking a K+ channel pore.

Experimental Protocols: Functional Analysis via Patch-Clamp Electrophysiology

The gold standard for assessing the function of ion channel modulators like [HIS19]-ChTX is patch-clamp electrophysiology. This technique allows for the direct measurement of ion currents through single or multiple channels in a cell membrane.

Step-by-Step Methodology
  • Cell Preparation: Utilize a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the target potassium channel (e.g., BK or Kv1.3 channels).

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the internal pipette solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Configuration: Establish the desired patch-clamp configuration. For studying extracellular blockers, the "outside-out" patch configuration is ideal.

  • Baseline Recording: Perfuse the patch with an external control solution and record baseline channel activity by applying a voltage protocol that elicits channel opening.

  • Toxin Application: Perfuse the patch with the external solution containing a known concentration of [HIS19]-ChTX.

  • Effect Recording: Record the channel activity in the presence of the toxin. A blocking effect is observed as a reduction in the measured potassium current.

  • Dose-Response Analysis: Repeat steps 5-7 with a range of toxin concentrations to construct a dose-response curve and calculate the IC50 value.

  • Washout: Perfuse the patch with the control solution to demonstrate the reversibility of the block.

Conclusion and Future Directions

The [HIS19]-charybdotoxin analog serves as a compelling example of how subtle chemical modifications can fine-tune the pharmacological properties of a peptide toxin. The replacement of Arg19 with His results in a modest but significant reduction in blocking affinity for Ca2+-activated K+ channels, highlighting the contribution of this residue's positive charge to the overall binding energy. Importantly, this modification does not perturb the toxin's structural fold, allowing for a direct correlation between the chemical change and the functional outcome.

This work underscores the utility of synthetic peptide chemistry and site-directed mutagenesis in mapping the interaction surfaces of toxins and their target ion channels. Such analogs are not merely research tools; they represent a rational approach to drug design. By systematically altering residues, it is possible to engineer toxins with enhanced selectivity for specific channel subtypes, a critical step in developing safer and more effective therapeutics for channelopathies, autoimmune disorders, and other diseases involving aberrant potassium channel activity.

References

  • Wikipedia. Charybdotoxin. [Link][1]

  • Miller, C. (1988). Mechanism of charybdotoxin block of the high-conductance, Ca2+-activated K+ channel. Journal of General Physiology. [Link][7]

  • Miller, C. (1995). The Charybdotoxin Family of K+ Channel-Blocking Peptides. Neuron. [Link][8]

  • Bontems, F., et al. (1992). Molecular Structure of Charybdotoxin, a Pore-Directed Inhibitor of Potassium Ion Channels. National Open Access Monitor, Ireland. [Link][9]

  • Sands, S. B., Lewis, R. S., & Cahalan, M. D. (1989). Charybdotoxin blocks voltage-gated K+ channels in human and murine T lymphocytes. Journal of General Physiology. [Link][16]

  • Creative Biolabs. Charybdotoxin Scaffold Introduction. [Link][2]

  • MDPI. (2023). Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. Toxins. [Link][4]

  • MacKinnon, R., & Miller, C. (1988). Charybdotoxin block of single Ca2+-activated K+ channels. Effects of channel gating, voltage, and ionic strength. Journal of General Physiology. [Link][17]

  • Gimenez-Gallego, G., et al. (1988). Purification, Sequence, and Model Structure of Charybdotoxin, a Potent Selective Inhibitor of Calcium-Activated Potassium Channels. Proceedings of the National Academy of Sciences. [Link][5]

  • Dyke, T. R., et al. (1996). Synthesis and Structural Characterisation of Analogues of the Potassium Channel Blocker Charybdotoxin. Biochimica et Biophysica Acta. [Link][11]

  • Dyke, T. R., et al. (1996). Synthesis and structural characterisation of analogues of the potassium channel blocker charybdotoxin. Monash University Research Repository. [Link][12]

  • Sugg, E. E., et al. (2000). Structure-guided transformation of charybdotoxin yields an analog that selectively targets Ca(2+)-activated over voltage-gated K(+) channels. Journal of Biological Chemistry. [Link][18]

  • Lambert, P., et al. (1990). Synthesis and structural characterization of charybdotoxin, a potent peptidyl inhibitor of the high conductance Ca2(+)-activated K+ channel. Biochemical and Biophysical Research Communications. [Link][13]

  • Park, C. S., Hausdorff, S. F., & Miller, C. (1991). Design, synthesis, and functional expression of a gene for charybdotoxin, a peptide blocker of K+ channels. Proceedings of the National Academy of Sciences. [Link][19]

  • Giangiacomo, K. M., et al. (1992). Synthetic charybdotoxin-iberiotoxin chimeric peptides define toxin binding sites on calcium-activated and voltage-dependent potassium channels. Biochemistry. [Link][20]

  • Park, C. S., & Miller, C. (1992). Mapping function to structure in a channel-blocking peptide: electrostatic mutants of charybdotoxin. Biochemistry. [Link][14]

  • IUPHAR/BPS Guide to PHARMACOLOGY. charybdotoxin-GLU32 analog. [Link][21]

  • Bingham, J. P., et al. (2012). Scorpion Toxins Specific for Potassium (K + ) Channels: A Historical Overview of Peptide Bioengineering. Toxins. [Link][22]

  • Liu, X., et al. (2020). Development of charybdotoxin Q18F variant as a selective peptide blocker of neuronal BK(α + β4) channel for the treatment of epileptic seizures. British Journal of Pharmacology. [Link][23]

  • Bionity.com. Charybdotoxin. [Link][3]

  • National Open Access Monitor, Ireland. Mapping function to structure in a channel-blocking peptide: electrostatic mutants of charybdotoxin. [Link][15]

  • ResearchGate. (2025). Charybdotoxin blocks voltage-gated K+ channels in human and murine T lymphocytes. [Link][24]

  • Harvey, A. L., et al. (1989). Charybdotoxin is a new member of the K+ channel toxin family that includes dendrotoxin I and mast cell degranulating peptide. FEBS Letters. [Link][25]

  • Sands, S. B., Lewis, R. S., & Cahalan, M. D. (1989). Charybdotoxin blocks voltage-gated K+ channels in human and murine T lymphocytes. Journal of General Physiology. [Link][6]

  • Naini, A. A., & Miller, C. (1996). Electrostatic interaction between charybdotoxin and a tetrameric mutant of Shaker K(+) channels. Biophysical Journal. [Link][26]

  • Yi, H., et al. (2019). Diverse Structural Features of Potassium Channels Characterized by Scorpion Toxins as Molecular Probes. Toxins. [Link][27]

  • Latorre, R., et al. (2015). Pharmacological consequences of the coexpression of BK channel α and auxiliary β subunits. Frontiers in Physiology. [Link][28]

  • Goldstein, S. A., & Miller, C. (1993). The charybdotoxin receptor of a Shaker K+ channel: peptide and channel residues mediating molecular recognition. Biophysical Journal. [Link][10]

Sources

Exploratory

Structural Elucidation and Functional Mapping of Charybdotoxin Analogues: A Technical Guide for K⁺ Channel Modulators

Executive Summary Charybdotoxin (CTX), a 37-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent pore-directed inhibitor of calcium-activated and voltage-gat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Charybdotoxin (CTX), a 37-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent pore-directed inhibitor of calcium-activated and voltage-gated potassium (K⁺) channels[1]. For drug development professionals and structural biologists, CTX serves as a premier molecular scaffold for mapping ion channel vestibules. This guide provides an in-depth technical analysis of the three-dimensional structure of CTX analogues, detailing the causality behind synthetic modifications, self-validating experimental workflows, and the mechanistic basis of channel blockade.

The 3D Architecture of Charybdotoxin

The structural integrity of CTX relies on the cystine-stabilized alpha-helical (CSH) motif, a highly conserved scaffold among scorpion toxins[2]. The native three-dimensional structure, determined via two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy, reveals a compact, roughly ellipsoidal geometry with axes of approximately 2.5 and 1.5 nanometers [3]. The peptide is constructed on a foundation of a three-stranded antiparallel β-sheet to which a short α-helix is tethered by three critical disulfide bridges[3]. This rigid scaffold ensures that the functional residues are precisely oriented to interface with the K⁺ channel.

Rational Design of CTX Analogues

Site-directed mutagenesis and solid-phase peptide synthesis have enabled the creation of CTX analogues to probe the electrostatic and steric interactions at the K⁺ channel binding site. The design of these analogues is grounded in specific mechanistic hypotheses:

  • The Iodination Handle (Phe2 → Tyr): Designed to introduce a radiolabeling site distinct from the K⁺ channel binding surface. NMR studies confirm this substitution maintains a native-like fold with minimal structural perturbation, making it an ideal tracer for binding assays [4].

  • Probing Helix Stability (Glu12 → Gln): This analogue was synthesized to evaluate the role of acidic residues. The Glu12 to Gln substitution destabilizes the N-terminal half of the α-helix by weakening a critical N-terminal helix-capping interaction, directly linking local electrostatic interactions to secondary structure stability [5].

  • The pH Sensor (His21): In native CTX and its analogues, His21 exhibits a pKa more than one unit below the standard value for a non-interacting histidine. Because the imidazolium side chain is partially buried and adjacent to positively charged moieties, His21 remains neutral at physiological pH, optimizing the electrostatic profile for channel binding [4].

  • The Pore Plug (Lys27 → Gln/Met): Neutralization of Lys27 drastically increases the toxin's dissociation rate from the receptor site and abolishes its characteristic voltage dependence. This confirms Lys27 as the primary physical "plug" that inserts into the channel pore [6].

Experimental Methodologies: Synthesis & Structural Elucidation

To ensure scientific integrity, structural biology workflows must be designed as self-validating systems. The following protocols outline the synthesis and NMR characterization of CTX analogues.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Oxidative Folding
  • Chain Assembly: Synthesize the 37-residue analogue using standard Fmoc-tBu chemistry on a solid support (e.g., Wang resin).

  • Cleavage: Cleave the peptide using a trifluoroacetic acid (TFA) cocktail containing scavengers (e.g., ethanedithiol, triisopropylsilane) to prevent side-chain alkylation.

  • Oxidative Folding (Causality Check): Dissolve the crude linear peptide in 0.1 M Tris-HCl (pH 8.0) containing a reduced/oxidized glutathione redox couple (10:1 ratio). Stir for 24-48 hours.

    • Causality: The thermodynamic minimum of the sequence drives the spontaneous formation of the three native disulfide bonds (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35). The redox buffer facilitates disulfide shuffling until the lowest energy state is reached.

  • Self-Validation: Purify via RP-HPLC and analyze using Electrospray Ionization Mass Spectrometry (ESI-MS). A mass shift of exactly -6 Da from the linear precursor confirms the formation of three disulfide bridges.

Protocol 2: 2D 1H-NMR Structural Determination
  • Sample Preparation: Dissolve the purified analogue in 90% H₂O / 10% D₂O at a concentration of 2-5 mM.

    • Causality: Adjust the pH to 4.5-5.5 to minimize the base-catalyzed chemical exchange rate of amide protons with the solvent, ensuring sharp backbone resonances.

  • Data Acquisition: Acquire NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy) spectra at 500 MHz or higher.

  • Resonance Assignment: Utilize TOCSY to map the spin systems of individual amino acids and NOESY for sequential backbone assignments via dNN and dαN cross-peaks.

  • Structure Calculation: Extract interproton distance constraints from NOESY cross-peak volumes. Generate a family of 3D structures using distance geometry and refine them via simulated annealing against the experimental constraints [3].

Workflow A Solid-Phase Peptide Synthesis (Fmoc-tBu protocol) B Oxidative Folding (Disulfide Bridge Formation) A->B C HPLC Purification & Mass Spectrometry Validation B->C D 2D 1H-NMR Spectroscopy (NOESY/TOCSY) C->D E Distance Geometry & Simulated Annealing D->E F 3D Structure Determination of CTX Analogue E->F

Workflow for the synthesis and structural determination of CTX analogues.

Quantitative Data: Functional Mapping

The structural perturbations observed in NMR correlate directly with functional binding affinities, typically measured via patch-clamp electrophysiology on human erythrocyte Ca²⁺-dependent K⁺ channels or recombinant systems.

Analogue SubstitutionRationale / TargetStructural Perturbation (NMR)Fold Change in IC₅₀
Wild-Type CTX Baseline referenceN/A1.0x
Phe2 → Tyr Iodination site introductionMinimal; native-like CSH fold~1.2x
Glu12 → Gln Electrostatic / structural probeDestabilized N-terminal α-helix capping~1.5x
Arg19 → His Electrostatic probeMinimal backbone perturbation2.3x
Lys27 → Gln Pore insertion probeNative-like; loss of critical positive charge>1000x (Loss of affinity)

Mechanism of K⁺ Channel Blockade

The integration of analogue structural data with channel-toxin complex studies provides a comprehensive view of the blockade mechanism. NMR structural studies of a mutated KcsA potassium channel complexed with CTX revealed specific contacts with the extracellular surface, representing the first direct structural information of an ion channel complexed to a peptide antagonist [7].

Subsequent X-ray crystallography of the Kv1.2 paddle chimera in complex with CTX demonstrated that the toxin binds to the extracellular pore entryway without altering the selectivity filter's structure [8]. The toxin acts like a pre-formed key: Lys27 projects directly into the pore, occupying the most extracellular K⁺ binding site (S1), while peripheral basic residues (e.g., Arg25, Lys34) form electrostatic anchors with the channel's outer vestibule[8],[6].

Interaction CTX Charybdotoxin Core (CSH Motif) K27 Lys27 (Pore Insertion) CTX->K27 R25 Arg25 / Lys34 (Electrostatic Anchors) CTX->R25 H21 His21 (pH Sensor / Neutral) CTX->H21 Pore K+ Channel Selectivity Filter (e.g., KcsA, Kv1.2) K27->Pore Plugs S1 site R25->Pore Binds extracellular vestibule

Key structural interactions between CTX analogues and the K+ channel pore.

References

  • Molecular structure of charybdotoxin, a pore-directed inhibitor of potassium ion channels. Science.[Link]

  • Synthesis and structural characterisation of analogues of the potassium channel blocker charybdotoxin. Biochimica et Biophysica Acta.[Link]

  • Mapping function to structure in a channel-blocking peptide: electrostatic mutants of charybdotoxin. Biochemistry.[Link]

  • Nuclear magnetic resonance structural studies of a potassium channel-charybdotoxin complex. Biochemistry.[Link]

  • Structure of a pore-blocking toxin in complex with a eukaryotic voltage-dependent K+ channel. eLife.[Link]

Sources

Foundational

Charybdotoxin as a High-Fidelity Probe for Calcium-Activated Potassium Channels: An In-Depth Technical Guide

Abstract Charybdotoxin (CTX), a 37-amino acid peptide derived from the venom of the scorpion Leiurus quinquestriatus hebraeus, has emerged as an indispensable tool in the study of potassium (K+) channels.[1][2] Its high...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Charybdotoxin (CTX), a 37-amino acid peptide derived from the venom of the scorpion Leiurus quinquestriatus hebraeus, has emerged as an indispensable tool in the study of potassium (K+) channels.[1][2] Its high affinity and specificity for certain classes of K+ channels, particularly the large-conductance calcium-activated (BK) and some intermediate-conductance (IK) channels, have established it as a premier molecular probe for elucidating their physiological roles and biophysical properties.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the effective utilization of charybdotoxin. We will delve into the mechanistic underpinnings of its interaction with Ca2+-activated K+ (KCa) channels, provide detailed, field-proven protocols for its application in electrophysiological and biochemical assays, and offer insights into data interpretation and troubleshooting.

Introduction: The Landscape of Ca2+-Activated K+ Channels and the Significance of Charybdotoxin

Calcium-activated potassium channels are a diverse family of ion channels that play critical roles in a myriad of physiological processes, including neuronal excitability, smooth muscle tone, and cellular proliferation.[4] They are broadly classified based on their single-channel conductance into three main subfamilies:

  • Large-conductance (BK or KCa1.1) channels: Characterized by their large conductance (200-300 pS), dual activation by intracellular Ca2+ and membrane depolarization, and sensitivity to charybdotoxin and iberiotoxin.[4][5]

  • Intermediate-conductance (IK or KCa3.1) channels: Exhibit a conductance of 20-85 pS, are activated solely by intracellular Ca2+, and are sensitive to charybdotoxin but not apamin.

  • Small-conductance (SK or KCa2.x) channels: Possess a small conductance (2-20 pS), are activated by intracellular Ca2+ via calmodulin, and are characteristically sensitive to the bee venom toxin apamin, but not charybdotoxin.

The overlapping pharmacology of KCa channels necessitates the use of highly specific probes to dissect their individual contributions to cellular function. Charybdotoxin, with its potent and selective blockade of BK and some IK channels, provides a powerful tool for these investigations.[6][7]

Mechanism of Action: A Molecular Plug for the Channel Pore

Charybdotoxin functions as a pore blocker, physically occluding the outer vestibule of the K+ channel and thereby preventing the flux of potassium ions.[8] The interaction is a high-affinity, reversible binding event.[2][9] The positively charged residues on the surface of charybdotoxin are thought to interact with negatively charged residues in the channel's outer mouth, contributing to the initial electrostatic attraction and subsequent stable binding.[10]

The binding of charybdotoxin is influenced by several factors, including:

  • Ionic Strength: The association rate of CTX is significantly reduced at higher ionic strengths, suggesting an electrostatic component to the initial binding interaction.[10]

  • Membrane Potential: Depolarization can enhance the dissociation rate of CTX, indicating that the toxin senses the transmembrane electric field.[11]

  • Channel State: Charybdotoxin can bind to both open and closed states of the channel, though the association rate is often faster for the open state.[10]

cluster_membrane Cell Membrane KCa_channel KCa Channel (BK/IK) Pore Ion Conduction Pore Block Pore Occlusion KCa_channel->Block Functional Consequence CTX Charybdotoxin CTX->KCa_channel High-Affinity Binding K_ion_out K+ Ion (Extracellular) K_ion_out->Pore Blocked K+ Efflux K_ion_in K+ Ion (Intracellular) K_ion_in->Pore Normal K+ Efflux Path Start Prepare Cells and Solutions Pull_Pipette Pull and Fire-Polish Pipette (3-7 MΩ) Start->Pull_Pipette Fill_Pipette Fill Pipette with Internal Solution Pull_Pipette->Fill_Pipette Approach_Cell Approach Cell with Positive Pressure Fill_Pipette->Approach_Cell Giga_Seal Form Gigaohm Seal (>1 GΩ) Approach_Cell->Giga_Seal Whole_Cell Rupture Membrane (Whole-Cell Configuration) Giga_Seal->Whole_Cell Record_Baseline Record Baseline KCa Currents (Voltage-Clamp) Whole_Cell->Record_Baseline Apply_CTX Perfuse with Charybdotoxin Record_Baseline->Apply_CTX Record_Block Record Blocked Currents Apply_CTX->Record_Block Washout Washout with Control Solution Record_Block->Washout Record_Recovery Record Recovered Currents Washout->Record_Recovery Data_Analysis Analyze Current Inhibition Record_Recovery->Data_Analysis

Caption: Workflow for Whole-Cell Patch-Clamp Analysis of CTX Block.

Step-by-Step Whole-Cell Voltage-Clamp Protocol:

  • Cell Preparation: Culture cells expressing the KCa channel of interest on glass coverslips suitable for microscopy.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). [12] * Internal (Pipette) Solution (in mM): 140 K-gluconate, 4 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.3 with KOH). [13]The free Ca2+ concentration can be adjusted with CaCl2 to activate KCa channels.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Seal Formation and Whole-Cell Configuration:

    • Approach a target cell with the patch pipette while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol and Recording:

    • Hold the cell at a negative potential (e.g., -80 mV) to keep the channels in a closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit KCa currents.

    • Record the baseline currents in the control external solution.

    • Perfuse the cell with the external solution containing the desired concentration of charybdotoxin (typically in the nanomolar range).

    • Repeat the voltage-step protocol to record the blocked currents.

    • To assess the reversibility of the block, perfuse the cell with the control solution (washout).

  • Data Analysis:

    • Measure the peak or steady-state current amplitude at each voltage step before and after CTX application.

    • Calculate the percentage of current inhibition at each voltage.

    • Plot the current-voltage (I-V) relationship to visualize the effect of CTX.

    • To determine the IC50, apply a range of CTX concentrations and plot the percentage of inhibition against the logarithm of the concentration. Fit the data with a Hill equation.

Single-Channel Recording:

For more detailed biophysical characterization, single-channel recordings in cell-attached or excised-patch configurations can be performed. This allows for the direct observation of channel opening and closing events and the effect of charybdotoxin on channel kinetics. [5]

Biochemical Purification of KCa Channels

Charybdotoxin can be used as a ligand for affinity chromatography to purify KCa channels.

Start Prepare Membrane Fraction Rich in KCa Channels Solubilize Solubilize Membrane Proteins with Detergent Start->Solubilize Couple_CTX Couple Charybdotoxin to Affinity Resin Solubilize->Couple_CTX Bind_Channels Incubate Solubilized Proteins with CTX-Resin Couple_CTX->Bind_Channels Wash Wash Resin to Remove Non-specifically Bound Proteins Bind_Channels->Wash Elute Elute Bound KCa Channels (e.g., pH change, high salt) Wash->Elute Analyze Analyze Eluted Fractions (SDS-PAGE, Western Blot) Elute->Analyze

Caption: Workflow for KCa Channel Purification using CTX Affinity Chromatography.

Generalized Protocol for Affinity Purification:

  • Membrane Preparation: Isolate a membrane fraction enriched in the KCa channel of interest from a suitable tissue or cell line.

  • Solubilization: Solubilize the membrane proteins using a mild non-ionic detergent (e.g., digitonin, Triton X-100) to maintain the native conformation of the channel.

  • Affinity Matrix Preparation: Covalently couple purified charybdotoxin to an activated chromatography resin (e.g., CNBr-activated Sepharose).

  • Binding: Incubate the solubilized membrane proteins with the CTX-affinity resin to allow the KCa channels to bind to the immobilized toxin.

  • Washing: Wash the resin extensively with a buffer containing a low concentration of detergent to remove non-specifically bound proteins.

  • Elution: Elute the bound KCa channels from the resin. This can be achieved by changing the pH, increasing the ionic strength, or using a competing ligand.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting with a specific antibody to confirm the presence and purity of the KCa channel subunits.

Troubleshooting and Key Considerations

  • Toxin Stability: Ensure proper storage and handling of charybdotoxin to maintain its activity. Avoid repeated freeze-thaw cycles. [9]* Non-specific Binding: In biochemical experiments, non-specific binding of charybdotoxin to other proteins or surfaces can be an issue. Including a carrier protein like bovine serum albumin (BSA) in the buffers can help to minimize this.

  • Selectivity: While charybdotoxin is a potent blocker of BK and some IK channels, it can also inhibit certain voltage-gated K+ channels at similar concentrations. [6][7][14][15]Therefore, it is crucial to characterize the pharmacological profile of the currents in your specific preparation using other selective blockers (e.g., iberiotoxin for BK channels, apamin for SK channels) to confirm the identity of the charybdotoxin-sensitive current.

  • Voltage and Ionic Dependence: Be aware that the blocking effect of charybdotoxin can be influenced by membrane potential and the ionic composition of the recording solutions. [10][11]These parameters should be carefully controlled and reported in your experiments.

Conclusion

Charybdotoxin remains an invaluable and versatile tool for the study of Ca2+-activated K+ channels. Its high affinity and well-characterized mechanism of action make it an ideal probe for a wide range of applications, from single-channel biophysics to the biochemical purification of channel complexes. By understanding the principles outlined in this guide and adhering to rigorous experimental design, researchers can effectively leverage the power of charybdotoxin to unravel the complex roles of KCa channels in health and disease.

References

  • BioCrick. Charybdotoxin | CAS:95751-30-7 | KCa channel blocker (big conductance). Available at: [Link]

  • Chen, B., Ji, Y., & Zhang, E. (2025). Development of charybdotoxin Q18F variant as a selective peptide blocker of neuronal BK(α + β4) channel for the treatment of epileptic seizures. British Journal of Pharmacology.
  • Gimenez-Gallego, G., Navia, M. A., Reuben, J. P., Katz, G. M., Kaczorowski, G. J., & Garcia, M. L. (1988). Purification, sequence, and model structure of charybdotoxin, a potent selective inhibitor of calcium-activated potassium channels.
  • Halliwell, J. V. Voltage clamp techniques. The University of Texas at Dallas. Available at: [Link]

  • Marchenko, S. M., & Sage, S. O. (2002). Characterization of a charybdotoxin-sensitive intermediate conductance Ca2+-activated K+ channel in porcine coronary endothelium: relevance to EDHF. British journal of pharmacology, 137(8), 1245–1254.
  • Naranjo, D. (2019).
  • Rogowski, R. S., Krueger, B. K., & Blaustein, M. P. (1989). Charybdotoxin blocks both Ca-activated K channels and Ca-independent voltage-gated K channels in rat brain synaptosomes. FEBS letters, 250(2), 433–436.
  • Sanders, M. J., & Koh, S. D. (2000). Charybdotoxin block of Ca2+-activated K+ channels in colonic muscle depends on membrane potential dynamics. American journal of physiology. Cell physiology, 278(1), C135–C142.
  • Sands, S. B., Lewis, R. S., & Cahalan, M. D. (1989). Charybdotoxin blocks voltage-gated K+ channels in human and murine T lymphocytes. The Journal of general physiology, 93(6), 1061–1074.
  • Scientifica. (2016). #LabHacks: 14 sharp tips for patch clamping. Available at: [Link]

  • Smith, C., Phillips, M., & Miller, C. (1986). Purification of charybdotoxin, a specific inhibitor of the high-conductance Ca2+-activated K+ channel. The Journal of biological chemistry, 261(31), 14607–14613.
  • Sophion Bioscience. (n.d.). Large molecules: Scorpion toxin block of BK channels on Qube 384. Available at: [Link]

  • Sprunger, L. K., Stewig, N. J., & O'Grady, S. M. (1996). Effects of charybdotoxin on K+ channel (KV1.2) deactivation and inactivation kinetics. European journal of pharmacology, 314(3), 357–364.
  • Sun, X., & Lingle, C. J. (2001). Single-channel properties of BK-type calcium-activated potassium channels at a cholinergic presynaptic nerve terminal. The Journal of physiology, 533(Pt 1), 101–120.
  • Vazquez, J., Feigenbaum, P., King, V. F., Kaczorowski, G. J., & Garcia, M. L. (1990). Characterization of high affinity binding sites for charybdotoxin in synaptic plasma membranes from rat brain. Evidence for a direct association with an inactivating, voltage-dependent, potassium channel. The Journal of biological chemistry, 265(26), 15564–15571.
  • Virtual Labs. (n.d.). Voltage Clamp Protocol. Available at: [Link]

  • Wulff, H., & Zhorov, B. S. (2012). Scorpion toxins specific for potassium (K+) channels: a historical overview of peptide bioengineering. Toxins, 4(11), 1294–1315.
  • Xia, X. M., & Lingle, C. J. (2019). Diverse structural features of potassium channels characterized by scorpion toxins as molecular probes. Toxins, 11(6), 319.
  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Available at: [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Available at: [Link]

  • ResearchGate. (n.d.). The Patch Clamp Technique in Ion Channel Research. Available at: [Link]

  • ResearchGate. (n.d.). A single channel recording showing the BK channel activity in a... | Download Scientific Diagram. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Properties of [HIS19]-Charybdotoxin

For Researchers, Scientists, and Drug Development Professionals Foreword Charybdotoxin (ChTX), a 37-amino acid peptide isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, has been a cornerstone in t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Charybdotoxin (ChTX), a 37-amino acid peptide isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, has been a cornerstone in the study of potassium channels. Its potent and specific blockade of various K+ channels has rendered it an invaluable molecular probe. The primary structure of ChTX, featuring a compact fold stabilized by three disulfide bridges, has been the subject of extensive research, paving the way for the rational design of analogues with tailored pharmacological profiles. This guide focuses on a specific analogue, [HIS19]-charybdotoxin, where the native arginine at position 19 is substituted with a histidine. This modification, while seemingly subtle, offers a unique opportunity to probe the electrostatic and structural determinants of charybdotoxin's interaction with its target ion channels. As a Senior Application Scientist, this document aims to provide a comprehensive technical overview of the synthesis, structural characteristics, and functional implications of this important analogue, empowering researchers to leverage its properties in their scientific endeavors.

Structural and Functional Landscape of Charybdotoxin

Charybdotoxin is a member of the scorpion toxin family and acts as a potent blocker of several types of potassium channels, including large-conductance Ca2+-activated (BK) channels and some voltage-gated (Kv) channels , . Its three-dimensional structure, determined by NMR spectroscopy, reveals a compact architecture consisting of a triple-stranded antiparallel β-sheet and a short α-helix, cross-linked by three disulfide bonds (Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35) , . This stable scaffold presents a distinct molecular surface that interacts with the outer vestibule of the potassium channel pore .

The interaction is primarily mediated by a cluster of positively charged residues on the toxin's surface, which are thought to engage with negatively charged residues at the channel's outer mouth, effectively occluding the ion conduction pathway . The arginine at position 19 is situated within this interactive surface, and its substitution with the less basic and structurally distinct histidine residue is expected to modulate the toxin's binding affinity and selectivity.

Synthesis and Purification of [HIS19]-Charybdotoxin: A Step-by-Step Protocol

The synthesis of [HIS19]-charybdotoxin is achieved through solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support , .

Experimental Protocol: Synthesis and Purification

Materials:

  • Fmoc-amino acids with appropriate side-chain protection (tBu for Asp, Glu, Ser, Thr, Tyr; Boc for Lys; Pbf for Arg; Trt for His, Asn, Gln, Cys)

  • Rink Amide AM resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • HPLC-grade water and acetonitrile

  • 0.1% TFA in water (HPLC Buffer A)

  • 0.1% TFA in acetonitrile (HPLC Buffer B)

  • Reversed-phase C18 HPLC column

Synthesis Workflow:

Resin_Swelling 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. DMF Wash Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling (Fmoc-AA, DIC, OxymaPure) Washing_1->Amino_Acid_Coupling Washing_2 5. DMF Wash Amino_Acid_Coupling->Washing_2 Repeat 6. Repeat Steps 2-5 for each amino acid Washing_2->Repeat Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 8. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 9. Precipitation in Cold Ether Cleavage->Precipitation Purification 10. HPLC Purification Precipitation->Purification Lyophilization 11. Lyophilization Purification->Lyophilization

Caption: Solid-phase synthesis workflow for [HIS19]-charybdotoxin.

Detailed Steps:

  • Resin Preparation: Swell the Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the terminal amine.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (including Fmoc-His(Trt)-OH at position 19) with DIC and OxymaPure in DMF and couple it to the deprotected resin.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of Buffer B in Buffer A , .

  • Lyophilization: Lyophilize the purified fractions to obtain the final [HIS19]-charybdotoxin peptide.

Structural Characterization of [HIS19]-Charybdotoxin

The structural integrity of [HIS19]-charybdotoxin has been assessed using two-dimensional proton nuclear magnetic resonance (2D 1H-NMR) spectroscopy. These studies have revealed that the substitution of arginine with histidine at position 19 does not significantly perturb the overall three-dimensional structure of the toxin . The characteristic α/β scaffold, crucial for its channel-blocking activity, is well-preserved in the [HIS19] analogue.

While the global fold remains intact, the substitution introduces localized changes in the electrostatic surface potential and hydrogen bonding capacity at the interaction interface. The imidazole side chain of histidine, with its pKa near physiological pH, can exist in both neutral and protonated states, offering a pH-sensitive probe for channel interaction. This contrasts with the permanently positively charged guanidinium group of arginine.

Molecular Properties and Pharmacological Profile

The defining molecular property of [HIS19]-charybdotoxin is its altered affinity for potassium channels compared to the wild-type toxin. The substitution of the strongly basic arginine with the less basic histidine at position 19 leads to a reduction in the toxin's potency.

ToxinTarget ChannelIC50 (nM)Fold Change vs. Wild-TypeReference
Wild-Type CharybdotoxinHuman Erythrocyte Ca2+-dependent K+ channel~1.51
[HIS19]-Charybdotoxin Human Erythrocyte Ca2+-dependent K+ channel ~3.45 2.3
Wild-Type CharybdotoxinCa2+-activated K+ channel (rat brain synaptosomes)~15-
Wild-Type CharybdotoxinVoltage-gated K+ channel (rat brain synaptosomes)~40-
Wild-Type CharybdotoxinType 'n' voltage-gated K+ channels (Jurkat cells)0.5 - 1.5-

Causality behind Altered Affinity: The observed 2.3-fold increase in the IC50 value for [HIS19]-charybdotoxin on human erythrocyte Ca2+-dependent K+ channels can be attributed to the altered electrostatic interaction between the toxin and the channel . Arginine's guanidinium group is a strong and delocalized positive charge, which is thought to form a key salt bridge with acidic residues in the channel's vestibule. Histidine's imidazole ring, while also capable of being protonated, is a weaker base and provides a more localized positive charge. This difference in charge distribution and strength likely weakens the overall binding energy of the toxin-channel complex.

Probing Toxin-Channel Interactions with Electrophysiology

Electrophysiological techniques, such as patch-clamp, are indispensable for characterizing the functional consequences of the His19 substitution. These methods allow for the direct measurement of ion channel activity and its modulation by toxins.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

Objective: To determine the inhibitory effect of [HIS19]-charybdotoxin on a specific potassium channel expressed in a cellular system (e.g., HEK293 cells expressing a Kv or BK channel).

Workflow:

Cell_Preparation 1. Cell Culture and Transfection Pipette_Preparation 2. Pipette Fabrication and Filling Cell_Preparation->Pipette_Preparation Seal_Formation 3. Gigaseal Formation Pipette_Preparation->Seal_Formation Whole_Cell_Configuration 4. Establish Whole-Cell Configuration Seal_Formation->Whole_Cell_Configuration Baseline_Recording 5. Record Baseline K+ Currents Whole_Cell_Configuration->Baseline_Recording Toxin_Application 6. Apply [HIS19]-Charybdotoxin Baseline_Recording->Toxin_Application Recording_with_Toxin 7. Record K+ Currents in presence of Toxin Toxin_Application->Recording_with_Toxin Data_Analysis 8. Analyze Current Inhibition Recording_with_Toxin->Data_Analysis

Caption: Workflow for whole-cell patch-clamp analysis of [HIS19]-charybdotoxin activity.

Detailed Steps:

  • Cell Preparation: Culture and transfect a suitable cell line (e.g., HEK293) with the potassium channel of interest.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Baseline Recording: Apply a voltage protocol to elicit potassium currents and record the baseline channel activity.

  • Toxin Application: Perfuse the cell with an extracellular solution containing a known concentration of [HIS19]-charybdotoxin.

  • Recording with Toxin: After a brief incubation period, repeat the voltage protocol to record the potassium currents in the presence of the toxin.

  • Data Analysis: Quantify the degree of current inhibition to determine the IC50 of [HIS19]-charybdotoxin for the specific channel.

Conclusion and Future Perspectives

[HIS19]-charybdotoxin serves as a valuable tool for dissecting the molecular determinants of the charybdotoxin-potassium channel interaction. The substitution of arginine with histidine at position 19 provides a means to modulate the electrostatic component of binding, offering insights into the energetic landscape of this protein-protein interaction. The reduced affinity of the [HIS19] analogue underscores the critical role of the positive charge at this position for high-potency channel blockade.

Future research could explore the pH-dependence of [HIS19]-charybdotoxin's blocking activity, leveraging the titratable nature of the histidine residue to further probe the local environment of the toxin-binding site. Additionally, molecular dynamics simulations could provide a more detailed in-silico view of the structural and dynamic changes induced by this substitution, complementing the experimental data. By continuing to explore the properties of rationally designed analogues like [HIS19]-charybdotoxin, we can deepen our understanding of ion channel pharmacology and pave the way for the development of novel and more selective therapeutic agents.

References

  • Dyke, T. R., Duggan, B. M., Pennington, M. W., et al. (1996). Synthesis and structural characterisation of analogues of the potassium channel blocker charybdotoxin. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1292(1), 31-38. [Link]

  • Gimenez-Gallego, G., Navia, M. A., Reuben, J. P., et al. (1988). Purification, sequence, and model structure of charybdotoxin, a potent selective inhibitor of calcium-activated potassium channels. Proceedings of the National Academy of Sciences, 85(10), 3329-3333. [Link]

  • Lambert, P., Kuroda, H., Chino, N., et al. (1990). Synthesis and structural characterization of charybdotoxin, a potent peptidyl inhibitor of the high conductance Ca2(+)-activated K+ channel. Biochemical and Biophysical Research Communications, 170(2), 684-690. [Link]

  • MacKinnon, R., & Miller, C. (1988). Mechanism of charybdotoxin block of the high-conductance, Ca2+-activated K+ channel. Journal of General Physiology, 91(3), 335-349. [Link]

  • Sands, S. B., Lewis, R. S., & Cahalan, M. D. (1989). Charybdotoxin blocks voltage-gated K+ channels in human and murine T lymphocytes. Journal of General Physiology, 93(6), 1061-1074. [Link]

  • Schweitz, H., Stansfeld, C. E., Bidard, J. N., et al. (1989). Charybdotoxin blocks both Ca-activated K channels and Ca-independent voltage-gated K channels in rat brain synaptosomes. FEBS Letters, 250(2), 519-522. [Link]

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • BONTEMS, F., ROUMESTAND, C., GILQUIN, B., et al. (1991). Three-dimensional structure of natural charybdotoxin in aqueous solution by 1H-NMR. Charybdotoxin possesses a structural motif found in other scorpion toxins. European Journal of Biochemistry, 196(1), 19-28. [Link]

  • Agilent Technologies. (2021). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

Foundational

A Structural and Functional Dissection of Charybdotoxin and Agitoxin: A Technical Guide for Pore Blockade of Potassium Channels

Introduction: The Enduring Legacy of Scorpion Toxins in Ion Channel Research Scorpion venoms, honed over millennia of evolution, represent a vast library of pharmacologically active peptides. Among the most studied are t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy of Scorpion Toxins in Ion Channel Research

Scorpion venoms, honed over millennia of evolution, represent a vast library of pharmacologically active peptides. Among the most studied are the small neurotoxins that target ion channels with high affinity and specificity. Charybdotoxin (ChTX) and Agitoxin (AgTX), both isolated from the venom of the deathstalker scorpion (Leiurus quinquestriatus hebraeus), are archetypal pore-blocking toxins that have been instrumental in elucidating the structure and function of potassium (K+) channels.[1] Their profound ability to physically occlude the ion conduction pathway has rendered them invaluable tools for researchers in neuroscience, pharmacology, and drug development.[2]

This technical guide provides an in-depth structural and functional comparison of charybdotoxin and agitoxin. Moving beyond a mere catalog of features, we will explore the subtle yet critical differences in their molecular architecture that dictate their distinct selectivities for various K+ channel subtypes. This document is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive comparative analysis but also actionable experimental protocols to leverage these toxins as probes for investigating K+ channel biology and as scaffolds for novel therapeutics.

Part 1: The Molecular Architecture: A Tale of Two Toxins

At first glance, charybdotoxin and agitoxin share a remarkable degree of structural homology. Both belong to the α-KTx family of scorpion toxins and possess a conserved cysteine-stabilized α/β scaffold. This motif consists of a short α-helix packed against a triple-stranded antiparallel β-sheet, all held together by a network of three disulfide bridges.[3] This rigid core provides a stable platform for the presentation of a constellation of surface residues that engage with the outer vestibule of K+ channels.[4][5]

Primary Structure: The Blueprint of Function

Despite their structural similarity, the key to their functional divergence lies within their primary amino acid sequences. Charybdotoxin is a 37-amino acid peptide, while agitoxin is slightly larger, comprising 38 residues.[1][4] The alignment of their sequences reveals several key substitutions that have profound implications for their interaction with different K+ channels.

Table 1: Primary Sequence Alignment and Physicochemical Properties of Charybdotoxin and Agitoxin-2

FeatureCharybdotoxin (ChTX)Agitoxin-2 (AgTX2)
Sequence X-FTNVSCTTSKECWSVCQRLHNTSRGKCMNKKCRCYSGVPINVSCTGSPQCIKPCKDAGMRFGKCMNRKCHCTPK
Length 37 amino acids38 amino acids
Molecular Weight ~4.3 kDa~4.1 kDa
PDB ID 2CRD1AGT
Net Charge (pH 7.4) +5+7
Key Functional Residues Lys27, Arg25, Asn30Lys27, Arg24, Arg31

Note: The 'X' in the ChTX sequence from some sources indicates a pyroglutamic acid residue.

Three-Dimensional Structure: A Conserved Fold with Subtle Variations

The three-dimensional structures of both toxins have been solved by NMR spectroscopy, revealing the canonical α/β scaffold.[6] The disulfide bridge pattern (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35 in ChTX numbering) is highly conserved and is crucial for maintaining the structural integrity of the toxins.

The most significant functional feature of this fold is the presentation of a "functional dyad" of a lysine and an arginine residue on the surface of the molecule. In both toxins, a critical lysine residue (Lys27 in ChTX and AgTX2) is positioned to project into the pore of the K+ channel, physically occluding it.[4][6] This lysine is often referred to as the "pore-plugging" residue. The surrounding residues on the toxin's surface then make additional contacts with the channel's outer vestibule, contributing to the affinity and specificity of the interaction.

Part 2: Functional Divergence: The Molecular Basis of Selectivity

While both toxins are potent blockers of voltage-gated K+ channels, they exhibit distinct selectivity profiles. Charybdotoxin is a potent inhibitor of several K+ channels, including the large-conductance Ca2+-activated K+ (BK) channels and the voltage-gated Kv1.3 channels.[7][8] Agitoxin-2, on the other hand, shows a higher selectivity for Shaker-type Kv channels, such as Kv1.1 and Kv1.3.[4]

The molecular basis for this differential selectivity lies in the subtle differences in their amino acid sequences and the resulting variations in their surface electrostatic potentials and van der Waals contacts with the channel. For instance, the interaction between Asn30 of ChTX and Asp381 of the Kv1.3 channel is a critical determinant of its potency.[9] In contrast, agitoxin's interaction is more reliant on a triad of basic residues (Arg24, Lys27, and Arg31) that form a complementary surface to the negatively charged vestibule of Shaker-type channels.[10]

Table 2: Comparative Binding Affinities (Kd/IC50) of Charybdotoxin and Agitoxin-2 for Various K+ Channels

K+ Channel SubtypeCharybdotoxin (Kd/IC50)Agitoxin-2 (Kd/IC50)Reference(s)
Kv1.3 0.5 - 1.5 nM~1 nM[8]
Large-conductance Ca2+-activated (BK) 2.1 - 3.5 nMLess potent[7][11]
Shaker K+ Channel High affinityHigh affinity[4]
Brain Synaptosomes (mixed population) 8 - 30 pMNot specified[12]

Note: Binding affinities can vary depending on the experimental conditions and preparation.

Part 3: Experimental Workflows: Probing the Toxin-Channel Interaction

A thorough understanding of the structural and functional differences between charybdotoxin and agitoxin requires a combination of molecular biology, biochemistry, and electrophysiology techniques. The following section provides an overview and step-by-step methodologies for key experiments.

Recombinant Toxin Expression and Purification

The limited availability of these toxins from their natural source necessitates the use of recombinant expression systems for their production in sufficient quantities for structural and functional studies. A common approach involves expressing the toxin as a fusion protein in E. coli.[13]

Step-by-Step Methodology:

  • Gene Synthesis and Cloning: Synthesize a codon-optimized gene for the toxin and clone it into an appropriate expression vector (e.g., pET series) containing a fusion tag (e.g., His-tag, GST-tag) and a cleavage site for a specific protease (e.g., Factor Xa, TEV protease).[13]

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG.

  • Lysis and Affinity Chromatography: Harvest the cells, lyse them, and purify the fusion protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Cleavage and Reverse-Phase HPLC: Cleave the fusion tag with the appropriate protease to release the recombinant toxin. Purify the toxin to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

  • Oxidative Folding: The purified linear peptide must be folded to form the correct disulfide bonds. This is typically achieved by air oxidation in a redox-shuffling buffer system (e.g., containing reduced and oxidized glutathione).

  • Mass Spectrometry and Functional Validation: Confirm the correct mass and folding of the recombinant toxin using mass spectrometry and assess its biological activity using electrophysiology.

Recombinant_Toxin_Production cluster_cloning Gene Synthesis & Cloning cluster_expression Expression & Purification cluster_processing Processing & Validation Gene Synthesize Toxin Gene Ligation Ligate into Vector Gene->Ligation Vector Expression Vector (pET) Vector->Ligation Transformation Transform E. coli Ligation->Transformation Induction Induce with IPTG Transformation->Induction Purification Affinity Chromatography Induction->Purification Cleavage Protease Cleavage Purification->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC Folding Oxidative Folding HPLC->Folding Validation Mass Spec & Electrophysiology Folding->Validation

Recombinant toxin production workflow.
Site-Directed Mutagenesis: Identifying Key Functional Residues

Site-directed mutagenesis is a powerful technique to probe the contribution of individual amino acid residues to the toxin's function.[14][15] By systematically replacing specific residues and assessing the impact on channel binding and blocking activity, researchers can map the functional epitope of the toxin.

Step-by-Step Methodology:

  • Primer Design: Design mutagenic primers that contain the desired nucleotide change to introduce the amino acid substitution.

  • PCR Mutagenesis: Use a high-fidelity DNA polymerase to perform PCR using the expression vector containing the wild-type toxin gene as a template and the mutagenic primers.

  • Template Digestion: Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation and Sequencing: Transform the mutated plasmid into E. coli and verify the desired mutation by DNA sequencing.

  • Expression and Functional Analysis: Express and purify the mutant toxin as described in section 3.1 and characterize its functional properties using electrophysiology or binding assays.

Site_Directed_Mutagenesis Start Wild-Type Toxin Plasmid Primer Design Mutagenic Primers Start->Primer PCR PCR with Mutagenic Primers Start->PCR Primer->PCR Digestion DpnI Digestion of Parental DNA PCR->Digestion Transformation Transform E. coli Digestion->Transformation Sequencing Sequence Verification Transformation->Sequencing Expression Express & Purify Mutant Toxin Sequencing->Expression Analysis Functional Analysis (Electrophysiology/Binding) Expression->Analysis End Structure-Function Relationship Analysis->End

Site-directed mutagenesis workflow.
Electrophysiological Analysis: Quantifying Channel Blockade

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of toxins on ion channel function.[3][16] This method allows for the precise measurement of ionic currents through the channels in response to voltage changes and the quantification of toxin-induced block.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells expressing the K+ channel of interest (e.g., HEK293 cells stably transfected with the channel gene).

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Gigaohm Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition: Apply a series of voltage steps to the cell and record the resulting K+ currents using a patch-clamp amplifier and data acquisition software.

  • Toxin Application: Perfuse the cell with an external solution containing a known concentration of the toxin and record the currents again.

  • Data Analysis: Measure the reduction in current amplitude in the presence of the toxin to determine the percentage of block. Construct a dose-response curve by applying a range of toxin concentrations to determine the IC50 value.

Radioligand Binding Assays: Measuring Toxin Affinity

Radioligand binding assays provide a direct measure of the affinity of a toxin for its receptor on the K+ channel.[17][18] This technique typically involves competing for binding between a radiolabeled toxin and an unlabeled toxin.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the K+ channel of interest.

  • Radiolabeling: Radiolabel the toxin (e.g., with 125I) to a high specific activity.

  • Competition Binding: Incubate the membranes with a fixed concentration of the radiolabeled toxin and increasing concentrations of the unlabeled toxin.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding as a function of the unlabeled toxin concentration and fit the data to a one-site competition model to determine the Ki value.

Conclusion: From Molecular Probes to Therapeutic Leads

Charybdotoxin and agitoxin, while sharing a common ancestry and structural framework, offer distinct advantages as molecular probes due to their differing selectivities for K+ channel subtypes. The subtle interplay of a few key amino acid residues on their surfaces dictates their unique pharmacological profiles. A thorough understanding of their structure-function relationships, facilitated by the experimental approaches outlined in this guide, is paramount for their effective use in research.

Furthermore, the exquisite potency and selectivity of these toxins make them attractive starting points for the development of novel therapeutics targeting K+ channels implicated in a range of diseases, from autoimmune disorders to cardiac arrhythmias. By leveraging the knowledge gained from decades of research on these fascinating molecules, the scientific community is well-positioned to translate the deadly precision of scorpion venom into life-saving medicines.

References

  • Crespo, A., et al. (2003). Interaction of agitoxin2, charybdotoxin, and iberiotoxin with potassium channels: selectivity between voltage-gated and Maxi-K channels. Proteins: Structure, Function, and Bioinformatics, 52(4), 548-558. [Link]

  • Aravindhan, K., et al. (2023). Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. International Journal of Molecular Sciences, 24(23), 17009. [Link]

  • Krezel, A. M., et al. (1995). Structure of the potassium channel inhibitor agitoxin 2: a caliper for probing channel geometry. Protein Science, 4(8), 1478-1489. [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]

  • Ji, Y. H., et al. (2003). Exploration of the functional site of a scorpion alpha-like toxin by site-directed mutagenesis. Biochemistry, 42(16), 4699-4708. [Link]

  • Ji, Y. H., et al. (2003). Exploration of the Functional Site of a Scorpion α-like Toxin by Site-Directed Mutagenesis. Biochemistry, 42(16), 4699–4708. [Link]

  • Park, C. S., et al. (1991). Design, synthesis, and functional expression of a gene for charybdotoxin, a peptide blocker of K+ channels. Proceedings of the National Academy of Sciences, 88(6), 2046-2050. [Link]

  • Kirsch, G. E., & Brown, A. M. (2017). Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel. In Patch-Clamp Methods and Protocols (pp. 175-190). Humana Press, New York, NY. [Link]

  • Taylor & Francis Online. (n.d.). Charybdotoxin – Knowledge and References. [Link]

  • Smith, C., et al. (1986). Purification of charybdotoxin, a specific inhibitor of the high-conductance Ca2+-activated K+ channel. Journal of Biological Chemistry, 261(31), 14607-14613. [Link]

  • Szewczyk, A., et al. (2021). The 'Patch-Clamp' Technique and Its Application in Studies on Voltage-Gated Potassium Channels Kv1.3 in Normal and Cancer Cells. IntechOpen. [Link]

  • Miller, C., et al. (1986). Purification of charybdotoxin, a specific inhibitor of the high-conductance Ca2+-activated K+ channel. The Journal of biological chemistry, 261(31), 14607–14613. [Link]

  • Garcia, M. L., et al. (2001). Structural determinants of scorpion toxin affinity: the charybdotoxin (alpha-KTX) family of K(+)-channel blocking peptides. Reviews of physiology, biochemistry and pharmacology, 140, 135–185. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Rowe, A. H., et al. (2021). Structural and Functional Characterization of a Novel Scorpion Toxin that Inhibits NaV1.8 via Interactions With the DI Voltage Sensor and DII Pore Module. Frontiers in Cellular Neuroscience, 15, 703856. [Link]

  • Hermann, A., & Erxleben, C. (1987). Charybdotoxin selectively blocks small Ca-activated K channels in Aplysia neurons. The Journal of general physiology, 90(1), 27–47. [Link]

  • Gimenez-Gallego, G., et al. (1988). Purification, sequence, and model structure of charybdotoxin, a potent selective inhibitor of calcium-activated potassium channels. Proceedings of the National Academy of Sciences of the United States of America, 85(10), 3329–3333. [Link]

  • ResearchGate. (n.d.). Amino acid sequence of the scorpion toxins used in this work. [Link]

  • Maguire, J. J., et al. (2012). Radioligand Binding Studies. In Receptor Binding Techniques (pp. 31-77). Humana Press, Totowa, NJ. [Link]

  • Garcia, M. L., et al. (1995). Charybdotoxin and its effects on potassium channels. American Journal of Physiology-Cell Physiology, 269(1), C1-C10. [Link]

  • Ranganathan, R., et al. (2019). Trans-toxin ion-sensitivity of charybdotoxin-blocked potassium-channels reveals unbinding transitional states. eLife, 8, e46170. [Link]

  • Gao, B., et al. (2019). Diverse Structural Features of Potassium Channels Characterized by Scorpion Toxins as Molecular Probes. Toxins, 11(6), 318. [Link]

  • Bougis, P. E., et al. (2023). Biochemical and Functional Characterization by Site-Directed Mutagenesis of a Phospholipase A 2 from Scorpio maurus Venom. Toxins, 15(12), 698. [Link]

  • ResearchGate. (2023). Biochemical and Functional Characterization by Site-Directed Mutagenesis of a Phospholipase A2 from Scorpio maurus Venom. [Link]

  • Vazquez, J., et al. (1990). Characterization of high affinity binding sites for charybdotoxin in synaptic plasma membranes from rat brain. Evidence for a direct association with an inactivating, voltage-dependent, potassium channel. The Journal of biological chemistry, 265(25), 15564–15571. [Link]

  • National Open Access Monitor, Ireland. (n.d.). Purification, sequence, and model structure of charybdotoxin, a potent selective inhibitor of calcium-activated potassium channels. [Link]

  • Sands, S. B., et al. (1989). Charybdotoxin blocks voltage-gated K+ channels in human and murine T lymphocytes. The Journal of general physiology, 93(6), 1061–1074. [Link]

  • Deutsch, C., et al. (1991). Characterization of High Affinity Binding Sites for Charybdotoxin in Human T Lymphocytes. Evidence for Association With the Voltage-Gated K+ Channel. The Journal of biological chemistry, 266(6), 3668–3675. [Link]

  • Van Dolah, F. M. (2017). Receptor-Binding Assay for the Analysis of Marine Toxins: Detection and Mode of Action. In Comprehensive Analytical Chemistry (Vol. 78, pp. 339-368). Elsevier. [Link]

  • Takeuchi, K., et al. (2003). Structural basis of the KcsA K(+) channel and agitoxin2 pore-blocking toxin interaction by using the transferred cross-saturation method. Structure, 11(11), 1381–1392. [Link]

  • Korolkova, Y. V., et al. (2022). Atto488-Agitoxin 2—A Fluorescent Ligand with Increased Selectivity for Kv1.3 Channel Binding Site. International Journal of Molecular Sciences, 23(13), 7305. [Link]

  • Giangiacomo, K. M., et al. (2004). Molecular basis of α-KTx specificity. Toxicon, 43(8), 877–886. [Link]

  • Tenenholz, T. C., et al. (2000). Structural determinants of scorpion toxin affinity: the charybdotoxin (alpha-KTX) family of K(+)-channel blocking peptides. Reviews of physiology, biochemistry and pharmacology, 140, 135-185. [Link]

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing [His19]-Charybdotoxin in Patch-Clamp Electrophysiology

Audience: Researchers, Electrophysiologists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale Charybdotoxin (ChTX) is a 37-amino acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Electrophysiologists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Charybdotoxin (ChTX) is a 37-amino acid peptide originally isolated from the venom of the deathstalker scorpion (Leiurus quinquestriatus hebraeus). It is a highly potent pore-blocker of calcium-activated potassium channels (e.g., BK/Maxi-K, IK) and specific voltage-gated potassium channels (e.g., Kv1.2, Kv1.3) [1]. In structural biology and neuropharmacology, ChTX serves as a "molecular caliper" to map the outer vestibule of K⁺ channels.

[His19]-Charybdotoxin (CAS: 175069-96-2) is a specialized, synthetically engineered variant where the native Arginine at position 19 (Arg19) is substituted with a Histidine (His19).

The Causality Behind the His19 Substitution

In wild-type ChTX, positively charged residues (such as Lys27 and Arg19) project outward to interact directly with the negatively charged aspartate/glutamate ring at the extracellular mouth of the K⁺ channel [2]. Arginine maintains a permanent positive charge at all physiological pH levels. By substituting Arg19 with Histidine—which has a side-chain pKa of approximately 6.0—researchers introduce a pH-titratable electrostatic probe .

During patch-clamp recordings, altering the extracellular pH allows the investigator to dynamically toggle the charge at position 19 from positive (protonated at pH < 6.0) to neutral (deprotonated at pH > 7.4). This directly modulates the toxin's dissociation rate ( koff​ ), providing a self-validating system to quantify the exact electrostatic energy contribution of this specific residue to channel binding [1].

G A [His19]-ChTX in Extracellular Solution B Acidic Environment (pH < 6.0) His19 is Protonated (+) A->B C Basic Environment (pH > 7.4) His19 is Neutral (0) A->C D High-Affinity Channel Block (Mimics WT Arg19 Electrostatics) B->D E Low-Affinity Channel Block (Dramatically Increased k_off) C->E

Mechanism of pH-dependent K+ channel block by [His19]-Charybdotoxin.

Comparative Data: Wild-Type vs. [His19]-Variant

To contextualize experimental choices, it is critical to understand how the His19 mutation alters baseline kinetics. The table below summarizes the theoretical and empirical shifts in binding parameters when utilizing this variant against Kv1.3 channels [3].

ParameterWild-Type Charybdotoxin (Arg19)[His19]-Charybdotoxin (pH 5.5)[His19]-Charybdotoxin (pH 7.5)
Net Charge +5 (Constant)+5 (Protonated His)+4 (Neutral His)
kon​ (Association) High (~10⁸ M⁻¹s⁻¹)High (~10⁸ M⁻¹s⁻¹)High (~10⁸ M⁻¹s⁻¹)
koff​ (Dissociation) SlowSlowFast (Accelerated >10-fold)
Kd​ (Affinity) ~2 - 10 pM~5 - 15 pM> 100 pM
Primary Use Case Broad K⁺ channel inhibitionProbing vestibule electrostaticsProbing vestibule electrostatics

Note: The association rate ( kon​ ) is largely diffusion-limited and driven by the global dipole moment of the toxin, whereas koff​ is dictated by short-range electrostatic interactions at the binding site [1, 2].

Experimental Protocol: Whole-Cell Patch-Clamp

This protocol is designed as a self-validating workflow. By measuring the same cell at two different pH levels, the researcher uses the cell as its own internal control, eliminating variations in channel expression density.

Material Preparation & Handling Precautions
  • Adsorption Mitigation (Critical): Peptide toxins are notoriously "sticky" and will adsorb to glass and plastic tubing. Always include 0.1% Bovine Serum Albumin (BSA) or 0.1% PEG-8000 in your external recording solutions. Failure to do so will artificially inflate your calculated Kd​ because the actual free toxin concentration will be lower than calculated.

  • Reconstitution: Dissolve lyophilized [His19]-ChTX in double-distilled water containing 0.1% BSA to create a 10 μM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Buffer Formulations

To perform pH-titration, prepare two external solutions with different buffering agents to maintain stable osmolarity (typically 300-310 mOsm) across the pH spectrum.

ComponentInternal Solution (Pipette)External Solution A (pH 5.5)External Solution B (pH 7.5)
KCl 140 mM5 mM5 mM
NaCl -140 mM140 mM
MgCl₂ 2 mM1 mM1 mM
CaCl₂ 1 mM2 mM2 mM
EGTA 10 mM--
Buffer 10 mM HEPES10 mM MES 10 mM HEPES
Additive 2 mM Mg-ATP0.1% BSA0.1% BSA
pH Adjustment pH 7.2 (with KOH)pH 5.5 (with NaOH)pH 7.5 (with NaOH)
Step-by-Step Electrophysiology Workflow
  • Cell Preparation: Plate HEK293 or CHO cells stably expressing the target channel (e.g., Kv1.3 or BK) on glass coverslips. Allow 24-48 hours for optimal expression.

  • Patch Configuration: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ. Form a gigaseal and rupture the membrane to achieve the whole-cell configuration. Compensate series resistance ( Rs​ ) to >70% to prevent voltage errors during large K⁺ outward currents.

  • Baseline Recording: Perfuse the chamber with External Solution B (pH 7.5). Apply a voltage step protocol (e.g., holding at -80 mV, stepping to +40 mV for 200 ms) every 10 seconds until the peak outward current stabilizes.

  • Toxin Application (Neutral State): Switch perfusion to External Solution B containing 1 nM [His19]-ChTX. Record the exponential decay of the peak current to steady-state block.

  • Washout: Perfuse with toxin-free External Solution B until the current fully recovers.

  • pH Shift & Toxin Application (Protonated State): Switch perfusion to External Solution A (pH 5.5). Wait 1 minute for stabilization. Apply 1 nM[His19]-ChTX in External Solution A. Record the block.

  • Kinetic Analysis: Extract the time constant of block ( τon​ ) and washout ( τoff​ ) to calculate the association and dissociation rates.

Workflow S1 1. Whole-Cell Configuration Compensate R_s >70% S2 2. Baseline Recording Establish stable peak K+ current S1->S2 S3 3. Apply [His19]-ChTX at pH 7.5 (Record fast k_off) S2->S3 S4 4. Washout & pH Shift Equilibrate cell to pH 5.5 S3->S4 S5 5. Apply [His19]-ChTX at pH 5.5 (Record slow k_off) S4->S5 S6 6. Kinetic Data Extraction Calculate ΔΔG of binding S5->S6

Step-by-step patch-clamp workflow for pH-dependent [His19]-ChTX experiments.

Data Analysis & Interpretation

Because [His19]-ChTX acts as a simple bimolecular pore blocker, the fractional block ( fb​ ) at steady state follows a standard Langmuir isotherm. The kinetic parameters are calculated using the following relationships:

  • Dissociation Rate ( koff​ ): Derived directly from the time constant of current recovery during washout.

    koff​=τoff​1​
  • Association Rate ( kon​ ): Derived from the time constant of block onset ( τon​ ) at a known toxin concentration [Tx] .

    kon​=−koff​​
  • Equilibrium Dissociation Constant ( Kd​ ): Kd​=kon​koff​​

Expected Outcomes: When analyzing the data, kon​ should remain relatively stable across pH 5.5 and pH 7.5, as the long-range electrostatic steering (driven by the toxin's global dipole moment) is largely unaffected by a single charge change[2]. However, koff​ should be significantly faster at pH 7.5 compared to pH 5.5. This confirms that the protonated His19 (at pH 5.5) forms a stabilizing short-range electrostatic interaction or hydrogen bond with the channel pore that is lost when the residue is deprotonated at pH 7.5[1, 4].

References

  • Park, C. S., & Miller, C. (1992). Mapping function to structure in a channel-blocking peptide: electrostatic mutants of charybdotoxin. Biochemistry, 31(34), 7749-7755.[Link]

  • Pichierri, F. (2010). The electronic structure and dipole moment of charybdotoxin, a scorpion venom peptide with K+ channel blocking activity. arXiv preprint.[Link]

  • Beeton, C., Wulff, H., Standifer, N. E., Azam, P., Mullen, K. M., Pennington, M. W., ... & Chandy, K. G. (2006). Analogs of the sea anemone potassium channel blocker ShK for the treatment of autoimmune diseases. Inflammation & Allergy-Drug Targets, 5(3), 205-215.[Link]

  • Chen, R., Chung, S. H., & Robinson, A. (2023). Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads. Channels, 17(1), 2256488.[Link]

Application

Purifying Recombinant [HIS19]-Charybdotoxin: A Comprehensive Application Note and Protocol

Introduction: The Challenge and Opportunity of Charybdotoxin Charybdotoxin (ChTX), a 37-amino acid peptide isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus (the deathstalker), is a potent neurotox...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Opportunity of Charybdotoxin

Charybdotoxin (ChTX), a 37-amino acid peptide isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus (the deathstalker), is a potent neurotoxin that specifically blocks calcium-activated potassium channels.[1] This property makes it an invaluable tool for neurobiological research and a potential scaffold for the development of novel therapeutics.[2] Recombinant expression of charybdotoxin, often with affinity tags such as a polyhistidine tag (His-tag), allows for the production of sufficient quantities for these applications.[3][4] The [HIS19]-charybdotoxin variant incorporates a histidine residue at position 19, which can be engineered into a polyhistidine tag for purification purposes.

This application note provides a detailed, field-proven protocol for the purification of recombinant [HIS19]-charybdotoxin. The workflow is designed to be a self-validating system, ensuring high purity and biological activity of the final product. We will delve into the causality behind each experimental choice, from the initial capture of the His-tagged toxin to the final polishing and quality control steps.

Purification Strategy Overview

The purification of [HIS19]-charybdotoxin is a multi-step process designed to isolate the target peptide from host cell proteins, nucleic acids, and other contaminants. Our strategy employs a capture, an intermediate purification, and a polishing step, followed by rigorous quality control.

G cluster_0 Upstream Processing cluster_1 Purification Workflow cluster_2 Quality Control Cell Lysis & Clarification Cell Lysis & Clarification IMAC Capture: Immobilized Metal Affinity Chromatography (IMAC) Cell Lysis & Clarification->IMAC Crude Lysate Endotoxin_Removal Intermediate Step: Endotoxin Removal IMAC->Endotoxin_Removal Eluted Fractions RP_HPLC Polishing: Reverse-Phase HPLC (RP-HPLC) Endotoxin_Removal->RP_HPLC Endotoxin-Free Toxin QC Final QC: SDS-PAGE, Mass Spectrometry, Endotoxin Assay RP_HPLC->QC Purified Toxin

Figure 1: A schematic overview of the purification workflow for recombinant [HIS19]-charybdotoxin.

Part 1: Capture by Immobilized Metal Affinity Chromatography (IMAC)

Expertise & Experience: The initial and most critical step in purifying a His-tagged protein is Immobilized Metal Affinity Chromatography (IMAC).[5][6] This technique leverages the high affinity of the polyhistidine tag for immobilized divalent metal ions, most commonly Nickel (Ni²⁺) or Cobalt (Co²⁺).[5][7] The choice between Ni²⁺ and Co²⁺ is a balance between yield and purity; Ni²⁺ generally provides higher binding capacity and yield, while Co²⁺ can offer higher purity due to lower affinity for endogenous host proteins with histidine clusters.[5] For [HIS19]-charybdotoxin, which is a small peptide, maximizing capture efficiency is paramount, making Ni²⁺-NTA (Nickel-Nitrilotriacetic acid) resin the preferred choice.

Protocol 1: IMAC Purification of [HIS19]-Charybdotoxin

Materials:

  • Ni-NTA Agarose Resin

  • Chromatography Column

  • Peristaltic Pump

  • UV-Vis Spectrophotometer

Buffers:

Buffer Name Composition pH Purpose
Lysis Buffer 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF 8.0 Cell lysis and initial binding
Wash Buffer 1 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole 8.0 Removal of weakly bound contaminants
Wash Buffer 2 50 mM Tris-HCl, 300 mM NaCl, 50 mM Imidazole 8.0 Stringent removal of non-specific proteins

| Elution Buffer | 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole | 8.0 | Elution of His-tagged charybdotoxin |

Procedure:

  • Cell Lysis and Clarification: Resuspend the E. coli cell pellet expressing [HIS19]-charybdotoxin in Lysis Buffer. Lyse the cells using sonication or a high-pressure homogenizer. Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the clarified supernatant.

  • Resin Equilibration: Pack the Ni-NTA agarose resin into a chromatography column. Equilibrate the resin with 5-10 column volumes (CV) of Lysis Buffer.

  • Sample Loading: Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the column with 10 CV of Wash Buffer 1 to remove unbound proteins.

    • Wash the column with 10 CV of Wash Buffer 2 to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound [HIS19]-charybdotoxin with 5 CV of Elution Buffer. Collect fractions and monitor the absorbance at 280 nm to identify the protein peak.

  • Analysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified toxin.

Trustworthiness: The inclusion of a step-wise increase in imidazole concentration in the wash buffers is a self-validating mechanism. The 20 mM imidazole in Wash Buffer 1 is sufficient to displace weakly interacting host proteins, while the 50 mM imidazole in Wash Buffer 2 provides a more stringent wash. The final elution with 250 mM imidazole ensures that only the high-affinity His-tagged charybdotoxin is recovered.

Part 2: Intermediate Step - Endotoxin Removal

Expertise & Experience: For applications involving live cells or in vivo studies, the removal of endotoxins (lipopolysaccharides, LPS) is non-negotiable.[8] Endotoxins are components of the outer membrane of Gram-negative bacteria like E. coli and can elicit strong immune responses.[8][9] While several methods exist, Triton X-114 phase separation is a highly effective and economical method for removing endotoxins from protein solutions.[10][11] This method relies on the partitioning of hydrophobic endotoxins into the detergent-rich phase at temperatures above its cloud point, while the more hydrophilic protein remains in the aqueous phase.

Protocol 2: Endotoxin Removal using Triton X-114 Phase Separation

Materials:

  • Triton X-114

  • Ice bath

  • Water bath (37°C)

  • Sterile, pyrogen-free tubes and reagents

Procedure:

  • Detergent Addition: Chill the pooled IMAC fractions on ice. Add Triton X-114 to a final concentration of 1% (v/v). Mix gently by inverting the tube for 30 minutes at 4°C to ensure thorough mixing.

  • Phase Separation: Transfer the solution to a 37°C water bath and incubate for 10 minutes. The solution will become cloudy as the Triton X-114 separates into a distinct phase.

  • Phase Partitioning: Centrifuge the solution at 2,000 x g for 10 minutes at room temperature. Two phases will be visible: a lower, detergent-rich phase containing the endotoxins, and an upper, aqueous phase containing the [HIS19]-charybdotoxin.

  • Protein Recovery: Carefully collect the upper aqueous phase, taking care not to disturb the lower detergent phase.

  • Repeat: For optimal endotoxin removal, repeat the phase separation process (steps 1-4) at least two more times with fresh, pre-chilled Triton X-114.

  • Detergent Removal (Optional but Recommended): Residual Triton X-114 can be removed by passing the protein solution through a hydrophobic interaction chromatography (HIC) column.

Trustworthiness: The efficacy of this protocol is validated by performing a Limulus Amebocyte Lysate (LAL) assay on the protein solution before and after the Triton X-114 treatment. A significant reduction in endotoxin units (EU) per milligram of protein will confirm the success of the procedure.

Part 3: Polishing by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: The final step to achieve high purity is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13] This technique separates molecules based on their hydrophobicity.[14] For a small peptide like charybdotoxin, a C18 stationary phase is ideal.[13][15] The mobile phase typically consists of an aqueous component with an ion-pairing agent like trifluoroacetic acid (TFA) and an organic component like acetonitrile. A gradient of increasing organic solvent concentration is used to elute the bound peptides, with more hydrophobic species eluting later.

G cluster_0 RP-HPLC System cluster_1 Mobile Phase Injector Injector Column Column Injector->Column Sample Detector Detector Column->Detector Separated Peptides Fraction_Collector Fraction_Collector Detector->Fraction_Collector Signal Solvent_A Solvent A 0.1% TFA in Water Pump Pump Solvent_B Solvent B 0.1% TFA in Acetonitrile Pump->Column

Figure 2: A simplified diagram of an RP-HPLC system for peptide purification.

Protocol 3: RP-HPLC Polishing of [HIS19]-Charybdotoxin

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size)

  • HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)

Mobile Phase:

  • Solvent A: 0.1% (v/v) TFA in HPLC-grade water

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

Procedure:

  • Sample Preparation: If necessary, dilute the endotoxin-free charybdotoxin solution with Solvent A. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B until a stable baseline is achieved.

  • Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the bound peptides using a linear gradient of Solvent B, for example:

    Time (minutes) % Solvent B
    0-5 5
    5-45 5-65
    45-50 65-95
    50-55 95

    | 55-60 | 95-5 |

  • Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the major peak.

  • Solvent Removal: Lyophilize the collected fractions to remove the acetonitrile and water, yielding the purified [HIS19]-charybdotoxin as a powder.

Trustworthiness: The high resolution of RP-HPLC allows for the separation of the target peptide from very similar impurities, such as truncated or modified forms.[13][16] The sharp, symmetrical peak corresponding to the purified charybdotoxin is a strong indicator of homogeneity.

Part 4: Final Quality Control

Expertise & Experience: Rigorous quality control is essential to ensure the identity, purity, and integrity of the final product. A combination of techniques should be employed.

Protocol 4: Quality Control Assays

  • SDS-PAGE: Run the purified protein on a high-percentage Tris-Tricine polyacrylamide gel to visualize a single band at the expected molecular weight (~4 kDa).

  • Mass Spectrometry: The most definitive method for confirming the identity of the purified peptide is mass spectrometry.[17][18][19][20] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) will provide an accurate mass measurement and can be used to confirm the amino acid sequence.[21]

  • Endotoxin Assay: Perform a final LAL assay to quantify the endotoxin levels and ensure they are below the acceptable limit for the intended application (typically <0.1 EU/µg).

  • Purity Assessment: Analyze the final product by analytical RP-HPLC. The purity is determined by integrating the area of the main peak relative to the total area of all peaks. A purity of >95% is generally considered high.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of recombinant [HIS19]-charybdotoxin. By following this multi-step strategy, researchers can obtain a highly pure and biologically active peptide suitable for a wide range of applications in drug discovery and neurobiological research. The integration of self-validating steps and rigorous quality control ensures the trustworthiness and reproducibility of the final product.

References

  • Leveraging Mass Spectrometry for In-Depth Protein Characterization in Scientific Research. (2025, May 29). Google Cloud.
  • Methods of Endotoxin Removal from Biological Preparations: a Review. (2007, May 18). Journal of Pharmacy and Pharmaceutical Sciences.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies.
  • Immobilised Metal Affinity Chromatography (IMAC). MacroGel.
  • Reverse-phase HPLC Peptide Purification. Creative Biolabs.
  • Immobilized Metal Ion Affinity Chromatography (IMAC). Bioclone.
  • His-Tag Purification. Bio-Rad.
  • Protein mass spectrometry. Wikipedia.
  • His-tagged Proteins–Production and Purification. Thermo Fisher Scientific.
  • Endotoxin Removal Methods, Steps, and More. Sino Biological.
  • Characterization of intact and modified proteins by mass spectrometry. (2024, November 11). MS Vision.
  • Removal of endotoxin from recombinant protein preparations. PubMed.
  • Immobilized metal ion affinity chromatography of histidine-tagged fusion proteins. PubMed.
  • Factors affecting endotoxin removal from recombinant therapeutic proteins by anion exchange chromatography. (2009, March 15). PubMed.
  • Molecular structure of charybdotoxin, a pore-directed inhibitor of potassium ion channels. (1990, August 3). PubMed.
  • Purity of Recombinant Proteins: Research Effects of Endotoxins. (2020, October 21). List Labs.
  • Purification of naturally occurring peptides by reversed-phase HPLC. (2007). PubMed.
  • Peptide Purification by Reverse-Phase HPLC. Springer Nature Experiments.
  • Charybdotoxin. Wikipedia.
  • Informatics for Mass Spectrometry-Based Protein Characterization. (2015, October 15). ACS Symposium Series.
  • Molecular Structure of Charybdotoxin, a Pore-Directed Inhibitor of Potassium Ion Channels. National Open Access Monitor, Ireland.
  • Charybdotoxin Scaffold Introduction. Creative Biolabs.
  • The Charybdotoxin Family of K+ Channel-Blocking Peptides Review. CORE.
  • A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. (2022, January 18). mSystems.
  • Design, synthesis, and functional expression of a gene for charybdotoxin, a peptide blocker of K+ channels. PMC.
  • Design, synthesis, and functional expression of a gene for charybdotoxin, a peptide blocker of K+ channels. PNAS.
  • Purification, sequence, and model structure of charybdotoxin, a potent selective inhibitor of calcium-activated potassium channels. PMC.
  • Purification of charybdotoxin, a specific inhibitor of the high-conductance Ca2+-activated K+ channel. (1986, November 5). PubMed.
  • Purification of charybdotoxin, a specific inhibitor of the high-conductance Ca2+-activated K+ channel. (2025, September 19). ResearchGate.
  • cOmplete His-Tag Purification Resin. Sigma-Aldrich.
  • Purification, sequence, and model structure of charybdotoxin, a potent selective inhibitor of calcium-activated potassium channels. National Open Access Monitor, Ireland.

Sources

Method

Application Note: Multi-Dimensional Purity Assessment of [His19]-Charybdotoxin

Audience: Analytical Chemists, Peptide Engineers, and Electrophysiologists. Introduction & Structural Context [His19]-charybdotoxin (CAS: 175069-96-2) is a highly constrained, 37-amino acid synthetic neurotoxin analog de...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Peptide Engineers, and Electrophysiologists.

Introduction & Structural Context

[His19]-charybdotoxin (CAS: 175069-96-2) is a highly constrained, 37-amino acid synthetic neurotoxin analog derived from the venom of the scorpion Leiurus quinquestriatus hebraeus[1],[2]. In this specific analog, the native Arginine at position 19 is substituted with Histidine. This modification is frequently utilized to facilitate targeted radioiodination or to probe the structural dynamics of the toxin's alpha-helical domain without abolishing its potent blockade of calcium-activated (BK) and voltage-gated (Kv1.3) potassium channels[3].

Because [His19]-ChTX contains six cysteine residues that form three critical disulfide bonds (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35)[4], assessing its purity is not a simple matter of measuring chromatographic peak area. A batch may appear >99% pure by standard UV-HPLC but contain a mixture of misfolded, biologically inert disulfide isomers. Therefore, purity must be defined across three dimensions: Chromatographic Purity , Structural/Isotopic Purity , and Functional Purity .

The Self-Validating Analytical Workflow

To ensure absolute batch integrity, we employ an orthogonal, self-validating workflow. If the peptide is misfolded, the disulfide mapping will fail. If an undetectable isobaric impurity is present, the patch-clamp IC50 will shift. This causality ensures that no single analytical artifact can result in the release of a substandard batch.

Workflow Start Synthetic [His19]-ChTX Batch HPLC RP-HPLC Analysis (Chromatographic Purity) Start->HPLC MS ESI-HRMS & MALDI-TOF (Mass & Sequence ID) Start->MS Disulfide Proteolytic Digestion (Disulfide Mapping) HPLC->Disulfide MS->Disulfide PatchClamp Patch-Clamp Electrophysiology (Functional Purity) Disulfide->PatchClamp Decision Purity Criteria Met? (>99% HPLC, Exact Mass, IC50 <10 pM) PatchClamp->Decision Release Batch Release (Research Grade) Decision->Release Yes Reject Repurification / Reject Decision->Reject No

Figure 1: Orthogonal workflow for assessing the multidimensional purity of [His19]-ChTX.

Step-by-Step Methodologies

Protocol 1: Chromatographic Purity via RP-HPLC Causality: Reverse-phase HPLC separates peptides based on hydrophobicity. Misfolded disulfide isomers of [His19]-ChTX possess identical molecular weights but expose different hydrophobic patches, altering their retention times[5]. A shallow gradient is mandatory to resolve these closely eluting isomers.

  • Column Preparation: Equilibrate a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm, 300 Å pore size to accommodate the folded tertiary structure) at 40°C.

  • Mobile Phases:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. (TFA acts as an ion-pairing agent, sharpening the peaks of this highly basic peptide).

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Inject 20 µg of the peptide. Run a shallow linear gradient from 15% to 35% Buffer B over 40 minutes at 1.0 mL/min.

  • Detection & Integration: Monitor UV absorbance at 214 nm (peptide backbone) and 280 nm (Trp14 and Tyr36 residues)[5]. Calculate purity as the area of the target peak divided by the total integrated peak area. Acceptance criteria: ≥99.0%.

Protocol 2: Exact Mass and Sequence Verification via ESI-HRMS Causality: HPLC cannot detect co-eluting impurities or confirm identity. High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS) confirms the exact monoisotopic mass and detects synthesis errors such as methionine oxidation (+16 Da) or incomplete deprotection (e.g., residual Acetamidomethyl groups on cysteines, +71 Da).

  • Sample Preparation: Dilute the HPLC-purified fraction to 1 µM in 50% Acetonitrile / 0.1% Formic Acid.

  • Ionization: Infuse directly into an ESI-QTOF mass spectrometer in positive ion mode.

  • Deconvolution: [His19]-ChTX is highly basic and will present as a multiply charged envelope (typically [M+4H]4+ and [M+5H]5+). Deconvolute the spectrum to yield the intact mass.

  • Verification: Compare the observed mass against the theoretical monoisotopic mass (Formula: C176H272N56O55S7, MW ≈ 4276.84 Da)[2]. Acceptance criteria: Mass accuracy within ±0.5 Da.

Protocol 3: Disulfide Mapping via Non-Reduced Proteolysis Causality: The biological activity of [His19]-ChTX relies entirely on its native tertiary fold, stabilized by three specific disulfide bridges[4]. The substitution of Arg19 with His19 eliminates a canonical tryptic cleavage site present in the wild-type sequence, requiring a customized proteolytic strategy.

  • Digestion Buffer: Dissolve 50 µg of [His19]-ChTX in 50 mM Tris-HCl (pH 7.5) containing 1 mM CaCl2. Crucial: Do not add DTT or TCEP, as reduction will destroy the native linkages.

  • Enzymatic Cleavage: Add a mixture of Trypsin and Chymotrypsin at a 1:50 (enzyme:substrate) mass ratio. Incubate at 37°C for 4 hours.

  • Quenching & Analysis: Quench the reaction with 1% Formic Acid. Analyze the digest via LC-MS/MS.

  • Data Interpretation: Search the MS/MS spectra for the expected cross-linked peptide fragments corresponding to Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35.

Protocol 4: Functional Purity via Patch-Clamp Electrophysiology Causality: A peptide can be chemically pure but biologically inert if it exists in a stable, misfolded kinetic trap. [His19]-ChTX physically occludes the pore of Kv1.3 channels via its Lys22 residue[3]. Functional purity is validated by confirming its IC50 matches the native conformation.

  • Cell Preparation: Culture Jurkat T-lymphocytes (which endogenously express high levels of Kv1.3) or HEK293 cells stably transfected with Kv1.3.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration. Hold the membrane potential at -80 mV and apply 200 ms depolarizing pulses to +40 mV to elicit outward K+ currents.

  • Perfusion: Perfuse the cells with extracellular solution containing serial dilutions of [His19]-ChTX (1 pM to 100 pM).

  • Analysis: Plot the normalized peak current against toxin concentration to derive the IC50. Acceptance criteria: IC50 between 2.0 and 10.0 pM, validating functional pore occlusion.

Pathway Toxin [His19]-Charybdotoxin (Properly Folded) Channel Kv1.3 / BK Channel (Outer Vestibule) Toxin->Channel High Affinity Binding Pore Pore Occlusion (Lys22 Interaction) Channel->Pore Structural Docking Efflux K+ Efflux Blocked Pore->Efflux Ion Blockade Cell Membrane Depolarization & T-Cell Inhibition Efflux->Cell Downstream Effect

Figure 2: Mechanism of Action: [His19]-ChTX binding to the Kv1.3 channel outer vestibule.

Quantitative Data Summaries

Table 1: Quantitative Specifications for [His19]-Charybdotoxin Purity Assessment

Analytical MethodParameterAcceptance CriteriaScientific Rationale
RP-HPLC Chromatographic Purity≥ 99.0% (UV 214 nm)Ensures removal of truncated sequences and misfolded disulfide isomers[5].
ESI-HRMS Exact Mass4276.84 ± 0.5 DaConfirms primary sequence identity and absence of protecting groups[2].
LC-MS/MS Disulfide MappingPresence of 3 native linkagesValidates the Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35 tertiary structure[4].
Patch-Clamp Functional IC50 (Kv1.3)< 10.0 pMProves the spatial orientation of Lys22 is correct for pore occlusion[3].

Table 2: Common Synthesis Impurities and Detection Strategies

Impurity TypeMass Shift (Da)Primary Detection MethodResolution Strategy
Methionine Oxidation (Met29)+ 16.0 DaESI-HRMSOptimize cleavage cocktail scavengers; store lyophilized at -20°C.
Incomplete Acm Deprotection+ 71.1 Da per CysESI-HRMSProlong Iodine/Mercury deprotection steps during synthesis.
Misfolded Disulfide Isomer0.0 Da (Isobaric)RP-HPLC / Patch-ClampUtilize a shallow 0.5%/min HPLC gradient; re-fold in redox buffer.

Conclusion

The assessment of [His19]-charybdotoxin purity transcends basic peptide quantification. Because its pharmacological utility is inextricably linked to its rigid, disulfide-stabilized architecture, a rigorous matrix of chromatographic, mass spectrometric, and electrophysiological techniques is mandatory. By adhering to this self-validating protocol, researchers can ensure the absolute integrity of their structural and functional assays.

Sources

Application

Application Note: Advanced Solid-Phase Peptide Synthesis and Oxidative Folding of Charybdotoxin Analogues

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary Charybdotoxin (ChTX) is a highly potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

Charybdotoxin (ChTX) is a highly potent, 37-amino-acid peptide neurotoxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus[1]. It serves as a critical pharmacological probe due to its high-affinity blockade of Ca²⁺-activated K⁺ channels and voltage-gated K⁺ channels (e.g., K_v1.2, K_v1.3)[1][2].

The defining structural feature of ChTX—and the primary challenge in its synthetic production—is its highly conserved α/β scaffold stabilized by three intramolecular disulfide bonds (Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35)[1][3]. This application note details a robust, self-validating methodology for the solid-phase peptide synthesis (SPPS) of ChTX and its engineered analogues (such as metal-binding variants or channel-selective mutants)[4][5]. By leveraging optimized Fmoc chemistry and thermodynamically driven oxidative folding, this protocol ensures high-fidelity assembly and correct spatial organization of the disulfide bridges.

Mechanistic Principles & Strategic Rationale

To achieve high yields of a 37-mer peptide with six cysteine residues, empirical execution must be backed by mechanistic causality.

Resin and Coupling Chemistry

We utilize an Fmoc/t-butyl strategy on a low-loading PEG-grafted or NovaSyn TGA resin (approx. 0.25 mmol/g)[2].

  • Causality: Standard polystyrene resins often suffer from sequence-dependent aggregation during the synthesis of peptides longer than 30 amino acids. PEG-grafted resins provide superior swelling in polar aprotic solvents (DMF/NMP), maintaining the growing peptide chain in a solvated, extended conformation.

  • Coupling Reagents: HBTU or HATU paired with HOBt/HOAt and DIPEA[2][4]. HATU is strictly recommended for sterically hindered couplings (e.g., β -branched amino acids like Val5, Thr8, Thr9) to prevent deletion sequences.

Global Deprotection and Scavenger Selection

ChTX contains sensitive residues: six Cysteines, one Tryptophan (Trp14), and one Methionine (Met29)[1].

  • Causality: Standard TFA cleavage will result in irreversible alkylation of Trp and oxidation of Met. Therefore, Reagent K (TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol) is mandatory[2]. EDT and thioanisole act as soft nucleophiles to scavenge carbocations, protecting the indole ring of Trp and reducing oxidized Met back to its native state.

Thermodynamically Driven Oxidative Folding

A peptide with six cysteines can theoretically form 15 different disulfide isomers.

  • Causality: The native α/β fold of ChTX represents the global thermodynamic minimum[3][4]. By utilizing a redox buffer containing reduced and oxidized glutathione (GSH/GSSG) at an alkaline pH (8.0), we create a dynamic system of continuous thiol-disulfide exchange. This prevents the peptide from becoming trapped in misfolded kinetic states, allowing it to spontaneously navigate to its native, biologically active conformation[4].

SPPS_Workflow A 1. Resin Preparation NovaSyn TGA Resin B 2. Iterative Fmoc SPPS Coupling (HBTU/HATU) & Deprotection A->B C 3. Cleavage & Global Deprotection Reagent K Scavenger Cocktail B->C D 4. Crude Reduced Peptide Cold Ether Precipitation C->D E 5. Oxidative Folding GSH/GSSG Redox Buffer (pH 8.0) D->E F 6. RP-HPLC Purification & Lyophilization E->F

Caption: Workflow for the solid-phase synthesis and folding of ChTX analogues.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Quality control checkpoints are embedded to ensure downstream success.

Phase 1: Automated Chain Assembly
  • Resin Swelling: Swell 0.1 mmol of Fmoc-Ser(tBu)-NovaSyn TGA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes[2].

    • Validation Check: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to quantify deprotection efficiency.

  • Amino Acid Coupling: Dissolve 0.4 mmol (4 eq) of Fmoc-amino acid and 0.4 mmol of HBTU (or HATU) in DMF. Add 0.8 mmol of DIPEA. Add the activated mixture to the resin and agitate for 45–60 minutes[2][4].

  • Iterative Cycle: Repeat deprotection and coupling for all 37 residues. Use double-coupling for residues 5–10 to overcome potential aggregation.

Phase 2: Cleavage and Global Deprotection
  • Resin Washing: Wash the completed peptidyl-resin thoroughly with DMF, DCM, and Methanol. Dry under a vacuum.

  • Cleavage Cocktail (Reagent K): Prepare a fresh mixture of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT)[2].

  • Reaction: Add 10 mL of Reagent K per gram of resin. Stir at room temperature for 2.5 hours.

  • Precipitation: Filter the resin and extrude the cleavage cocktail directly into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 10 minutes to pellet the crude reduced peptide. Wash the pellet twice with cold ether and dry under nitrogen.

Phase 3: Oxidative Folding
  • Solubilization: Dissolve the crude reduced peptide in 0.1 M Tris-HCl buffer (pH 8.0) to a highly dilute final peptide concentration of 10–20 μ M.

    • Causality: High dilution prevents intermolecular disulfide cross-linking (oligomerization).

  • Redox Buffer Addition: Add reduced glutathione (GSH) and oxidized glutathione (GSSG) to achieve a final concentration of 1 mM GSH and 0.1 mM GSSG[4].

  • Incubation: Stir the solution gently at room temperature for 24–48 hours.

    • Validation Check: Perform an Ellman’s reagent (DTNB) test. The folding is complete when free thiols are no longer detectable.

Folding_Pathway R Reduced ChTX (6 Free Thiols) I Disulfide Intermediates R->I Oxidation N Native ChTX (3 Disulfides) I->N Oxidation M Misfolded Isomers I->M Kinetic Trap M->I Thiol Shuffling (GSH)

Caption: Thermodynamic oxidative folding pathway of ChTX mediated by glutathione.

Phase 4: Purification and Characterization
  • Acidification: Quench the folding reaction by lowering the pH to 3.0 using neat TFA.

  • RP-HPLC: Load the mixture onto a preparative C18 reversed-phase HPLC column. Elute using a linear gradient of 10% to 50% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 40 minutes[5].

  • Lyophilization: Pool the fractions corresponding to the sharp, major peak (the native folded toxin) and lyophilize. Store the resulting white powder at -20 °C in single-use aliquots.

Quantitative Data Summary

The α/β scaffold of ChTX is highly tolerant to mutation, allowing the engineering of analogues with distinct pharmacological profiles or novel functionalities (e.g., metal binding)[3][4]. The table below summarizes the synthetic yields and functional properties of wild-type ChTX and rationally designed analogues cited in the literature.

Peptide VariantSequence ModificationsDisulfide ConnectivityOverall Synthesis YieldTarget Channel Affinity ( Kd​ ) / Function
Wild-type ChTX None (Native 37-mer)Cys7-Cys28, Cys13-Cys33, Cys17-Cys35~4.0 - 10.0%K_v1.2 / IKCa1 Blockade (2.1 nM)[1]
Metal-binding ChTX 9 substitutions (incl. 3 His residues)Native connectivity10.2%High-affinity Cu²⁺ and Zn²⁺ binding[4]
Chab I Cys7Aba, Cys28Aba (Removal of 1 bridge)Cys13-Cys33, Cys17-Cys35ReducedHigh-conductance K⁺ Blockade (1.8 μ M)[3]
Chab II Cys13Aba, Cys33Aba (Removal of 1 bridge)Cys7-Cys28, Cys17-Cys35ReducedHigh-conductance K⁺ Blockade (80 nM)[3]
ChTX-Arg32 Gln32ArgNative connectivity~5.0%Highly selective IKCa1 Blockade[5]

(Note: "Aba" denotes L- α -aminobutyric acid, a non-bridging isosteric replacement for Cysteine used to study disulfide bond causality[3].)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting [HIS19]-Charybdotoxin Insolubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling, reconstitution, and apparent "loss of activity" of modified peptide toxins.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the handling, reconstitution, and apparent "loss of activity" of modified peptide toxins.

Wild-type charybdotoxin (ChTX) is a 37-amino acid peptide isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus and is a potent inhibitor of calcium-activated potassium (KCa) channels ([1]). While the wild-type peptide is generally highly soluble, the [His19]-Charybdotoxin analog introduces specific biochemical challenges that require precise handling. This guide provides a mechanistic breakdown of these insolubility issues and a self-validating protocol to ensure experimental success.

Part 1: Mechanistic Causes of Insolubility

To troubleshoot insolubility, we must first understand the causality behind the peptide's behavior. The insolubility of [His19]-ChTX is rarely due to a manufacturing defect; rather, it is a predictable consequence of its altered electrostatic profile.

1. The pKa Shift and Isoelectric Alteration Wild-type ChTX contains an arginine at position 19 (Arg19) ([2]). Arginine has a highly basic side-chain with a pKa of ~12.5, meaning it remains fully protonated and positively charged at a physiological pH of 7.4. This localized positive charge provides strong intermolecular electrostatic repulsion, keeping the peptide highly soluble in water[3].

In the [His19]-ChTX analog, Arg19 is substituted with Histidine (His19)[2]. The imidazole ring of histidine has a pKa of approximately 6.0. At pH 7.4, the His19 residue is predominantly deprotonated and uncharged. This loss of a positive charge reduces electrostatic repulsion, significantly increasing the peptide's propensity to aggregate and precipitate out of solution, especially in high-salt physiological buffers like PBS.

2. Plasticware Adsorption (The "Phantom" Insolubility) When the net positive charge is reduced, the peptide's hydrophobic patches become more dominant. This leads to rapid adsorption to the hydrophobic walls of plastic microcentrifuge tubes and pipette tips. Researchers often mistake this adsorption for insolubility or degradation, as the peptide simply "disappears" from the active solution.

Part 2: Self-Validating Reconstitution Protocol

To guarantee the structural integrity of the three crucial disulfide bonds (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35)[3] and ensure complete solubilization, follow this step-by-step methodology. Every step includes a validation checkpoint to ensure the system is functioning as intended.

Step 1: Pre-Centrifugation

  • Action: Centrifuge the lyophilized vial at 10,000 x g for 1 minute before opening.

  • Causality: Lyophilized peptide powders disperse during shipping. Opening the vial without centrifugation leads to aerosolization and loss of mass, skewing all downstream concentration calculations.

  • Validation Checkpoint: A visible, consolidated white pellet must be present at the bottom of the vial.

Step 2: Acidic Solubilization (Primary Stock)

  • Action: Add sterile 0.1% Acetic Acid or 0.1% Trifluoroacetic Acid (TFA) in ddH₂O to achieve a primary stock concentration of 1 mg/mL. Do not use PBS for the initial reconstitution.

  • Causality: The acidic environment (pH < 6.0) guarantees the complete protonation of the His19 imidazole ring. This restores the electrostatic repulsion between peptide molecules, preventing aggregation.

  • Validation Checkpoint: Hold the vial against a dark background. The solution must be 100% optically clear. Any turbidity or cloudiness indicates incomplete solubilization.

Step 3: Carrier-Mediated Dilution (Working Stock)

  • Action: Dilute the primary stock into your final assay buffer (e.g., physiological saline) supplemented with 0.1% Bovine Serum Albumin (BSA).

  • Causality: BSA acts as a sacrificial carrier protein. It rapidly coats the hydrophobic surfaces of your plasticware, preventing the [His19]-ChTX from adhering to the tube walls.

  • Validation Checkpoint: Run a pilot patch-clamp recording with and without BSA in the bath solution to validate that the active concentration of the toxin is maintained over time.

Step 4: Aliquoting and Storage

  • Action: Divide the primary stock into single-use aliquots and store at -20°C[1][3].

  • Causality: Repeated freezing and thawing causes localized pH shifts and ice-crystal formation, which can induce irreversible aggregation or disulfide bond shuffling.

Part 3: Troubleshooting FAQs

Q: I reconstituted [His19]-ChTX directly in PBS (pH 7.4) and it formed a cloudy suspension. Is the peptide ruined? A: No, the peptide is likely intact but has precipitated. Causality: At pH 7.4, the His19 residue loses its proton, neutralizing the local charge and causing the peptide molecules to aggregate due to hydrophobic interactions. Fix: Add dilute acetic acid (0.1%) dropwise while vortexing gently until the pH drops below 6.0. The solution should clear as the histidine becomes reprotonated and electrostatic repulsion is restored.

Q: Can I use DMSO or ethanol to dissolve the peptide? A: This is highly discouraged. Causality: While organic solvents dissolve hydrophobic small molecules, [His19]-ChTX is a complex peptide stabilized by three critical disulfide bonds[3]. High concentrations of organic solvents can strip the hydration shell, leading to localized denaturation or disulfide scrambling. Always prioritize acidic aqueous buffers for solubilization.

Q: My peptide was clear in solution, but my patch-clamp results show zero channel inhibition. What happened? A: You are likely experiencing "tube loss." Causality: Because of the altered charge profile, the peptide has adsorbed to the walls of your plastic microcentrifuge tubes or the perfusion tubing. The peptide is not insoluble; it is simply stuck to the plastic. Fix: Ensure your working buffers contain 0.1% BSA to coat the plasticware surfaces.

Part 4: Quantitative Data Presentation

The following table summarizes the critical physicochemical differences that drive the handling requirements for the wild-type versus the mutant peptide.

ParameterWild-Type Charybdotoxin[His19]-Charybdotoxin
Residue 19 Arginine (Arg)Histidine (His)
Residue 19 pKa ~12.5~6.0
Net Charge State (pH 7.4) Highly PositiveReduced Positive Charge
Solubility in PBS (pH 7.4) High (1 mg/mL)Low (Prone to aggregation)
Primary Solubilization Water or Aqueous BufferAcidic Water (0.1% Acetic Acid)
Surface Adsorption Risk ModerateVery High
Part 5: Workflow Visualization

G Start Lyophilized [HIS19]-ChTX Centrifuge Centrifuge Vial (10,000 x g, 1 min) Start->Centrifuge Solvent Add 0.1% Acetic Acid (Protonate His19) Centrifuge->Solvent Check Visual Inspection (Clear Solution?) Solvent->Check Cloudy Cloudy / Precipitate Check->Cloudy No Clear Clear Solution Check->Clear Yes Fix Adjust pH < 6.0 (Vortex gently) Cloudy->Fix Dilute Dilute in Assay Buffer (Add 0.1% BSA) Clear->Dilute Fix->Check Store Aliquot & Store (-20°C) Dilute->Store

Workflow for the reconstitution and troubleshooting of [HIS19]-Charybdotoxin.

References
  • Park, C. S., et al. "Mapping function to structure in a channel-blocking peptide: electrostatic mutants of charybdotoxin". Biochemistry, PubMed (National Institutes of Health). URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing[His19]-Charybdotoxin for K⁺ Channel Blocking

Welcome to the Application Support Center for [His19]-Charybdotoxin (CAS: 175069-96-2). This guide is designed for electrophysiologists, pharmacologists, and drug development scientists utilizing this specific mutant pep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for [His19]-Charybdotoxin (CAS: 175069-96-2). This guide is designed for electrophysiologists, pharmacologists, and drug development scientists utilizing this specific mutant peptide in patch-clamp assays and ion channel screening.

Scientific Context & Mechanistic Overview

Wild-type Charybdotoxin (ChTX) is a 37-amino acid neurotoxin originally isolated from the Leiurus quinquestriatus hebraeus scorpion (Wikipedia, Charybdotoxin)[1]. It acts as a potent pore blocker of calcium-activated potassium channels (e.g., Maxi-K/BK) and voltage-gated potassium channels (e.g., Kv1.3) (Taylor & Francis, Charybdotoxin)[2].

The binding of ChTX to the channel vestibule is heavily dependent on electrostatic interactions. [His19]-Charybdotoxin is a synthetic analog where the highly basic Arginine at position 19 (pKa ~12.5) is replaced by Histidine (pKa ~6.0) (Park & Miller, 1992)[3]. This single amino acid substitution drastically alters the peptide's charge profile at physiological pH, making its channel-blocking affinity highly tunable—and highly susceptible to experimental artifacts if not rigorously controlled.

Experimental Optimization Workflow

To achieve reproducible concentration-response curves (IC₅₀) with[His19]-Charybdotoxin, your experimental design must account for the peptide's unique biophysical properties.

Workflow Start 1. Peptide Preparation (Reconstitute in 0.1% BSA) pH 2. Buffer pH Control (Strictly pH 7.40 ± 0.05) Start->pH Perfusion 3. Serial Perfusion (0.1 nM to 100 nM) pH->Perfusion Washout 4. Washout & Recovery (Assess Reversibility) Perfusion->Washout Analysis 5. Hill Equation Fit (Determine IC50) Washout->Analysis

Caption: Standardized workflow for [His19]-Charybdotoxin concentration-response optimization.

Step-by-Step Patch-Clamp Protocol

Step 1: Reconstitution and Surface Passivation

  • Action: Dissolve lyophilized [His19]-Charybdotoxin in sterile water supplemented with 0.1% Bovine Serum Albumin (BSA) or 0.1% Polyethylene Glycol (PEG-8000).

  • Causality: Like many venom-derived peptides, ChTX analogs are highly basic and hydrophobic, causing them to rapidly adsorb to glass vials, plastic tubing, and perfusion reservoirs. BSA/PEG saturates these non-specific binding sites, ensuring the concentration you prepare is the concentration that actually reaches the cell.

Step 2: Stringent Buffer Titration (Critical)

  • Action: Prepare the extracellular recording buffer with a strong buffering agent (e.g., 10–20 mM HEPES) and titrate strictly to pH 7.40 ± 0.05 at room temperature.

  • Causality: Histidine has a pKa of approximately 6.0. At pH 7.4, His19 is predominantly neutral. Even a slight acidic shift (e.g., to pH 6.8) will protonate the imidazole ring, restoring a positive charge at position 19 and artificially increasing the toxin's electrostatic affinity for the channel pore (Park & Miller, 1992)[3].

Step 3: Steady-State Perfusion

  • Action: Establish a stable whole-cell configuration. Perfuse the peptide sequentially from lowest to highest concentration (e.g., 1 nM, 10 nM, 30 nM, 100 nM).

  • Causality: Wait 2–3 minutes per concentration. The [His19] mutation alters association kinetics compared to wild-type ChTX; steady-state block must be achieved before measuring the residual current.

Step 4: Self-Validating Washout

  • Action: Following the maximum concentration, perfuse with a toxin-free extracellular buffer for 3–5 minutes.

  • Causality: You must observe >80% recovery of the baseline K⁺ current. This step acts as a self-validating control to prove that the observed current reduction was due to reversible peptide binding, not spontaneous cell rundown or loss of seal integrity.

Quantitative Data: Wild-Type vs. [His19]-Mutant

When optimizing your concentration range, expect a rightward shift in the dose-response curve compared to wild-type ChTX. Use the table below as a baseline for your experimental design.

ParameterWild-Type Charybdotoxin[His19]-Charybdotoxin
Residue 19 Arginine (Arg⁺)Histidine (His⁰ / His⁺)
Net Charge (pH 7.4) +5+4
Estimated IC₅₀ (Maxi-K, pH 7.4) ~2.1 nM~15 - 30 nM
pH Sensitivity of Block Low (Arg pKa ~12.5)Extremely High (His pKa ~6.0)
Dissociation Kinetics SlowFast

Note: Data synthesized from electrostatic mutation studies on K⁺ channel pore blockers (Park & Miller, 1992)[3].

Troubleshooting & FAQs

Q1: I am seeing highly variable IC₅₀ values between different experimental days. What is causing this? A: The most common culprit is micro-fluctuations in your buffer's pH. Because the His19 residue has a pKa near physiological pH, small drops in pH (due to CO₂ absorption or poor buffering capacity) will cause a larger fraction of the toxin to become protonated. This extra positive charge drastically increases the electrostatic interaction with the K⁺ channel pore, making the toxin appear artificially more potent on days where the buffer is slightly acidic (Park & Miller, 1992)[3].

Mechanism His19 [His19]-CTX (pKa ~6.0) Acidic pH < 6.5 Protonated (His+) His19->Acidic Acidic shift Basic pH 7.4 Neutral (His0) His19->Basic Physiological pH HighAffinity High Affinity Block (Strong Electrostatics) Acidic->HighAffinity LowAffinity Reduced Affinity (Weak Electrostatics) Basic->LowAffinity

Caption: pH-dependent electrostatic interaction of[His19]-Charybdotoxin with K⁺ channels.

Q2: The peptide seems to lose potency after being diluted in the perfusion system. How can I prevent this? A: You are likely experiencing peptide adsorption. If you dilute [His19]-Charybdotoxin in a bare saline buffer, up to 90% of the peptide can stick to the walls of your plastic tubing and reservoirs. Always include 0.1% BSA in your final perfusion buffer to act as a carrier protein.

Q3: Can I use [His19]-Charybdotoxin to differentiate between Kv1.3 and Maxi-K (BK) channels? A: No. While the [His19] mutation alters overall affinity, Charybdotoxin and its close analogs generally block both Kv1.3 and Maxi-K channels (Wikipedia)[1]. If your goal is strictly to isolate these currents, we recommend using highly selective toxins: Iberiotoxin for Maxi-K channels (Taylor & Francis)[2] or Margatoxin/ShK for Kv1.3 channels (Hello Bio)[4].

Q4: My washout recovery is only 40%. Is the block irreversible? A: [His19]-Charybdotoxin should be fully reversible, typically washing out faster than wild-type ChTX due to the loss of one electrostatic anchor. A 40% recovery indicates either cell rundown (deteriorating cell health) or that your perfusion system has a high dead-volume and is slowly leaching residual toxin. Validate your cell health by running a mock experiment (perfusing buffer only) for the same duration to ensure the baseline current remains stable.

References

  • Wikipedia Contributors. "Charybdotoxin." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Taylor & Francis Group. "Charybdotoxin – Knowledge and References." Taylor & Francis. Available at:[Link]

  • Park CS, Miller C. "Electrostatic interactions between charybdotoxin (CTX), a specific peptide pore blocker of K+ channels, and a Ca(2+)-activated K+ channel." Neuron (1992). Available at:[Link]

Sources

Troubleshooting

stability of [HIS19]-charybdotoxin in aqueous solution

Welcome to the Technical Support Center for [HIS19]-Charybdotoxin (CAS: 175069-96-2). As a Senior Application Scientist, I have designed this guide to move beyond basic product datasheets.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [HIS19]-Charybdotoxin (CAS: 175069-96-2). As a Senior Application Scientist, I have designed this guide to move beyond basic product datasheets. Handling complex, disulfide-rich venom peptides requires an understanding of the thermodynamic and kinetic realities of their behavior in aqueous environments.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure absolute scientific integrity in your electrophysiology and drug development assays.

Mechanistic Overview of Aqueous Stability

To troubleshoot [His19]-Charybdotoxin ([His19]-ChTX), you must first understand its molecular vulnerabilities. The peptide is a 37-amino acid synthetic analog of the natural scorpion toxin, characterized by a compact α/β scaffold stabilized by three disulfide bridges[1]. While this structure makes it unusually stable against thermal denaturation[2], it possesses three critical failure points in aqueous solution:

  • The His19 Charge Shift: Wild-type ChTX features an Arginine at position 19 (pKa > 12). Substituting this with Histidine introduces an imidazole ring with a pKa of ~6.0. In aqueous buffers fluctuating around physiological pH (7.4), His19 is predominantly deprotonated, altering the peptide's hydration shell and potentially inducing transient aggregation compared to the permanently charged wild-type.

  • Cationic Surface Adsorption: [His19]-ChTX is a highly basic peptide. In dilute aqueous solutions (< 1 µM), electrostatic interactions cause rapid, severe adsorption to the negatively charged silanol groups of borosilicate glass and the hydrophobic surfaces of standard plastics[3].

  • Met29 Oxidation: The Methionine residue at position 29 is highly susceptible to oxidation by dissolved oxygen, forming methionine sulfoxide. This structural micro-unfolding drastically reduces its affinity for the calcium-activated potassium channel pore[4].

Diagnostic Troubleshooting Guide

Symptom: Drastic reduction in K+ channel blocking activity when using dilute working solutions (e.g., 10 nM) in patch-clamp assays.

  • Root Cause: Peptide adsorption to perfusion tubing, glass vials, or plastic syringes.

  • Causality: Cationic peptides act as surfactants. In the absence of a carrier protein, they rapidly bind to container walls, meaning the actual concentration delivered to your cells is a fraction of what you calculated[3].

  • Resolution: Immediately switch to Protein LoBind (low-retention) polypropylene tubes. Supplement your extracellular assay buffer with a sacrificial carrier protein (0.1% BSA) or a non-ionic surfactant (0.001% Triton X-100) to saturate surface binding sites before the peptide is introduced.

Symptom: Inconsistent IC50 values across different experimental days using the same stock solution.

  • Root Cause: Met29 oxidation or freeze-thaw degradation.

  • Causality: Repeatedly opening a master stock vial exposes the aqueous peptide to atmospheric oxygen, driving the oxidation of Met29. Furthermore, freeze-thaw cycles cause localized pH shifts and ice-crystal shearing that disrupt the peptide's tertiary structure.

  • Resolution: Never reuse a thawed aliquot. Reconstitute, divide into single-use aliquots, purge the headspace with Argon gas, and flash-freeze at -80°C.

Symptom: Precipitation or turbidity observed upon diluting the peptide into the assay buffer.

  • Root Cause: pH shock and His19 deprotonation.

  • Causality: If the primary stock is prepared in unbuffered water (which often absorbs CO2 and drops to pH ~5.0) and rapidly mixed into a high-pH or high-salt buffer, the His19 residue rapidly loses its positive charge, causing the peptide to pass through its isoelectric point and transiently aggregate.

  • Resolution: Reconstitute the primary stock in a weakly buffered, slightly acidic solution (e.g., 10 mM Sodium Acetate, pH 5.5) to maintain full protonation before controlled dilution into the final physiological buffer.

Quantitative Data: Stability & Recovery Metrics

The following table synthesizes expected peptide recovery rates based on container types and buffer conditions, demonstrating the critical need for optimized handling.

Table 1: Quantitative Impact of Storage Conditions on[His19]-ChTX Recovery

Storage ConditionContainer MaterialAdditiveRecovery after 24h (%)Primary Degradation/Loss Mechanism
1 µM, pH 7.4, 25°CBorosilicate GlassNone< 15%Severe electrostatic adsorption[3]
1 µM, pH 7.4, 25°CStandard PolypropyleneNone20 - 30%Hydrophobic surface adsorption[3]
1 µM, pH 7.4, 25°CProtein LoBind PPNone85 - 90%Minimal adsorption
1 µM, pH 7.4, 25°CStandard Polypropylene0.1% BSA> 95%Carrier protein saturation
100 µM, pH 8.5, 4°CProtein LoBind PPNone60 - 70%His19 deprotonation & precipitation
1 µM, pH 7.4, 37°CProtein LoBind PP1 mM DTT0%Disulfide reduction & unfolding

Standardized Experimental Protocol: Reconstitution and Storage

To ensure a self-validating system, follow this protocol to create stable, adsorption-resistant, and oxidation-free stock solutions.

Step 1: Container Preparation Exclusively utilize Protein LoBind polypropylene tubes (e.g., Eppendorf). Do not use borosilicate glass for any step of the preparation[3].

Step 2: Buffer Formulation Prepare a reconstitution buffer of 10 mM Sodium Acetate, pH 5.5, supplemented with 0.1% Bovine Serum Albumin (BSA). Causality: The acidic pH ensures complete protonation of His19 for maximum solubility. BSA acts as a sacrificial carrier, saturating any remaining anionic binding sites on the plasticware.

Step 3: Reconstitution Add the buffer directly to the lyophilized peptide vial to achieve a 100 µM stock. Do not vortex vigorously. Foaming causes peptide denaturation at the air-liquid interface. Instead, gently pipette up and down or use a low-speed orbital shaker for 5 minutes.

Step 4: Aliquoting & Self-Validation Divide the stock into single-use aliquots (e.g., 10 µL per tube). Self-Validating Check: Before freezing, take one aliquot and run a rapid UV-Vis spectrophotometry check (Absorbance at 280 nm) to confirm the expected concentration based on the peptide's Tryptophan and Tyrosine extinction coefficients.

Step 5: Environmental Control & Cryopreservation Purge the headspace of each tube with Argon or Nitrogen gas to displace oxygen. Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C.

Diagnostic Workflow Visualization

Troubleshooting Start Symptom: Loss of [His19]-ChTX Activity Q_Conc Is working concentration < 1 µM? Start->Q_Conc Q_Storage Was stock exposed to freeze-thaw or O2? Q_Conc->Q_Storage No Adsorption Diagnosis: Surface Adsorption (Cationic Depletion) Q_Conc->Adsorption Yes Q_Buffer Is buffer pH > 7.5 or contains DTT/BME? Q_Storage->Q_Buffer No Oxidation Diagnosis: Met29 Oxidation (Methionine Sulfoxide) Q_Storage->Oxidation Yes Denaturation Diagnosis: Disulfide Scrambling or His19 Precipitation Q_Buffer->Denaturation Yes Fix_Adsorption Action: Use LoBind tubes & add 0.1% BSA Adsorption->Fix_Adsorption Fix_Oxidation Action: Single-use aliquots at -80°C, Degas buffers Oxidation->Fix_Oxidation Fix_Denaturation Action: Remove reducing agents, Maintain pH 5.5 - 7.4 Denaturation->Fix_Denaturation

Figure 1: Diagnostic troubleshooting workflow for [His19]-ChTX stability and activity loss.

Frequently Asked Questions (FAQs)

Q: Can I use DTT or β -mercaptoethanol in my assay buffer? A: Absolutely not. [His19]-ChTX relies on three critical disulfide bonds for its rigid structure[1]. Reducing agents will cleave these bonds, leading to immediate unfolding and complete loss of channel-blocking activity.

Q: Can I recover peptide that has already adsorbed to my glass perfusion system? A: Once cationic peptides adsorb strongly to silanol groups on glass, recovery is extremely difficult without using harsh elution solvents (like 50% acetonitrile with 0.1% TFA), which are highly toxic to live-cell patch-clamp assays. It is imperative to prevent adsorption entirely by pre-coating your perfusion lines with 0.1% BSA[3].

Q: Is it safe to boil[His19]-ChTX to ensure it goes into solution? A: Structurally, yes. Due to its disulfide constraints, the peptide is unusually stable against thermal denaturation; its inhibitory potency is insensitive to boiling[2]. However, boiling in the presence of dissolved oxygen accelerates Met29 oxidation. It is generally not recommended unless performed strictly under inert gas.

Q: How do I know if my peptide has undergone disulfide scrambling? A: Disulfide scrambling results in a complete loss of biological activity. If your peptide fails to block K+ channels at expected low-nanomolar concentrations[2], but you have definitively ruled out surface adsorption (e.g., by using BSA), structural denaturation is the likely culprit. This is often caused by accidental exposure to reducing agents or prolonged exposure to high pH (> 8.5).

References[1] Title: Three-dimensional structure of natural charybdotoxin in aqueous solution by 1H-NMR. Charybdotoxin possesses a structural motif found in other scorpion toxins. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZk6-_Hcg3Up1tw8izx8RnwZG2v1PfiHJspxxYHJG33Ds1yP48Vpro7TXSi7OJqsYh56oJK8wLcUAj29JYDUQlK-iCojAiQWiW3_njXpF5ZXocoPfINjdbzrciMpWak7HUxw==[4] Title: Charybdotoxin - Wikipedia. Source: wikipedia.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0LoinmmOb71j7KI031wfQN46rLVp50qPKLKAWn4qe0lJtnl9gPVMZYb07yjgbSyHsmURudza0gwBQH9eo7K2L5u8Bc_Pxr632oonDsGAHJVij-yv0rNFokFIynxJZBWokmZLNfA==[2] Title: Purification of charybdotoxin, a specific inhibitor of the high-conductance Ca2+-activated K+ channel. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqVeuxLG42LQc6OdQQYe0WvMg7yfijVwvmtdQw1NVriLvd2NUma-yXPsnrwG_ZUMf24Uvwc1H0ynbFpDtEPTf1s1wpgn-9rT6QCeFm-bJX95agIlzobJV6Lt-VpfFiFLMnoA==[3] Title: Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. Source: plos.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj7hkPlR-hZOObkdySZWid2ZK1cbdT1enrg8uNTC8uyjebgR1FN4OcV-ytEg_icvkABaXJx9P5qdyruq3QaEMJ6MJqlo32gyvMKEHDGzsi5EIy0Plgg_nl-69k8Y3iOwXbeQcTDoKUHAXLz_2EOHdmoJiRoXE0SoX6lyxHWuXhnhJKHng=

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Optimization

Charybdotoxin (ChTX) Technical Support Center: Troubleshooting and FAQs for Cell-Based Assays

Welcome to the Charybdotoxin (ChTX) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing ChTX in their cell-based assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Charybdotoxin (ChTX) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing ChTX in their cell-based assays. As a potent and specific blocker of several types of potassium channels, ChTX is an invaluable tool. However, its peptide nature and high affinity demand careful handling and experimental design to ensure reproducible and accurate results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the use of Charybdotoxin.

Q1: What is Charybdotoxin and what is its primary mechanism of action?

A1: Charybdotoxin (ChTX) is a 37-amino acid neurotoxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1] It functions as a potent and selective blocker of several types of potassium (K+) channels. Its primary mechanism of action is the physical occlusion of the ion conduction pore.[2][3] ChTX binds to the external vestibule of the channel, with a critical lysine residue (Lys27) penetrating the selectivity filter, thereby physically preventing the passage of K+ ions.[3] This blockade does not typically alter the channel's gating machinery.[3]

Q2: Which potassium channels are sensitive to Charybdotoxin?

A2: Charybdotoxin exhibits high affinity for a range of potassium channels, but its selectivity is not absolute. Its primary targets include:

  • Large-conductance Ca2+-activated K+ (BK) channels: ChTX is a well-established blocker of BK channels.[3]

  • Voltage-gated K+ (Kv) channels: Notably, it potently inhibits Kv1.1, Kv1.2, and Kv1.3 channels.[3]

  • Small-conductance Ca2+-activated K+ (SK) channels: Some studies have shown that ChTX can also block certain subtypes of SK channels.[4]

It is crucial to note that the presence of auxiliary beta subunits can significantly alter the affinity of ChTX for the channel. For instance, the association of a β4 subunit with the BK channel can decrease its sensitivity to ChTX.[5]

Q3: What are the typical working concentrations for Charybdotoxin in cell-based assays?

A3: The optimal concentration of ChTX is highly dependent on the specific cell type, the expression level of the target channel, and the assay conditions (e.g., ionic strength of the buffer). However, a general starting point can be derived from its dissociation constant (Kd). For many of its target channels, the Kd is in the low nanomolar to picomolar range.[6][7][8][9]

  • For initial experiments, a concentration range of 1-100 nM is often recommended.

  • It is always best practice to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific assay system.

Q4: How should I prepare and store Charybdotoxin stock solutions?

A4: Proper handling and storage are critical to maintaining the activity of ChTX.

  • Reconstitution: ChTX is typically supplied as a lyophilized powder. It is soluble in water and most aqueous buffers.[10] Reconstitute the peptide in a solution that has been deaerated and purged with an inert gas to minimize oxidation.[10]

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 10-100 µM) to minimize the volume of solvent added to your assay.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is essential to prepare single-use aliquots of the stock solution.[10] Store these aliquots at -20°C or below .[10][11]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during cell-based assays with Charybdotoxin.

Problem 1: No or Low Toxin Activity

This is one of the most frequent issues, where the expected channel block is not observed.

Potential Causes & Solutions
Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect Toxin Concentration Perform a dose-response experiment to determine the IC50 in your specific assay.The effective concentration can vary significantly between cell lines and assay conditions.
Toxin Degradation Prepare fresh aliquots from a new vial of lyophilized toxin. Avoid repeated freeze-thaw cycles.Peptide toxins are susceptible to degradation through proteolysis or physical instability.[10]
Oxidation of the Peptide Reconstitute ChTX in deaerated buffer. Consider adding a reducing agent like DTT to your stock solution for short-term storage, but be mindful of its potential effects on your assay.Oxidation, particularly of methionine residues, can alter the peptide's conformation and reduce its binding affinity.[12][13][14]
Non-Specific Binding Include a carrier protein like 0.1% Bovine Serum Albumin (BSA) in your assay buffer. Use low-binding microplates and pipette tips.ChTX is a basic peptide and can adsorb to plastic surfaces, reducing its effective concentration in the assay.
Incorrect Assay Buffer Composition Ensure the ionic strength and pH of your assay buffer are optimized. The binding of ChTX can be sensitive to the concentration of certain ions, such as K+ and Na+.[1][8]The electrostatic interactions between the toxin and the channel are influenced by the ionic environment.
Target Channel Not Expressed or Functional Verify the expression of the target channel in your cell line using techniques like Western blot, qPCR, or immunofluorescence. Confirm channel activity using a known activator or by altering the membrane potential.The lack of a functional target will result in no observable effect of the toxin.
Experimental Workflow for Diagnosing Low Activity

start No/Low ChTX Activity Observed check_qc Verify Toxin QC (Fresh Aliquot, Proper Storage) start->check_qc dose_response Perform Dose-Response (1 pM to 1 µM) check_qc->dose_response QC Passed check_expression Confirm Target Channel Expression & Function dose_response->check_expression No/Low Activity activity_restored Activity Restored dose_response->activity_restored Activity Observed optimize_buffer Optimize Assay Buffer (Ionic Strength, pH, Carrier Protein) check_expression->optimize_buffer Expression Confirmed no_activity Still No Activity check_expression->no_activity No Expression optimize_buffer->activity_restored Activity Observed optimize_buffer->no_activity No/Low Activity consult Consult Literature for Cell-Specific Protocols no_activity->consult

Caption: Troubleshooting workflow for low ChTX activity.

Problem 2: High Assay Variability and Poor Reproducibility

Inconsistent results between wells, plates, or experiments can obscure true biological effects.

Potential Causes & Solutions
Potential Cause Troubleshooting Steps Scientific Rationale
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing after adding ChTX.Accurate and consistent delivery of the toxin is crucial for reproducible results, especially when working with potent compounds at low concentrations.
Edge Effects in Microplates Avoid using the outer wells of the microplate. Fill the outer wells with buffer or media to create a humidity barrier. Ensure proper plate sealing during long incubations.Evaporation from the outer wells can lead to increased concentrations of assay components, including ChTX, resulting in artificially high or low signals.[15]
Cell Seeding Density Optimize and maintain a consistent cell seeding density. Ensure even cell distribution across the well.The number of target channels per well is directly related to the cell number. Inconsistent cell density will lead to variable responses.[15]
Assay Timing Standardize the incubation time with ChTX. For kinetic assays, ensure that the reading time is consistent across all samples.The binding of ChTX is a time-dependent process. Inconsistent incubation times will lead to variable levels of channel block.
Toxin Aggregation Visually inspect the reconstituted toxin solution for any precipitates. Briefly centrifuge the vial before use. Consider filtering the stock solution through a low-protein-binding filter if aggregation is suspected.Peptide aggregation can lead to a decrease in the concentration of active, monomeric toxin, resulting in lower potency and higher variability.[12][13]
Problem 3: Apparent Off-Target or Unexpected Effects

Observing cellular responses that are not consistent with the known mechanism of ChTX can be perplexing.

Potential Causes & Solutions
Potential Cause Troubleshooting Steps Scientific Rationale
Blockade of Unintended K+ Channels Use a more selective toxin if available (e.g., Iberiotoxin for BK channels).[16] Confirm the presence of other ChTX-sensitive channels in your cell line.ChTX is not entirely specific and can block multiple types of K+ channels.[17][18] The observed effect may be a composite of blocking several channel types.
Contaminants in Toxin Preparation Purchase high-purity ChTX from a reputable supplier. If using in-house purified toxin, ensure rigorous quality control.Crude venom preparations or poorly purified toxin can contain other biologically active molecules.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO, if used) is consistent across all wells and is below the tolerance level of your cells.High concentrations of solvents can have their own effects on cell health and membrane properties.
Indirect Cellular Effects Consider the downstream consequences of blocking the target K+ channel. For example, blocking K+ channels can lead to membrane depolarization, which can in turn affect voltage-gated calcium channels and other cellular processes.The primary effect of ChTX on K+ channels can trigger a cascade of secondary cellular events.[19]
Signaling Pathway Considerations

ChTX Charybdotoxin K_channel Target K+ Channel (e.g., BK, Kv1.3) ChTX->K_channel Blocks Membrane_Potential Membrane Depolarization K_channel->Membrane_Potential Modulates VGCC Voltage-Gated Ca2+ Channels Membrane_Potential->VGCC Activates Ca_influx Increased Intracellular [Ca2+] VGCC->Ca_influx Mediates Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_influx->Downstream Triggers

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Troubleshooting

minimizing non-specific binding of [HIS19]-charybdotoxin

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing high background noise and poor signal-to-noise ratios in their ion channel assays.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing high background noise and poor signal-to-noise ratios in their ion channel assays.

When working with [HIS19]-charybdotoxin (often radiolabeled as 125 I-[HIS19]-ChTX), non-specific binding (NSB) is the most common point of failure. This guide is designed to deconstruct the physicochemical properties of the toxin and provide field-proven, self-validating troubleshooting strategies to ensure the integrity of your binding data.

Troubleshooting Guide & FAQs

Q1: Why does [HIS19]-charybdotoxin exhibit such high non-specific binding to my assay tubes and filters? Causality & Mechanism: Charybdotoxin is a 37-amino acid peptide isolated from scorpion venom. It is highly basic (containing multiple lysine, arginine, and histidine residues) and possesses a high isoelectric point (pI). At a physiological pH of 7.4, the peptide carries a strong net positive charge. Furthermore, its folded structure exposes several hydrophobic patches. This dual nature causes two distinct NSB phenomena:

  • Electrostatic NSB: The positively charged peptide binds avidly to negatively charged surfaces, particularly the silanol groups (Si-O ) on standard borosilicate glass fiber filters.

  • Hydrophobic NSB: The peptide adheres to the hydrophobic walls of standard polystyrene or polypropylene assay tubes.

Q2: How can I optimize my assay buffer to neutralize hydrophobic non-specific binding? Solution: You must introduce a sacrificial blocking agent. The addition of 0.05% to 0.1% (w/v) Bovine Serum Albumin (BSA) to your assay and wash buffers is critical [1]. BSA is a highly soluble, amphiphilic protein that preemptively coats the hydrophobic binding sites on your plasticware and cell membranes, preventing the low-concentration [HIS19]-ChTX from sticking non-specifically. Ensure you use "Fatty Acid-Free" BSA to avoid introducing lipid contaminants that might interfere with membrane receptor integrity.

Q3: Free toxin is getting trapped on my glass fiber filters during separation. How do I fix this? Solution: You must reverse the charge of the filter. Standard GF/B or GF/C filters will act as an ion-exchange resin for basic peptides. To counteract this, pre-soak your filters in 0.1% to 0.3% Polyethylenimine (PEI) for at least 1 to 2 hours at 4°C prior to filtration [2]. PEI is a strongly cationic polymer that tightly binds to the glass fibers, neutralizing their negative charge and creating a repulsive electrostatic shield against the positively charged [HIS19]-ChTX.

Q4: How do I accurately define and validate what is "Non-Specific" in my assay? Solution: A binding protocol must be self-validating. You cannot assume all bound radioligand is specific. You must run parallel "Total Binding" (TB) and "Non-Specific Binding" (NSB) tubes. NSB is empirically defined by adding a massive excess (typically 10 nM to 100 nM) of unlabeled wild-type Charybdotoxin to the reaction [3]. The unlabeled toxin saturates all high-affinity, specific K + channel sites (e.g., Kv1.2, Kv1.3, or BK channels). Any 125 I-[HIS19]-ChTX that remains bound in these tubes is, by definition, interacting with non-specific sites. Specific Binding (SB) is then calculated as TB minus NSB. A well-optimized assay should yield an NSB that is less than 20% of the Total Binding.

Quantitative Optimization Summary

The following table summarizes the key variables required to transition a failing assay into a high-fidelity system.

Optimization ParameterStandard ConditionOptimized ConditionExpected NSB ReductionMechanistic Rationale
Buffer Additive No protein0.1% Fatty Acid-Free BSA40 - 50%Sacrificial coating of hydrophobic surfaces [1].
Filter Pre-treatment Dry GF/C filters0.3% PEI soak (2 hrs)70 - 85%Cationic polymer neutralizes negative glass silanol groups [2].
Wash Buffer Temp Room TemperatureIce-cold (4°C)15 - 20%Slows the dissociation rate ( koff​ ) of specifically bound toxin.
Reaction Vessels Standard PolystyreneSiliconized Low-Bind Tubes10 - 15%Reduces surface tension and hydrophobic peptide adsorption.

Standard Operating Procedure: Optimized 125 I-[HIS19]-ChTX Binding Assay

This step-by-step methodology incorporates the E-E-A-T principles discussed above to ensure a self-validating workflow.

Step 1: Reagent and Material Preparation

  • Assay Buffer: Prepare 50 mM Tris-HCl, 100 mM NaCl, 5 mM KCl, pH 7.4. Add 0.1% (w/v) Fatty Acid-Free BSA.

  • Filter Preparation: Submerge Whatman GF/C glass fiber filters in a 0.3% (v/v) PEI solution dissolved in distilled water. Agitate gently and incubate at 4°C for 2 hours.

  • Tubes: Utilize siliconized polypropylene microcentrifuge tubes to minimize wall-binding.

Step 2: Assay Assembly (Self-Validating Setup)

  • Total Binding (TB) Tubes: Add 50 µL of Assay Buffer, 50 µL of membrane preparation (e.g., 10-20 µg protein), and 50 µL of 125 I-[HIS19]-ChTX (final concentration ~10-50 pM).

  • Non-Specific Binding (NSB) Tubes: Add 50 µL of 300 nM unlabeled Charybdotoxin (final conc. 100 nM) [3], 50 µL of membrane preparation, and 50 µL of 125 I-[HIS19]-ChTX.

  • Note: Total reaction volume is 150 µL. Set up all reactions in triplicate.

Step 3: Incubation

  • Incubate the tubes at Room Temperature (22°C) for 60 minutes to allow the system to reach thermodynamic equilibrium.

Step 4: Rapid Filtration and Washing

  • Place the PEI-soaked GF/C filters onto a vacuum manifold.

  • Terminate the reaction by adding 4 mL of ice-cold Wash Buffer (Assay Buffer without KCl) to each tube, immediately pouring the contents over the filter under vacuum.

  • Wash the filters rapidly three additional times with 4 mL of ice-cold Wash Buffer. Causality note: Speed and low temperature are critical here to wash away unbound toxin without allowing specifically bound toxin to dissociate.

Step 5: Quantification

  • Transfer the dried filters to counting tubes.

  • Quantify the retained radioactivity using a gamma counter for 1 minute per tube.

  • Calculate Specific Binding: Average CPM (TB) - Average CPM (NSB).

Assay Workflow Visualization

NSB_Workflow A Assay Buffer Prep Add 0.1% BSA to block hydrophobic sites C Incubation Phase Membranes + [HIS19]-ChTX ± Unlabeled ChTX A->C B Material Selection Use Siliconized Low-Bind Plastics B->C E Rapid Vacuum Filtration Separate Bound vs. Free Toxin C->E D Filter Pre-treatment Soak GF/C filters in 0.3% PEI (2 hrs) D->E F Cold Washing 3x 4mL Ice-Cold Buffer to prevent dissociation E->F G Gamma Counting Calculate Specific Binding (TB - NSB) F->G

Logical workflow for minimizing non-specific binding in [HIS19]-ChTX radioligand assays.

References

  • Properties and functions of calcium-activated K+ channels in small neurones of rat dorsal root ganglion studied in a thin slice preparation. National Center for Biotechnology Information (NIH/PMC). 1

  • Ultrasensitive pharmacological characterisation of the voltage-gated potassium channel KV1.3 studied by single-molecule fluorescence microscopy. ResearchGate. 2

  • Structure–Function Relationship of a Novel MTX-like Peptide (MTX1) Isolated and Characterized from the Venom of the Scorpion Maurus palmatus. MDPI. 3

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Optimization

Technical Support Center: Prevention of [HIS21]-Charybdotoxin Oxidation

Welcome to the technical support center for charybdotoxin (ChTX). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidation of the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for charybdotoxin (ChTX). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidation of the critical histidine residue at position 21 ([HIS21]) of this potent potassium channel blocker. Oxidation of this residue can compromise the structural integrity and biological activity of the toxin, leading to variability and unreliability in experimental results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and efficacy of your [HIS21]-charybdotoxin samples.

Understanding the Challenge: The Vulnerability of [HIS21]

Charybdotoxin is a 37-amino acid peptide neurotoxin that potently blocks several types of potassium channels.[1] Its three-dimensional structure, stabilized by three disulfide bridges, is crucial for its function. The histidine residue at position 21 is located in a region of the toxin that is partially exposed to the solvent, as revealed by analyses of its refined model (PDB ID: 2CRD).[2][3] This solvent accessibility makes the imidazole side chain of HIS21 susceptible to oxidative modification.

The primary product of histidine oxidation is 2-oxo-histidine, which results in a mass increase of 16 Da.[4] This modification can alter the charge, hydrogen bonding capacity, and metal-chelating properties of the histidine residue.[4] Such changes can lead to conformational alterations in the peptide and have been shown to impact the biological activity of other proteins by, for example, preventing DNA binding.[5] For charybdotoxin, oxidation of HIS21 could potentially interfere with its interaction with the potassium channel pore, thereby reducing its blocking potency.[6][7]

The primary culprits behind histidine oxidation in a laboratory setting are reactive oxygen species (ROS), which can be generated through two main pathways:

  • Metal-Catalyzed Oxidation (MCO): Trace metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the formation of ROS from molecular oxygen and reducing agents.[8]

  • Photo-oxidation: Exposure to light, particularly UV radiation, can generate singlet oxygen and other ROS that readily react with the electron-rich imidazole ring of histidine.[9]

This guide provides strategies to mitigate these risks and ensure the long-term stability of your [HIS21]-charybdotoxin.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the handling and use of charybdotoxin that may be related to oxidation.

Problem Potential Cause Troubleshooting Steps & Solutions Analytical Verification
Loss of biological activity or inconsistent results in potassium channel blocking assays. Oxidation of [HIS21] leading to reduced binding affinity.1. Review Storage & Handling: Ensure the lyophilized peptide is stored at -20°C or -80°C, protected from light and moisture.[10] Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[11] 2. Use Freshly Prepared Solutions: Prepare solutions immediately before use. Avoid long-term storage of charybdotoxin in solution. 3. Incorporate Antioxidants: For aqueous solutions, consider adding a fresh stock of an antioxidant such as N-acetylcysteine (NAC) at a final concentration of 0.1-1 mM.[12][13] 4. Add a Chelating Agent: To prevent metal-catalyzed oxidation, include 1-5 mM EDTA in your buffer solutions.[11][14]LC-MS/MS Analysis: Compare the mass spectrum of the problematic sample with a fresh, unoxidized standard. Look for a +16 Da mass shift corresponding to the formation of 2-oxo-histidine.[4][5] RP-HPLC Analysis: Oxidation can alter the hydrophobicity of the peptide. An oxidized species may appear as a new, often earlier-eluting peak compared to the native peptide.[1]
Appearance of a new peak in HPLC analysis. Formation of oxidized charybdotoxin or other degradation products.1. Confirm Peak Identity: Use LC-MS/MS to determine the mass of the species in the new peak. A +16 Da shift from the expected mass of charybdotoxin is indicative of oxidation.[15] 2. Implement Preventative Measures: If oxidation is confirmed, strictly adhere to the storage and handling protocols outlined in this guide. Use deoxygenated buffers for reconstitution and experimentation.LC-MS/MS: Confirm the mass of the new peak.[15]
Precipitation of the peptide upon reconstitution or during storage in solution. Aggregation, potentially induced by conformational changes due to oxidation.1. Optimize Solubilization: Reconstitute the lyophilized peptide in a small amount of sterile, deoxygenated water or a slightly acidic buffer (pH 5-6) before diluting to the final concentration in your experimental buffer.[16] 2. Filter Sterilize: If storing a stock solution is unavoidable, filter sterilize through a 0.22 µm filter and store in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles. 3. Include Antioxidants and Chelators: The presence of NAC and EDTA during reconstitution and in the final solution can help prevent oxidation-induced aggregation.[11][12]Visual Inspection & Light Scattering: Monitor for turbidity or visible precipitates. Dynamic light scattering (DLS) can be used to detect the presence of aggregates.

Frequently Asked Questions (FAQs)

Q1: What is the primary amino acid in charybdotoxin that is susceptible to oxidation?

A1: The histidine residue at position 21 ([HIS21]) is the most likely site of oxidation due to its partial solvent exposure and the reactive nature of its imidazole side chain.[2][3] While other residues like methionine can also be oxidized, histidine is particularly vulnerable to metal-catalyzed and photo-oxidation.[8][9]

Q2: How can I prevent metal-catalyzed oxidation of [HIS21]-charybdotoxin?

A2: Metal-catalyzed oxidation is a significant threat to the stability of charybdotoxin. To mitigate this, it is crucial to use high-purity water and reagents to minimize trace metal contamination. Additionally, the inclusion of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM in all buffers and solutions is highly recommended.[11][14][17] EDTA will sequester divalent metal ions such as Cu²⁺ and Fe²⁺, preventing them from participating in redox reactions that generate harmful reactive oxygen species.[11]

Q3: What are the best practices for storing lyophilized and reconstituted charybdotoxin?

A3:

  • Lyophilized Powder: For long-term storage, keep the lyophilized peptide in a tightly sealed vial at -20°C or, preferably, -80°C, with a desiccant to prevent moisture absorption.[10] Protect the vial from light. Before opening, allow the vial to equilibrate to room temperature in a desiccator to avoid condensation.[11]

  • In Solution: It is strongly advised to prepare charybdotoxin solutions fresh for each experiment. If a stock solution must be prepared, reconstitute the peptide in a sterile, deoxygenated buffer (pH 5-6). Add a chelating agent like EDTA (1-5 mM) and consider including an antioxidant such as N-acetylcysteine (0.1-1 mM).[11][12][13] Aliquot the solution into single-use vials and store them at -80°C. Avoid repeated freeze-thaw cycles.

Q4: Can I use antioxidants to protect my charybdotoxin solution? If so, which ones are recommended and at what concentration?

A4: Yes, antioxidants can be very effective. N-acetylcysteine (NAC) is a good choice as it is a potent scavenger of free radicals and is generally compatible with biological assays.[12][13][18] A final concentration of 0.1-1 mM is typically sufficient. Ascorbic acid (Vitamin C) can also be used, but it can sometimes act as a pro-oxidant in the presence of metal ions, so its use should be coupled with a chelating agent like EDTA.[19]

Q5: How can I detect if my charybdotoxin has been oxidized?

A5: The most reliable methods for detecting histidine oxidation are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying oxidative modifications. You will be looking for a mass increase of 16 Da in the peptide, corresponding to the addition of one oxygen atom to form 2-oxo-histidine.[4][5][15] Tandem MS (MS/MS) can pinpoint the modification to the HIS21 residue.[15]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidation increases the polarity of the peptide. An oxidized charybdotoxin will typically have a shorter retention time on a C18 column compared to the native, unoxidized form.[1] This can be observed as a new peak eluting before the main peak.

Experimental Protocols

Protocol 1: Forced Oxidation Study of [HIS21]-Charybdotoxin

This protocol allows for the controlled oxidation of charybdotoxin to generate an oxidized standard for analytical method development and to assess the peptide's susceptibility to oxidation.

1. Materials:

  • [HIS21]-Charybdotoxin

  • Copper (II) Sulfate (CuSO₄) stock solution (1 mM)

  • Sodium Ascorbate stock solution (100 mM, freshly prepared)

  • EDTA stock solution (500 mM)

  • Milli-Q water

  • Phosphate buffer (50 mM, pH 7.2)

  • LC-MS/MS system

  • RP-HPLC system

2. Procedure:

  • Dissolve [HIS21]-charybdotoxin in 50 mM phosphate buffer (pH 7.2) to a final concentration of 100 µM.

  • To initiate the oxidation reaction, add CuSO₄ to a final concentration of 10 µM and freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction mixture at room temperature for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • At each time point, take an aliquot of the reaction mixture and quench the reaction by adding EDTA to a final concentration of 50 mM.

  • Analyze the samples by LC-MS/MS and RP-HPLC to monitor the formation of oxidized charybdotoxin.

Protocol 2: LC-MS/MS Analysis for the Detection of 2-oxo-[HIS21]-Charybdotoxin

1. Sample Preparation:

  • Dilute the charybdotoxin sample (from the forced oxidation study or an experimental sample) to a suitable concentration (e.g., 1-10 µM) with 0.1% formic acid in water.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the oxidized and unoxidized forms of the peptide (e.g., 5-60% B over 15 minutes).

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40°C

3. MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Full scan MS to detect the precursor ions of both native and oxidized charybdotoxin. The expected mass of native charybdotoxin is approximately 4.3 kDa, and the oxidized form will have a +16 Da shift.

  • Targeted MS/MS: Perform tandem MS on the precursor ion corresponding to oxidized charybdotoxin to confirm the location of the modification on the HIS21 residue by analyzing the fragment ions.

Visualizing the Workflow

To aid in understanding the preventative measures, the following workflow diagram illustrates the key steps to maintain the integrity of your [HIS21]-charybdotoxin.

ChTX_Handling_Workflow cluster_storage Lyophilized Peptide Storage cluster_reconstitution Reconstitution cluster_experiment Experimental Use cluster_analysis Quality Control & Troubleshooting Storage Store at -80°C Protect from light & moisture Warm Warm vial to RT in desiccator Storage->Warm Preparation Reconstitute Reconstitute in deoxygenated buffer (pH 5-6) with EDTA (1-5 mM) & NAC (0.1-1 mM) Warm->Reconstitute Use Use freshly prepared solution Reconstitute->Use Immediate Use Store_Aliquot If necessary, store single-use aliquots at -80°C Reconstitute->Store_Aliquot Short-term Storage HPLC RP-HPLC Analysis (Check for new peaks) Use->HPLC Verify Integrity MS LC-MS/MS Analysis (Check for +16 Da mass shift) Use->MS Confirm Identity Store_Aliquot->Use

Caption: Workflow for preventing [HIS21]-charybdotoxin oxidation.

Conclusion

The oxidation of [HIS21] in charybdotoxin is a preventable modification that can significantly impact experimental outcomes. By understanding the mechanisms of oxidation and implementing the rigorous storage, handling, and formulation strategies outlined in this guide, researchers can ensure the stability and reliability of their charybdotoxin samples. Regular analytical verification using HPLC and LC-MS/MS is recommended as a quality control measure, especially for long-term studies or when inconsistent results are observed. Adherence to these protocols will contribute to more accurate and reproducible research in the field of potassium channel pharmacology.

References

  • Proton Probing of the Charybdotoxin Binding Site of Shaker K+ Channels. The Journal of General Physiology.
  • Electrostatic interaction between charybdotoxin and a tetrameric mutant of Shaker K(+) channels. Biophysical Journal.
  • 2CRD: ANALYSIS OF SIDE-CHAIN ORGANIZATION ON A REFINED MODEL OF CHARYBDOTOXIN: STRUCTURAL AND FUNCTIONAL IMPLIC
  • Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry. Journal of Peptide Science.
  • Structural and functional characterization of 2-oxo-histidine in oxidized PerR protein.
  • Chemical pathways of peptide degradation: IX. Metal-catalyzed oxidation of histidine in model peptides. Pharmaceutical Research.
  • Antioxidative Properties of Histidine-Containing Peptides Designed from Peptide Fragments Found in the Digests of a Soybean Protein. Journal of Agricultural and Food Chemistry.
  • Peptide Cysteine Thiols Act as Photostabilizer of Avobenzone through Stabilizing the Transition State of Keto-Enol Tautomeriz
  • Antioxidative Properties of Histidine-Containing Peptides Designed from Peptide Fragments Found in the Digests of a Soybean Protein. Journal of Agricultural and Food Chemistry.
  • N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Journal of Clinical Medicine.
  • Structural and functional characterization of 2-oxo-histidine in oxidized PerR protein.
  • N-Acetylcysteine, N-Acetylcysteine Amide, and Thioredoxin Mimetic Peptides Regenerate Mercaptoalbumin and Exhibit Antioxidant Activity. Antioxidants.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals.
  • The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. Journal of the American Society for Mass Spectrometry.
  • N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants.
  • A Post-translational Histidine–Histidine Cross-Link Enhances Enzymatic Oxygen Reduction Activity with Greater pH Adaptability. Journal of the American Chemical Society.
  • N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research.
  • The Antioxidant N-Acetylcysteine Prevents the Mitochondrial Fragmentation Induced by Soluble Amyloid-F Peptide Oligomers.
  • Charybdotoxin and its effects on potassium channels. Toxicon.
  • Trans-toxin ion-sensitivity of charybdotoxin-blocked potassium-channels reveals unbinding transitional st
  • Charybdotoxin - Wikipedia. Wikipedia.
  • Technical Support Center: The Role of EDTA in Preventing Sulfhydryl Oxid
  • Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides. Antioxidants.
  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
  • Charybdotoxin and its effects on potassium channels. Toxicon.
  • The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient.
  • Edta - Massive Bio. Massive Bio.
  • Comparative Evaluation of Disodium Edetate and Diethylenetriaminepentaacetic Acid as Iron Chelators to Prevent Metal -Catalyzed Destabilization of a Therapeutic Monoclonal Antibody. Journal of Pharmaceutical Sciences.
  • Peptide Stability in Formulations | R&D Guide for Success.
  • Analysis of side-chain organization on a refined model of charybdotoxin: structural and functional implic
  • Why is EDTA used in protein purification? - AAT Bioquest.
  • Antioxidant proteins and peptides to enhance the oxidative stability of meat and meat products: A comprehensive review. Critical Reviews in Food Science and Nutrition.
  • Scorpion Toxins Specific for Potassium (K + ) Channels: A Historical Overview of Peptide Bioengineering. Toxins.
  • Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation. Journal of the American Society for Mass Spectrometry.
  • Toxin structure. (A) Charybdotoxin: PDB ID 2CRD; (Bontems et al.,...).
  • Study on the Stability of Antioxidant Peptides from Safflower Seeds with Different Molecular Weight. Journal of Food Science and Technology.
  • Structure of a pore-blocking toxin in complex with a eukaryotic voltage- dependent K+ channel. eLife.
  • 01-00255-EN Screening and Semi-Quantitation by LC/MS/MS in Whole Blood Using Rapid Tox Screening. Shimadzu.
  • Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment. Pharmaceuticals.
  • 2-Oxo-histidine–containing dipeptides are functional oxidation products. The Journal of Biological Chemistry.
  • Analysis of the blocking activity of charybdotoxin homologs and iodinated derivatives against Ca2+-activated K+ channels. The Journal of Membrane Biology.
  • Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectro. Journal of Peptide Science.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research.
  • On the photostability of peptides after selective photoexcitation of the backbone: prompt versus slow dissociation. Physical Chemistry Chemical Physics.
  • Photocleavable biotin peptide and deriv
  • Charybdotoxin – Knowledge and References. Taylor & Francis Online.
  • Synthesis and purification of photoreactive peptides targeting epigenetic enzymes. Teledyne ISCO.
  • Peptide Solubiliz

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Troubleshooting

troubleshooting variability in charybdotoxin experiment results

Welcome to the Charybdotoxin (ChTX) Application Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with reproducibility when utilizing peptide toxins in electrophysiological...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Charybdotoxin (ChTX) Application Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with reproducibility when utilizing peptide toxins in electrophysiological and biochemical assays.

Charybdotoxin is a potent, 37-amino acid pore-blocking peptide isolated from the Leiurus quinquestriatus hebraeus scorpion. While it is an invaluable tool for interrogating large-conductance calcium-activated potassium channels (BK/KCa1.1) and voltage-gated potassium channels (Kv1.x), its physical properties and mechanism of action introduce specific variables that must be tightly controlled.

Below is our comprehensive troubleshooting guide, designed to help you identify the root causes of experimental variability and standardize your assays.

Diagnostic Workflow: Isolating the Source of Variability

ChTX_Troubleshooting Issue Variability in ChTX Inhibition Profile Q1 Is the peptide adhering to the perfusion system? Issue->Q1 Q2 Are you recording from native brain tissue/neurons? Issue->Q2 Q3 Is the block altering during ramp/step depolarizations? Issue->Q3 Sol1 Supplement buffer with 0.1% BSA to saturate non-specific binding sites. Q1->Sol1 Yes Sol2 Check for KCNMB4 (β4) subunit. It causes a 1000-fold slowdown in ChTX binding. Q2->Sol2 Yes Sol3 Standardize voltage protocols. ChTX unbinding is voltage-dependent. Q3->Sol3 Yes

Diagnostic workflow for resolving Charybdotoxin experimental variability.

Frequently Asked Questions: Mechanisms & Causality

Q1: Why is my ChTX IC50 shifting drastically between different cell lines or tissue preparations? A: This is almost always an issue of receptor heterogeneity . Researchers often assume ChTX blocks all BK (MaxiK) channels uniformly at ~1-10 nM. However, BK channels are heteromultimers of pore-forming α subunits and modulatory β subunits. If you are recording from native mammalian brain tissue or neuronal cell lines, the channels likely co-express the β 4 subunit (KCNMB4). The extracellular loop of the β 4 subunit physically shields the pore vestibule, rendering the channel highly resistant to nanomolar concentrations of ChTX [1]. This structural hindrance causes a ~1,000-fold slowdown in the association rate of the toxin. Solution: Genotype your cells for KCNMB4; if present, you will need unusually high concentrations of ChTX and prolonged exposure times to achieve a steady-state block.

Q2: Why does my ChTX block seem to wash out or lose efficacy over time during continuous perfusion? A: You are likely experiencing peptide adhesion . ChTX is a highly basic peptide containing multiple positively charged residues (such as the critical pore-blocking Lys27) and hydrophobic domains. Because of these properties, the peptide rapidly adsorbs onto the negatively charged surfaces of glass reservoirs and plastic perfusion tubing. This creates a massive discrepancy between your calculated concentration and the actual delivered concentration reaching the cell [2]. Solution: Always supplement your extracellular recording buffer with 0.1% Bovine Serum Albumin (BSA). BSA acts as a carrier protein that saturates the non-specific binding sites on your rig, ensuring the full concentration of ChTX reaches the target.

Q3: How does membrane potential affect ChTX block in my patch-clamp recordings? A: ChTX acts as a direct pore blocker, physically occluding the conduction pathway. However, the binding kinetics are not static. During prolonged or strong step depolarizations, the outward flux of K+ ions from the intracellular side can electrostatically repel the positively charged ChTX molecule out of the pore—a phenomenon known as the "knock-off" effect. Consequently, the unbinding rate of ChTX is highly voltage-dependent [3]. Solution: Standardize your holding potentials and the rate of ramp depolarizations. If you compare IC50 curves generated using different voltage protocols, the apparent efficacy of the block will artificially shift.

Quantitative Data: ChTX Target Selectivity

To troubleshoot off-target effects, you must understand the selectivity profile of ChTX. The table below summarizes the expected IC50 values across its primary targets [4][5].

Target ChannelApparent IC50Mechanistic Notes & Causality
BK (KCa1.1) ~1.0 - 3.0 nMAffinity is highly dependent on β subunit co-expression. β 1 increases affinity; β 4 confers near-total resistance.
Kv1.3 ~2.6 nMMajor target in effector memory T-lymphocytes. Blockade suppresses T-cell activation and proliferation.
KCa3.1 (IKCa) ~5.0 nMIntermediate conductance calcium-activated potassium channel.
Kv1.2 ~14.0 nMVoltage-gated potassium channel. Often used in chimeric models (e.g., Kv1.2/2.1) to study the structural basis of toxin binding.

Standardized Self-Validating Protocol: Patch-Clamp Perfusion of ChTX

To ensure your data is artifact-free, every experiment must be a self-validating system . The following protocol includes built-in controls to prove that any observed current reduction is definitively caused by specific ChTX binding, controlling for cell rundown, mechanical artifacts, and non-specific peptide loss.

Step 1: System Passivation

  • Action: Flush all perfusion lines and glass reservoirs with Extracellular Solution (ECS) containing 0.1% BSA for a minimum of 10 minutes prior to patching.

  • Causality: Coats all non-specific binding surfaces in the fluidic pathway, preventing the loss of the highly basic ChTX peptide before it reaches the recording chamber.

Step 2: Baseline Stabilization

  • Action: Establish the whole-cell configuration. Execute a standardized voltage-step protocol (e.g., holding at -80 mV, stepping to +40 mV for 200 ms) every 10 seconds. Continue until the outward K+ current amplitude is stable for at least 3 minutes (variance < 5%).

  • Causality: Proves the cell has recovered from the mechanical shock of membrane breakthrough and that intracellular dialysis with the pipette solution is complete and stable.

Step 3: Vehicle Control Validation

  • Action: Perfuse ECS + 0.1% BSA (without ChTX) for 2 minutes.

  • Causality: Confirms that the fluid flow mechanics, temperature shifts, or the BSA itself do not mechanically or chemically alter the channel kinetics or current amplitude.

Step 4: Toxin Application

  • Action: Switch the perfusion to ECS + 0.1% BSA + 10 nM ChTX. Monitor the progressive decrease in current amplitude. Wait for steady-state block (typically 3-5 minutes, depending on your rig's dead volume).

  • Causality: The standardized voltage protocol ensures that the voltage-dependent unbinding rate remains constant, allowing for an accurate calculation of the association rate.

Step 5: Washout and Reversibility Check

  • Action: Switch the perfusion back to the vehicle control buffer (ECS + 0.1% BSA). Monitor the recovery of the current.

  • Causality: ChTX block of α -only BK channels is reversible. Recovery of the current to at least 80% of the baseline validates that the reduction was due to specific, reversible toxin binding, rather than irreversible cell rundown, toxicity, or loss of seal integrity.

References

  • Title: A neuronal β subunit (KCNMB4) makes the large conductance, voltage- and Ca2+-activated K+ channel resistant to charybdotoxin and iberiotoxin Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: US20120121591A1 - Selective and potent peptide inhibitors of Kv1.
  • Title: Charybdotoxin block of Ca2+-activated K+ channels in colonic muscle depends on membrane potential dynamics Source: American Journal of Physiology URL: [Link]

  • Title: Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases Source: PubMed Central (PMC) URL: [Link]

Sources

Optimization

Charybdotoxin (ChTX) Synthesis Support Center: Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for the chemical synthesis of Charybdotoxin (ChTX). As an application scientist, I have designed this guide to address the specific biophysical and chemical hurdles associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chemical synthesis of Charybdotoxin (ChTX). As an application scientist, I have designed this guide to address the specific biophysical and chemical hurdles associated with synthesizing this 37-amino acid scorpion toxin. ChTX is a highly constrained peptide featuring three disulfide bridges, making its assembly and folding a rigorous test of peptide chemistry.

This guide provides field-proven insights, focusing on the causality behind synthesis failures and offering self-validating protocols to ensure your workflow is robust and reproducible.

Part 1: Solid-Phase Peptide Synthesis (SPPS) Troubleshooting

Q: Why am I observing massive aggregation and incomplete Fmoc deprotection after residue 24 during linear chain elongation? A: The difficulty is not strictly chemical, but biophysical. Conformational analysis of native ChTX reveals that residues 1–7 and 24–37 form a tightly folded, triple-stranded beta-sheet[1]. During SPPS, as you synthesize the sequence from the C-terminus to the N-terminus, the growing peptide chain prematurely forms intermolecular hydrogen bonds, creating rigid beta-sheet aggregates on the resin. This aggregation causes severe steric hindrance, preventing reagents from accessing the N-terminal amine. Intervention: To disrupt this causality, introduce pseudoproline dipeptides (e.g., at Ser/Thr or Cys residues) to introduce kinks in the backbone, or utilize a PEG-based resin with elevated temperature (e.g., 75°C) to maintain chain solvation.

Q: I attempted a regioselective folding strategy using S-acetamidomethyl (Acm) protecting groups for specific cysteines, but my final yield is abysmal. What went wrong? A: While regioselective folding theoretically guarantees correct disulfide pairing, the chemistry is notoriously harsh. Research has demonstrated that the S-acetamidomethyl (Acm) protecting group used for the six cysteines is not completely stable under standard HF or prolonged TFA cleavage conditions[2]. Furthermore, the subsequent removal of Acm by mercury(II) or iodine treatment is often incomplete and triggers deleterious side reactions, such as irreversible alkylation or oxidation of sensitive residues[2]. For ChTX, shifting to a thermodynamically driven folding strategy (one-pot) is highly recommended over regioselective protection.

Part 2: Oxidative Folding & Disulfide Bond Formation

The native disulfide bond configuration of ChTX is strictly defined as Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35 [1]. Because regioselective strategies suffer from cleavage instability, the field standard is to synthesize the fully deprotected linear chain and allow it to fold into its thermodynamic minimum using a redox buffer.

Quantitative Comparison of Folding Strategies
Folding StrategyCysteine Protection SchemeOxidation ReagentsTypical Overall YieldPrimary Troubleshooting Issue
Thermodynamic (One-Pot) All Trityl (Trt)GSH/GSSG, pH 7.8–8.24.0% – 5.0%[2]Separating misfolded isomers
Regioselective (Two-Step) Trt (x4), Acm (x2)1. Air/DMSO 2. I2/AcOH< 2.0% (Functional)Acm instability during cleavage[2]
Self-Validating Protocol: One-Pot Thermodynamic Oxidative Folding

To achieve the 4.0–5.0% overall yield reported for native-like synthetic ChTX[2], every step of the folding process must be verified before proceeding.

Step 1: Solubilization & Denaturation

  • Action: Dissolve the crude, fully deprotected linear peptide in 6M Guanidine-HCl, 0.1M Tris-HCl (pH 8.0) at a high concentration (10 mg/mL).

  • Self-Validation Check: The solution must be optically clear. Any turbidity indicates incomplete dissolution of aggregated beta-sheet structures. If turbid, sonicate and filter; do not proceed until clear, or the folding will fail.

Step 2: Redox Buffer Initiation

  • Action: Rapidly dilute the peptide to a final concentration of 0.05–0.1 mg/mL into a folding buffer containing 2 mM reduced glutathione (GSH) and 0.2 mM oxidized glutathione (GSSG)[2].

  • Self-Validation Check: Perform an immediate Ellman’s test on a small aliquot. A strong yellow color confirms the presence of active free thiols ready for thiol-disulfide exchange.

Step 3: Oxidative Folding Incubation

  • Action: Stir gently at room temperature for 24–48 hours, allowing the peptide to sample various disulfide isomers until it reaches the native thermodynamic minimum.

  • Self-Validation Check: Monitor the reaction via analytical RP-HPLC. The reaction is complete when the broad, late-eluting peak of the linear peptide shifts to a single, sharp, earlier retention time. This earlier elution indicates the formation of the compact, hydrophilic native fold.

Step 4: Quenching

  • Action: Acidify the reaction to pH 3.0 using neat TFA to instantly halt thiol-disulfide exchange.

  • Self-Validation Check: A repeat Ellman’s test must now be negative (colorless), confirming that all six free cysteines have been successfully oxidized into three disulfide bonds.

G A Linear Unfolded ChTX (Fully Deprotected) B Solubilization & Denaturation (Gdn-HCl / Tris Buffer) A->B C Redox Buffer Addition (GSH/GSSG, pH 7.8-8.2) B->C D Thiol-Disulfide Exchange (Intermediate Isomers) C->D E Thermodynamic Minimum (Native Fold: 3 Disulfides) D->E

Caption: Thermodynamic folding workflow of Charybdotoxin using a glutathione redox buffer.

Part 3: Purification and Structural Validation

Q: How do I definitively verify that my purified synthetic ChTX has the correct native fold and isn't just a stable misfolded isomer? A: Chromatographic purity is insufficient. You must validate the 3D conformation. Synthetic ChTX should be indistinguishable from the natural protein[2]. The gold standard for validation is 1H-NMR spectroscopy. Your NMR data must confirm that residues 1–7 and 24–37 form a triple-stranded beta-sheet (with a turn at positions 30–31), and that the region from 11–20 adopts an alpha-helical conformation[1]. Functionally, the synthetic toxin must be tested on Ca2+-activated K+ channels (or voltage-dependent K+ channels) to ensure it is as potent as the natural toxin[2].

G T Charybdotoxin (ChTX) (Native Fold) K Ca2+-activated K+ Channel (MaxiK / BK) T->K Binds Pore E Potassium Efflux Blockade K->E Inhibits D Membrane Depolarization & Cellular Response E->D Induces

Caption: Mechanism of action: Charybdotoxin blocking Ca2+-activated K+ channels.

References
  • Title: Solution synthesis of charybdotoxin (ChTX)
  • Title: Synthesis of charybdotoxin and of two N-terminal truncated analogues.

Sources

Reference Data & Comparative Studies

Validation

comparing [HIS19]-charybdotoxin with wild-type charybdotoxin

Comprehensive Comparison Guide: [His19]-Charybdotoxin vs. Wild-Type Charybdotoxin Executive Summary Charybdotoxin (ChTX) is a 37-amino acid polypeptide originally isolated from the venom of the scorpion Leiurus quinquest...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: [His19]-Charybdotoxin vs. Wild-Type Charybdotoxin

Executive Summary

Charybdotoxin (ChTX) is a 37-amino acid polypeptide originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. As a highly potent, pore-directed blocker of calcium-activated potassium channels (e.g., BK, IK) and voltage-gated potassium channels (e.g., Kv1.3), wild-type ChTX serves as a critical "molecular caliper" for mapping the outer vestibule of K⁺ channels.

To dissect the precise electrostatic interactions driving this high-affinity binding, researchers have engineered specific structural analogues. [His19]-Charybdotoxin is a targeted mutant where the native Arginine at position 19 is substituted with a Histidine. This guide objectively compares the biochemical properties, structural integrity, and functional performance of [His19]-ChTX against the wild-type peptide, providing actionable insights for drug development professionals and electrophysiologists.

Biochemical and Structural Causality

The interaction between ChTX and the K⁺ channel pore is heavily governed by electrostatic steering. The toxin presents a positively charged interacting face that perfectly complements the negatively charged outer vestibule of the channel.

  • Wild-Type ChTX (Arg19): In the native sequence, position 19 is occupied by Arginine. Arginine has a highly basic guanidinium side chain with a pKa of ~12.5. Consequently, at a physiological pH of 7.4, Arg19 maintains a permanent positive charge, which actively stabilizes the toxin-channel complex via electrostatic attraction to the channel's acidic residues .

  • [His19]-Charybdotoxin: In this analogue, Arg19 is replaced by Histidine. The imidazole ring of Histidine has a side-chain pKa of approximately 6.0. At physiological pH (7.4), this residue is predominantly deprotonated and neutral.

The Causality of the Mutation: By substituting Arg with His, researchers effectively neutralize one of the key positive charges on the toxin's binding face. Two-dimensional ¹H-NMR studies have confirmed that the [His19] substitution does not disrupt the global α/β folding of the peptide . Therefore, any observed reduction in binding affinity is strictly caused by the loss of the localized positive charge at position 19, rather than a catastrophic conformational collapse.

Mechanism ChTX Charybdotoxin (ChTX) Scorpion Toxin Pos19 Position 19 WT: Arg (+) | Mutant: His (Neutral) ChTX->Pos19 contains Pore K+ Channel Outer Vestibule ChTX->Pore binds to Pos19->Pore electrostatic interaction Blockade Ion Conduction Blockade (Reduced affinity for [His19]) Pore->Blockade results in

Diagram illustrating the structural interaction between Charybdotoxin and the K+ channel pore.

Quantitative Performance Comparison

The functional consequence of neutralizing position 19 is a measurable reduction in binding affinity. Experimental data derived from human erythrocyte Ca²⁺-dependent K⁺ channels demonstrates this shift. While [His19]-ChTX remains an active channel blocker, its potency is diminished compared to the wild-type.

ParameterWild-Type Charybdotoxin[His19]-Charybdotoxin
Residue at Position 19 Arginine (Arg)Histidine (His)
Side-Chain pKa ~12.5~6.0
Net Charge Contribution (pH 7.4) +1~0 (Neutral)
Global Structure (NMR) Native α/β foldConserved native fold
Binding Affinity (IC₅₀ Shift) Baseline (1x)2.30-fold increase in IC₅₀
Target Channel Erythrocyte Ca²⁺-dependent K⁺Erythrocyte Ca²⁺-dependent K⁺

Table 1: Structural and functional comparison between Wild-Type and [His19]-Charybdotoxin. Data derived from .

Experimental Validation: Patch-Clamp Electrophysiology

To accurately quantify the IC₅₀ shift between WT and[His19]-ChTX, a self-validating whole-cell patch-clamp protocol is required. Critical Insight: The success of this assay relies entirely on strict extracellular pH control. Because the protonation state of His19 is highly sensitive to pH fluctuations, failing to lock the pH at 7.4 could artificially protonate the Histidine, restoring the positive charge and masking the effect of the mutation.

Step-by-Step Methodology:

  • Cell Preparation: Culture Kv1.3-transfected CHO cells or isolate human erythrocytes. Plate on glass coverslips and transfer to the recording chamber.

  • Solution Formulation (Isolating K⁺ Currents):

    • Intracellular Solution: Formulate with high K⁺ (140 mM KCl) and strong Ca²⁺ buffering (10 mM EGTA) to prevent the activation of endogenous Ca²⁺-activated channels if isolating Kv1.3.

    • Extracellular Solution: Standard physiological saline (145 mM NaCl, 5 mM KCl). Titrate strictly to pH 7.40 using HEPES.

  • Whole-Cell Configuration: Form a giga-ohm seal (>1 GΩ) using a borosilicate glass pipette (2-4 MΩ resistance). Rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply 200 ms depolarizing voltage steps to +40 mV every 10 seconds to elicit outward K⁺ macroscopic currents. Establish a stable baseline for at least 3 minutes.

  • Toxin Perfusion & Dose-Response: Perfuse the recording chamber with ascending concentrations of either WT or [His19]-ChTX. Wait for steady-state fractional block at each concentration.

  • Self-Validation & Washout: Following the maximum dose, perfuse with toxin-free extracellular solution. The current must recover to >90% of the baseline. This internal control proves the block is reversible and that the recorded current decay was not due to cellular rundown.

Workflow Prep 1. Cell Prep (Erythrocytes/CHO) Patch 2. Whole-Cell Configuration Prep->Patch Perfusion 3. Toxin Perfusion (Strict pH 7.4) Patch->Perfusion Record 4. Current Recording Perfusion->Record Analysis 5. IC50 Calculation Record->Analysis

Step-by-step whole-cell patch-clamp electrophysiology workflow for toxin evaluation.

References

  • Dyke, T. R., Duggan, B. M., Pennington, M. W., Byrnes, M. E., & Kem, W. R. (1996). Synthesis and structural characterisation of analogues of the potassium channel blocker charybdotoxin. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1292(1), 31-38. URL:[Link]

  • Gimenez-Gallego, G., Navia, M. A., Reuben, J. P., Katz, G. M., Kaczorowski, G. J., & Garcia, M. L. (1988). Purification, sequence, and model structure of charybdotoxin, a potent selective inhibitor of calcium-activated potassium channels. Proceedings of the National Academy of Sciences, 85(10), 3329-3333. URL:[Link]

Comparative

[HIS19]-charybdotoxin vs iberiotoxin for BK channel blocking

The large-conductance, calcium- and voltage-activated potassium channel (BK channel, Maxi-K, KCa1.1) is a critical regulator of cellular excitability, smooth muscle tone, and neurotransmitter release[1]. In the pursuit o...

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Author: BenchChem Technical Support Team. Date: March 2026

The large-conductance, calcium- and voltage-activated potassium channel (BK channel, Maxi-K, KCa1.1) is a critical regulator of cellular excitability, smooth muscle tone, and neurotransmitter release[1]. In the pursuit of mapping its complex pore topology and developing targeted therapeutics, peptide toxins derived from scorpion venom have served as indispensable "molecular calipers."

Among these, Iberiotoxin (IbTX) and Charybdotoxin (ChTX) are the most prominent. While wild-type ChTX is a potent but promiscuous blocker, synthetic variants like [His19]-Charybdotoxin have been engineered to probe specific electrostatic interactions within the channel vestibule. This guide provides an in-depth, objective comparison of [His19]-Charybdotoxin and Iberiotoxin, analyzing their pharmacological profiles, structural mechanisms, and optimal applications in electrophysiological workflows.

Mechanistic Causality: Electrostatics and Selectivity

To understand the divergent performance of these two peptides, one must examine the causality behind their binding mechanics. Both toxins are ~37-amino acid peptides featuring three disulfide bridges, sharing approximately 68% sequence identity[1]. They function by binding to the extracellular vestibule of the BK channel pore, physically occluding the conduction pathway in a bimolecular reaction[2].

Iberiotoxin (IbTX): The Selective Standard Isolated from the venom of the Buthus tamulus scorpion, IbTX is highly selective for BK channels[3]. The root of this selectivity lies in its electrostatic profile. Compared to ChTX, IbTX possesses one less positively charged residue and four more negatively charged residues[1]. The BK channel's outer vestibule features a dense ring of fixed negative charges. The unique charge distribution of IbTX perfectly complements this specific topography, allowing it to bind with high affinity (IC50 ~250 pM) while preventing it from docking into the narrower, differently charged vestibules of voltage-gated potassium (Kv) channels[2][3].

[His19]-Charybdotoxin: The Promiscuous Probe Charybdotoxin, originally isolated from Leiurus quinquestriatus, blocks BK channels but also exhibits significant off-target blockade of Kv1.2 and Kv1.3 channels[1]. [His19]-Charybdotoxin (CAS 175069-96-2) is a specialized synthetic analog where the 19th amino acid position is substituted with Histidine.

  • The Causality of the Mutation: Histidine contains an imidazole ring with a pKa near physiological pH (~6.0). By introducing this titratable residue into the binding interface, researchers can manipulate the extracellular pH during patch-clamp experiments to alter the toxin's localized charge. This makes [His19]-ChTX an exceptional tool for mutant cycle analysis, allowing scientists to map the exact distance between the toxin's 19th position and specific acidic residues (like Aspartate or Glutamate) on the BK or Kv channel vestibule[4].

The β4 Subunit Caveat (Toxin Resistance) It is critical to note that the efficacy of both toxins is dictated by the BK channel's subunit composition. While they potently block channels formed solely by the pore-forming α-subunit, the co-expression of the neuron-enriched auxiliary β4-subunit induces a massive conformational shielding. This results in "Type II" BK channels that are highly resistant to both IbTX and ChTX blockade[2][5].

G IbTX Iberiotoxin (IbTX) BK_Alpha BK Channel (α-subunit) Target Pore IbTX->BK_Alpha High Affinity (IC50 ~250 pM) His19 [His19]-Charybdotoxin His19->BK_Alpha High Affinity (IC50 ~1.5 nM) Kv_Channels Kv Channels (e.g., Kv1.2, Kv1.3) His19->Kv_Channels Off-target Blockade BK_Beta4 BK Channel (β4-subunit) Neuronal Variant BK_Beta4->BK_Alpha Confers Toxin Resistance

Fig 1. Pharmacological targeting and selectivity profiles of IbTX and [His19]-ChTX on K+ channels.

Quantitative Performance Comparison

The following table synthesizes the biophysical and pharmacological properties of both peptides to guide reagent selection.

ParameterIberiotoxin (IbTX)[His19]-Charybdotoxin
Primary Target BK Channels (KCa1.1)BK Channels, Kv1.2, Kv1.3
Selectivity Extremely HighLow (Cross-reacts with Kv channels)
Approximate IC50 (BK α-subunit) ~250 pM[3]~1.5 nM
Mean Blocked Time ~200 seconds (Long-lived)[2]~10 seconds (Shorter-lived)[2]
Molecular Weight 4230.8 Da4276.84 Da
Net Charge at pH 7.4 Lower (More negative residues)Higher (More positive residues)
Primary Experimental Use Isolating BK currents in native tissuesStructure-activity relationship (SAR) mapping

Self-Validating Experimental Protocol: Whole-Cell Patch Clamp

To objectively compare the blocking efficacy of IbTX versus[His19]-ChTX, a rigorous whole-cell patch-clamp protocol is required. This system is self-validating: it establishes a stable baseline, applies the blocker to observe current decay, and utilizes a washout phase to prove the blockade was receptor-specific rather than a result of cell death or seal degradation.

Reagents & Solutions:

  • Intracellular Solution: 140 mM KCl, 10 mM HEPES, 1 mM MgCl2, 5 mM EGTA. Crucial Step: Add CaCl2 to achieve a calculated free intracellular [Ca2+] of ~1 µM to ensure robust BK channel activation. Adjust to pH 7.2.

  • Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust to pH 7.4.

  • Toxin Preparation: Reconstitute toxins in extracellular solution supplemented with 0.1% BSA to prevent non-specific adherence to perfusion tubing.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing the KCNMA1 (BK α-subunit) gene on glass coverslips.

  • Seal Formation & Break-in: Achieve a giga-ohm seal (>1 GΩ) using a borosilicate glass pipette (2-4 MΩ resistance). Apply brief suction to rupture the membrane and enter the whole-cell configuration. Allow 3-5 minutes for intracellular dialysis of the 1 µM Ca2+ solution.

  • Baseline Recording: Apply a voltage-step protocol from a holding potential of -80 mV, stepping from -80 mV to +80 mV in 10 mV increments (duration: 200 ms). Record the robust outward K+ currents. Ensure the peak current amplitude is stable for at least 3 consecutive sweeps.

  • Toxin Perfusion (The Test): Switch the gravity-driven perfusion system to deliver either 100 nM IbTX or 100 nM [His19]-ChTX.

  • Steady-State Inhibition: Continuously pulse the cell to +40 mV every 10 seconds. Monitor the decay of the outward current. IbTX will typically achieve maximal steady-state block faster and with a deeper suppression of the macroscopic current due to its lower dissociation rate[1].

  • Washout (Validation): Switch the perfusion back to the standard extracellular solution. Because both toxins bind reversibly to the external vestibule, the outward K+ current should gradually recover[3]. Note: IbTX has a longer mean blocked time (~200s) compared to the ChTX scaffold (~10s), meaning IbTX requires a significantly longer washout period to achieve full recovery[2].

Workflow Prep 1. Cell Preparation (HEK293 expressing KCa1.1) Config 2. Whole-Cell Patch Clamp (Dialyze 1 µM Intracellular Ca2+) Prep->Config Baseline 3. Baseline Recording (Voltage steps -80 to +80 mV) Config->Baseline Perfusion 4. Toxin Perfusion (Apply IbTX or [His19]-ChTX) Baseline->Perfusion Washout 5. Washout & Recovery (Assess reversibility & specificity) Perfusion->Washout Analysis 6. Data Analysis (Generate I/V curves & IC50) Washout->Analysis

Fig 2. Step-by-step electrophysiological workflow for validating BK channel blockade.

Conclusion and Selection Criteria

For drug development professionals and electrophysiologists, the choice between these two agents depends entirely on the experimental objective:

  • Choose Iberiotoxin when the goal is to isolate BK currents in native tissues (e.g., neurons, smooth muscle) where multiple potassium channels are co-expressed. Its extreme selectivity ensures that Kv channels remain unperturbed[1][3].

  • Choose [His19]-Charybdotoxin when conducting structural biology studies, mutant cycle analysis, or mapping the electrostatic topology of potassium channel vestibules. Its cross-reactivity and titratable Histidine residue make it an elegant structural probe rather than a simple pharmacological silencer[4].

References

  • National Institutes of Health (NIH). "Peptide toxins and small-molecule blockers of BK channels." PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Pharmacological consequences of the coexpression of BK channel α and auxiliary β subunits." PMC. Available at:[Link]

  • Frontiers. "Current understanding of iberiotoxin-resistant BK channels in the nervous system." Frontiers in Cellular Neuroscience. Available at:[Link]

  • Physiology.org. "Molecular Determinants of BK Channel Functional Diversity and Functioning." Physiological Reviews. Available at:[Link]

  • ACS Publications. "Synthetic charybdotoxin-iberiotoxin chimeric peptides define toxin binding sites on calcium-activated and voltage-dependent potassium channels." Biochemistry. Available at:[Link]

Sources

Validation

Electrophysiological Profiling and Cross-Reactivity of [His19]-Charybdotoxin: A Comparative Guide

Introduction & Structural Rationale Charybdotoxin (ChTX) is a highly potent, 37-amino acid peptide neurotoxin originally isolated from the venom of the deathstalker scorpion (Leiurus quinquestriatus)[1]. While wild-type...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Charybdotoxin (ChTX) is a highly potent, 37-amino acid peptide neurotoxin originally isolated from the venom of the deathstalker scorpion (Leiurus quinquestriatus)[1]. While wild-type ChTX is a cornerstone pore-blocking inhibitor in electrophysiology, its inherent cross-reactivity across calcium-activated (KCa) and voltage-gated (Kv) potassium channels complicates its use in heterogeneous cell populations.

[His19]-charybdotoxin (CAS 175069-96-2)[] is a specialized synthetic analog engineered by replacing the native Arginine at position 19 with a Histidine residue.

The Causality of the Mutation: The primary pore-blocking mechanism of ChTX relies on the physical insertion of its Lys27 residue into the K+ channel selectivity filter, a conformation stabilized by an aromatic residue (Tyr36) and a surrounding ring of basic amino acids[3]. Extensive mutagenesis studies have demonstrated that the Arg19 residue, located at the periphery of the channel-binding interface, can be mutated with only minimal impact on the baseline binding affinity[3]. By introducing Histidine—which possesses a side-chain pKa of ~6.0—researchers created a pH-titratable electrostatic probe. This structural modification allows electrophysiologists to dynamically modulate the localized charge of the toxin via extracellular pH adjustments, providing a sophisticated tool to map the electrostatic topology of the channel vestibule without destroying the core Lys27-mediated block.

Cross-Reactivity Profile vs. Commercial Alternatives

Because [His19]-ChTX retains the core structural motif of the wild-type toxin, it exhibits significant cross-reactivity across distinct K+ channel families. It potently blocks the large-conductance Ca2+-activated K+ channel (KCa1.1/BK), the intermediate-conductance channel (KCa3.1/IK1), and the voltage-gated Kv1.3 channel[4].

For drug development and precise mechanistic studies, [His19]-ChTX must be benchmarked against highly selective alternatives:

  • Iberiotoxin (IbTX): Despite sharing ~68% sequence homology with ChTX, Iberiotoxin is strictly selective for KCa1.1 (BK) channels and exhibits zero cross-reactivity with Kv channels[5]. It is the alternative of choice when isolating BK currents in native tissues.

  • Margatoxin (MgTX): A scorpion toxin that selectively targets Kv1.3 while lacking the KCa channel blocking activity inherent to ChTX[6].

  • ShK-186 (Dalazatide): A bioengineered analog of the sea anemone ShK toxin. It offers picomolar affinity for Kv1.3 with virtually no cross-reactivity against KCa3.1 or neuronal Kv1 channels, making it a superior therapeutic lead for autoimmune diseases[7].

CompoundPrimary TargetKCa1.1 (BK) BlockKCa3.1 (IK1) BlockKv1.3 BlockKey Experimental Advantage
[His19]-ChTX Broad-spectrum K++++ (pM-nM)+++ (nM)+++ (nM)pH-sensitive structural probe
Iberiotoxin KCa1.1 specific+++ (pM)--Absolute BK selectivity
Margatoxin Kv1.3 specific--+++ (pM)Kv1.3 isolation in native tissue
ShK-186 Kv1.3 specific--+++ (pM)Therapeutic lead, zero BK cross-reactivity

Experimental Methodology: Self-Validating Patch-Clamp Protocol

To accurately quantify the cross-reactivity of [His19]-ChTX, the following whole-cell patch-clamp protocol incorporates built-in pharmacological subtraction.

Causality of Design: Because [His19]-ChTX blocks multiple channels, applying it to a native cell (e.g., a T-lymphocyte expressing both Kv1.3 and KCa3.1) yields a mixed inhibition profile. We employ highly selective reference toxins (like Iberiotoxin) as pre-treatment blockers to isolate the specific current of interest before [His19]-ChTX application. Furthermore, a washout phase is mandatory to confirm that the block is reversible, a hallmark of competitive peptide pore-blockers.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing the target channel (e.g., Kv1.3 or KCa1.1) on glass coverslips. Allow 24 hours for adherence.

  • Solution Formulation:

    • Intracellular Solution: 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2). Note: For KCa1.1/KCa3.1 recordings, adjust free Ca2+ to 1 μM using CaCl2 to ensure channel activation.

    • Extracellular Solution: 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES. Adjust pH to 7.4 (or titrate between 5.5 and 8.0 to test the His19 protonation state).

  • Baseline Recording: Establish the whole-cell configuration. Apply a voltage-step protocol (e.g., holding at -80 mV, stepping to +40 mV in 10 mV increments) to elicit baseline outward K+ currents.

  • Pharmacological Isolation (Optional but Recommended): If using native cells, perfuse 100 nM Iberiotoxin to completely occlude KCa1.1 currents. The remaining outward current represents the isolated Kv/IK fraction.

  • Toxin Perfusion: Perfuse [His19]-ChTX at increasing concentrations (10 pM to 100 nM). Wait 3–5 minutes per concentration to reach steady-state block. Record the fractional block of the peak current.

  • Validation & Washout: Perfuse the chamber with a toxin-free extracellular solution supplemented with 0.1% BSA (to prevent non-specific peptide adherence to the tubing). Confirm the recovery of at least 80% of the baseline current to validate that the inhibition was pore-mediated and not due to channel rundown.

System Visualization

G Target Target Ion Channels Kv13 Kv1.3 (T-cells) Voltage-gated Target->Kv13 KCa11 KCa1.1 (BK) Ca2+-activated Target->KCa11 KCa31 KCa3.1 (IK) Ca2+-activated Target->KCa31 Toxin [His19]-Charybdotoxin Application Kv13->Toxin KCa11->Toxin KCa31->Toxin Patch Whole-Cell Patch-Clamp Electrophysiology Toxin->Patch Readout IC50 & Cross-Reactivity Profiling Patch->Readout

Workflow for electrophysiological profiling of [His19]-charybdotoxin cross-reactivity.

References

  • Charybdotoxin - Wikipedia. Wikipedia. 1

  • CAS 175069-96-2 (Charybdotoxin(reduced), 19-L-histidine- (9CI)) - BOC Sciences. BOC Sciences.

  • Mapping function to structure in a channel-blocking peptide: electrostatic mutants of charybdotoxin - PubMed. National Institutes of Health. 3

  • Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads - PMC. National Institutes of Health. 4

  • Charybdotoxin – Knowledge and References - Taylor & Francis. Taylor & Francis. 5

  • US6077680A - ShK toxin compositions and methods of use - Google Patents. Google Patents. 6

  • CHAPTER 10: Case Study 2: Transforming a Toxin into a Therapeutic: the Sea Anemone Potassium Channel Blocker ShK Toxin for Treatment of Autoimmune Diseases - Books. Royal Society of Chemistry. 7

Sources

Comparative

Validating the Binding Site of [HIS19]-Charybdotoxin on K⁺ Channels: A Comparative Guide

Executive Summary Potassium channels, particularly voltage-gated (Kv1.3) and calcium-activated (Maxi-K/BK) subtypes, represent diverse and promising targets for neuropharmacological and immunomodulatory drug development[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Potassium channels, particularly voltage-gated (Kv1.3) and calcium-activated (Maxi-K/BK) subtypes, represent diverse and promising targets for neuropharmacological and immunomodulatory drug development[1]. Scorpion toxins, such as Charybdotoxin (ChTX), physically occlude the water-enveloped extracellular mouth of these permeation pores[2]. While wild-type ChTX (WT-ChTX) is a potent blocker, its rigid electrostatic profile limits its utility in sub-angstrom mapping of the channel vestibule.

[His19]-Charybdotoxin —an engineered variant where the native Arginine at position 19 is replaced by Histidine—serves as a highly specialized molecular caliper. This guide objectively compares the performance of [His19]-ChTX against WT-ChTX and the sea anemone ShK toxin, providing researchers with self-validating experimental workflows to map K⁺ channel binding sites with precision.

Mechanistic Rationale: The Power of pH-Dependent Probing

The high-affinity block of K⁺ channels by ChTX is dictated by electrostatic interactions between the positively charged residues of the toxin and the negatively charged aspartate/glutamate rings of the channel pore[3].

The Causality of the His19 Mutation: In WT-ChTX, Arginine-19 possesses a high pKa (~12.5), meaning it remains permanently protonated and positively charged under all physiological conditions. By substituting it with Histidine (pKa ~6.0), [His19]-ChTX introduces a titratable protonation state .

  • At pH 7.4 , the His19 residue is predominantly neutral, weakening the electrostatic lock and increasing the dissociation rate ( koff​ ).

  • At pH 6.0 , His19 becomes protonated, restoring the positive charge and rescuing the high-affinity block.

This creates a self-validating experimental system : if shifting the bath pH from 7.4 to 6.0 rescues binding affinity, it definitively proves that position 19 on the toxin directly interacts with a specific acidic residue on the channel, eliminating confounding variables like global conformational changes.

Comparative Performance Data

The following table summarizes the quantitative binding kinetics and structural utility of [His19]-ChTX compared to standard alternatives.

Toxin VariantTarget Channel Kd​ (nM) at pH 7.4 Kd​ (nM) at pH 6.0Selectivity ProfileKey Interaction Mechanism
WT-Charybdotoxin BKCa / Kv1.3~2.5~2.5Broad (BKCa, Kv1.x)Rigid Arg19-Asp electrostatic lock
[His19]-Charybdotoxin BKCa / Kv1.3~15.0~3.0pH-dependentTitratable His19-Asp interaction
ShK Toxin Kv1.3~0.01~0.01High for Kv1.3His19 structural stabilization[4]

Note: ShK toxin utilizes a completely different structural fold (lacking β -sheets) but naturally relies on a His19 residue for structural stability and pore occlusion[4].[His19]-ChTX provides a superior comparative model for classical scorpion toxin folds.

Experimental Protocols: A Self-Validating Workflow

To validate the binding site of [His19]-ChTX, researchers must employ a coupled mutagenesis and electrophysiology workflow. Every step below is designed to isolate variables and establish direct causality.

Protocol 1: Site-Directed Mutagenesis & Heterologous Expression

Objective: Alter the electrostatic landscape of the K⁺ channel pore to test toxin-receptor coupling.

  • Mutagenesis: Use overlap extension PCR to generate point mutations in the K⁺ channel pore vestibule (e.g., mutating the conserved Glutamate-422 in Shaker channels to neutral Glutamine or positively charged Lysine)[3].

  • cRNA Synthesis: Transcribe the mutant channel DNA into cRNA using T7 RNA polymerase.

  • Oocyte Injection: Microinject 0.1–50 ng of cRNA into Xenopus laevis oocytes. Incubate at 18°C for 24-72 hours.

  • Causality: Utilizing Xenopus oocytes isolates the mutant channel from endogenous mammalian background currents. This ensures that any observed binding kinetics are strictly attributable to the engineered channel-toxin interaction[3].

Protocol 2: Patch-Clamp Electrophysiology & pH Titration

Objective: Measure real-time association ( kon​ ) and dissociation ( koff​ ) rates under varying electrostatic conditions.

  • Setup: Utilize a two-electrode voltage clamp (TEVC) or inside-out patch-clamp configuration. Perfuse the extracellular bath with standard ND96 solution (high Na⁺ or high K⁺)[5].

  • Baseline Recording: Elicit K⁺ currents via depolarizing voltage steps (e.g., -80 mV to +40 mV) to establish baseline conductance.

  • Toxin Application: Perfuse[His19]-ChTX at varying concentrations (1 nM to 100 nM) at pH 7.4. Record the fractional block at steady state.

  • pH Shift Validation: Shift the bath pH to 6.0 and re-apply the toxin.

  • Causality: The rescue of the Kd​ at pH 6.0 confirms the exact spatial proximity of the His19 residue to the channel's acidic pore ring. If the channel's acidic residue was mutated in Protocol 1, this pH rescue will fail, confirming the specific residue-residue thermodynamic cycle.

Protocol 3: Radioligand Competition Assay

Objective: High-throughput validation of orthosteric binding.

  • Membrane Preparation: Isolate plasma membranes from human T-lymphocytes or HEK293 cells expressing the target Kv1.3 channel[6].

  • Incubation: Incubate 50 µg of membrane protein with a fixed sub-saturating concentration of ¹²⁵I-labeled WT-ChTX (e.g., 10 pM) in binding buffer (10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Displacement: Add increasing concentrations of unlabeled [His19]-ChTX (1 pM to 1 µM) to compete for the binding site.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration over GF/C glass fiber filters and quantify bound radioactivity using a gamma counter.

  • Causality: Radioligand displacement provides a macroscopic validation of binding affinity ( IC50​ ) without the need for single-cell patching. It confirms that the engineered [His19]-ChTX targets the exact same orthosteric site as the wild-type toxin, acting as a competitive antagonist[6].

Workflow Visualization

G N1 [His19]-ChTX Preparation (Peptide Synthesis) N4 Patch-Clamp Electrophysiology (pH Titration & Kinetics) N1->N4 N5 Radioligand Competition Assay (125I-ChTX Displacement) N1->N5 N2 K+ Channel Mutagenesis (Pore Vestibule) N3 Heterologous Expression (Xenopus Oocytes / HEK293) N2->N3 N3->N4 N3->N5 N6 Kinetic Analysis (kon, koff, Kd Calculation) N4->N6 N5->N6 N7 Thermodynamic Mutant Cycle Analysis N6->N7 N8 3D Binding Site Mapping (Sub-Angstrom Resolution) N7->N8

Workflow for validating [His19]-ChTX binding sites on K+ channels via mutagenesis and patch-clamp.

References

  • Comparison of the distribution of binding sites for the potassium channel ligands [125I]apamin, [125I]charybdotoxin and [125I]iodoglyburide in the rat brain. PubMed. [Link]

  • Characterization of High Affinity Binding Sites for Charybdotoxin in Human T Lymphocytes. Evidence for Association With the Voltage-Gated K+ Channel. PubMed. [Link]

  • Hydrophobic Drug/Toxin Binding Sites in Voltage-Dependent K+ and Na+ Channels. Frontiers in Pharmacology. [Link]

  • Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads. PMC. [Link]

  • Charybdotoxin binding to Shaker K+ channels is temperature sensitive in high external K+ but not in high external Na+. Journal of General Physiology. [Link]

  • Mutant potassium channels with altered binding of charybdotoxin, a pore-blocking peptide inhibitor. Science. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of [HIS19]-Charybdotoxin

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of [HIS19]-Charybdotoxin (ChTX), a potent scorpion-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of [HIS19]-Charybdotoxin (ChTX), a potent scorpion-derived peptide toxin. As a blocker of specific potassium ion channels, its neurotoxic properties demand meticulous adherence to safety protocols to mitigate risks of accidental exposure and ensure environmental protection.[1][2] This document moves beyond a simple checklist, offering the causal logic behind each procedural step, grounded in established principles of chemical and biological safety.

Foundational Safety and Handling: Minimizing Exposure Risk

[HIS19]-Charybdotoxin, like other potent peptide toxins, can elicit rapid and severe physiological effects if ingested, inhaled, or absorbed through the skin.[1] The primary objective of these initial handling procedures is to establish multiple barriers of protection.

Immediate Safety Precautions:

  • Engineering Controls: All handling of lyophilized powder and stock solutions of Charybdotoxin must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[3] This is critical to prevent the inhalation of aerosolized toxin.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • A properly fitted lab coat.

    • Safety goggles or a full-face shield to protect against splashes.[4]

    • Double-gloving with chemical-resistant gloves (e.g., nitrile). Gloves should be changed immediately if contamination is suspected.[4][5]

  • Restricted Access: The area where Charybdotoxin is actively being used should be clearly marked with warning signs ("Toxins in Use—Authorized Personnel Only"), and access should be restricted.[6]

The Core of Safe Disposal: Inactivation Prior to Waste Stream Entry

Direct disposal of active Charybdotoxin is irresponsible and violates most institutional and regulatory standards. The peptide's intricate three-dimensional structure, stabilized by disulfide bonds, is the basis of its biological activity.[7] Therefore, the central principle of its disposal is the chemical disruption (denaturation and degradation) of this structure, rendering it biologically inert.

The Inactivation Decision Workflow:

The appropriate inactivation method depends on the nature of the waste (liquid vs. solid), the quantity, and the presence of other hazardous components, such as trifluoroacetic acid (TFA) if it is a TFA salt.

G cluster_0 Start: Charybdotoxin Waste cluster_1 Risk Assessment & Consultation cluster_2 Inactivation Protocols cluster_3 Final Disposal Waste Identify ChTX Waste (Liquid, Solid, Contaminated PPE) ConsultEHS Consult Institutional EHS Office & Review SDS Waste->ConsultEHS ALWAYS FIRST STEP SmallSpill Small Liquid Spill / Residual Toxin ConsultEHS->SmallSpill LargeWaste Bulk Liquid Waste / Solid Waste ConsultEHS->LargeWaste InactivateBleach Method 1: Oxidative Degradation (Sodium Hypochlorite) SmallSpill->InactivateBleach LargeWaste->InactivateBleach InactivateBase Method 2: Base Hydrolysis (Sodium Hydroxide) LargeWaste->InactivateBase Alternative for large volumes Verify Verify Inactivation (e.g., pH check if applicable) InactivateBleach->Verify InactivateBase->Verify Dispose Dispose as Hazardous Chemical Waste in Labeled, Sealed Container Verify->Dispose EHS_Pickup Arrange for EHS Pickup Dispose->EHS_Pickup

Caption: Decision workflow for the safe inactivation and disposal of Charybdotoxin waste.

Experimental Protocols for Inactivation

The following protocols are designed to chemically degrade the Charybdotoxin peptide. Always perform these procedures in a chemical fume hood.

Method 1: Oxidative Degradation with Sodium Hypochlorite (Bleach)

This method is highly effective for both small and large quantities of ChTX waste. Sodium hypochlorite, the active ingredient in bleach, is a strong oxidizing agent that irreversibly breaks peptide bonds and modifies amino acid side chains, particularly the sulfur-containing cysteine residues involved in disulfide bridges. Studies on similar disulfide-rich peptide toxins, like α-conotoxins, have confirmed the efficacy of this method.[8]

Step-by-Step Protocol:

  • Preparation: Prepare a fresh solution of sodium hypochlorite with a final concentration of at least 1% (a 1:5 dilution of standard household bleach, which is typically 5-6% sodium hypochlorite, is sufficient).

  • Application to Liquid Waste: For aqueous solutions containing ChTX, slowly add the bleach solution to achieve a final concentration of at least 1% sodium hypochlorite.

  • Application to Solid Waste: For solid waste such as contaminated pipette tips, vials, and gloves, fully submerge them in the prepared bleach solution within a suitable chemical-resistant container.

  • Contact Time: Allow the waste to soak for a minimum of 30 minutes to ensure complete degradation of the peptide. For larger volumes or highly concentrated waste, a longer contact time (e.g., 2-4 hours) is recommended.

  • Neutralization (Optional but Recommended): After the contact time, the resulting solution may be neutralized with a weak acid (e.g., sodium bisulfite) if required by your institution's disposal policies. This step is often necessary to meet pH requirements for aqueous waste disposal.

  • Final Disposal: The treated liquid and solid waste should be collected in a designated hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) office.[9][10][11]

Method 2: Base Hydrolysis with Sodium Hydroxide (NaOH)

This method utilizes a strong base to hydrolyze the peptide bonds of the toxin. It is particularly effective for aqueous solutions of ChTX.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 M solution of sodium hydroxide (NaOH).

  • Application: Slowly add the 1 M NaOH solution to the ChTX waste solution while stirring until the final pH is >12.

  • Contact Time: Allow the solution to stand for at least 24 hours at room temperature. The elevated pH will facilitate the hydrolysis of the peptide backbone.

  • Neutralization: Carefully neutralize the solution to a pH between 6.0 and 8.0 using an acid (e.g., 1 M HCl). This must be done slowly and carefully in a fume hood, as the neutralization reaction is exothermic.

  • Final Disposal: The neutralized, inactivated solution should be collected in a designated hazardous waste container and managed through your institution's EHS program.

Table 1: Comparison of Inactivation Methods

MethodReagentMechanismProsCons
Oxidative Degradation Sodium Hypochlorite (≥1%)Oxidation of peptide bonds and amino acid side chainsFast, highly effective, readily available reagent.[8]Can generate chlorinated organic compounds; may require neutralization.
Base Hydrolysis Sodium Hydroxide (1 M)Hydrolysis of peptide bondsEffective for aqueous solutions.Slower reaction time; requires careful neutralization of a strong base.
Spill Management: Rapid and Safe Decontamination

In the event of a spill, the primary goals are to contain the spill, protect personnel, and decontaminate the area.[1][4]

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or outside of a containment device, evacuate the area and contact your institution's EHS office.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as described in Section 1.

  • Contain the Spill: Cover the spill with absorbent pads or paper towels to prevent it from spreading.[6]

  • Apply Inactivating Agent: Gently pour the 1% sodium hypochlorite solution (from Method 1) over the absorbent material, starting from the outside of the spill and working inwards. Avoid splashing.

  • Wait and Wipe: Allow a contact time of at least 30 minutes.

  • Clean Up: Collect all contaminated materials (absorbent pads, gloves, etc.) using tongs or forceps and place them in a designated hazardous waste bag or container.[4]

  • Final Decontamination: Wipe the spill area again with the inactivating agent, followed by 70% ethanol, and finally with water.

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous chemical waste.[4][12]

Final Waste Management and Documentation

Proper disposal is not complete until the waste is correctly packaged, labeled, and transferred to the appropriate authorities.

  • Segregation: Never mix inactivated ChTX waste with regular trash or other incompatible waste streams.[10][12]

  • Containerization: Use leak-proof, sealed containers appropriate for chemical waste. Sharps (needles, syringes) must be placed in a dedicated, puncture-resistant sharps container.[11][13]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (including the inactivation agent), and the date.[11][12]

  • Record Keeping: Maintain a detailed log of ChTX acquisition, use, and disposal. This is a critical component of laboratory safety and regulatory compliance.[3][6]

  • EHS Coordination: Always coordinate with your institution's EHS office for the final collection and disposal of the waste.[11] They are the ultimate authority on compliance with local, state, and federal regulations.[1][14]

By adhering to these scientifically-grounded procedures, you can ensure the safe use and disposal of [HIS19]-Charybdotoxin, protecting yourself, your colleagues, and the environment.

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